2-Furyl(4-methylphenyl)methanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
furan-2-yl-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-9-4-6-10(7-5-9)12(13)11-3-2-8-14-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZNSSWUBXNIPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546943 | |
| Record name | (Furan-2-yl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13365-62-3 | |
| Record name | (Furan-2-yl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Furyl(4-methylphenyl)methanone (CAS: 13365-62-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Furyl(4-methylphenyl)methanone, a heterocyclic ketone with significant potential as a versatile building block in medicinal chemistry and drug discovery. We will delve into its synthesis, physicochemical properties, analytical characterization, and its emerging role as a scaffold for developing novel therapeutic agents. This document is intended to serve as a practical resource, blending established chemical principles with actionable insights for laboratory application.
Strategic Importance in Medicinal Chemistry
The furan nucleus is a privileged scaffold in drug design, frequently employed as a bioisostere for phenyl rings to modulate steric and electronic properties, thereby enhancing metabolic stability, receptor binding, and overall bioavailability.[1] The incorporation of a furan ring can impart a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[2] this compound, which combines the furan moiety with a substituted phenyl ring, represents a key starting material for the synthesis of a diverse array of more complex molecules with potential therapeutic applications. Its derivatives have shown promise as enzyme inhibitors and antibacterial agents, highlighting the importance of this core structure.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 13365-62-3 | ChemBridge |
| Molecular Formula | C₁₂H₁₀O₂ | ChemBridge |
| Molecular Weight | 186.21 g/mol | ChemBridge |
| Physical Form | Solid | ChemBridge |
| Purity | ≥95% | ChemBridge |
Synthesis and Mechanistic Considerations
The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction. However, the furan ring is known to be sensitive to the harsh conditions of classical Friedel-Crafts reactions, which often employ strong Lewis acids like aluminum chloride (AlCl₃) and can lead to polymerization and degradation of the furan moiety.[3] Therefore, the choice of a milder Lewis acid is critical for a successful and high-yielding synthesis.
Recommended Synthetic Protocol: Friedel-Crafts Acylation with a Mild Lewis Acid
This protocol is based on established principles of Friedel-Crafts acylation of sensitive heterocyclic systems, prioritizing yield and purity by employing a milder Lewis acid such as zinc chloride (ZnCl₂).
Reaction Scheme:
A representative Friedel-Crafts acylation for the synthesis of this compound.
Materials and Reagents:
-
Furan
-
4-Methylbenzoyl chloride (p-toluoyl chloride)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Reagent Addition: To the flask, add anhydrous dichloromethane followed by anhydrous zinc chloride. Stir the suspension until the zinc chloride is well dispersed.
-
Acyl Chloride Addition: Add 4-methylbenzoyl chloride to the suspension.
-
Furan Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of furan in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30-60 minutes. Causality: The slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent polymerization of the sensitive furan ring.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by slowly adding it to a beaker of crushed ice and water. Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Causality: The aqueous workup removes the Lewis acid and any unreacted acid chloride. The bicarbonate wash neutralizes any remaining acidic components.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the furan and the p-tolyl rings. The furan protons will appear as multiplets in the aromatic region, with the proton adjacent to the carbonyl group being the most deshielded. The p-tolyl group will show two doublets for the aromatic protons and a singlet for the methyl protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the furan ring, and the carbons of the p-tolyl group, including the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1650-1680 cm⁻¹. Other characteristic bands will include C-H stretching of the aromatic rings and the C-O-C stretching of the furan ring.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.21 g/mol ). Fragmentation patterns may include the loss of the furan or p-tolyl group.
Biological Activities and Potential Applications
While specific biological data for this compound is not extensively reported in the public domain, the broader class of furan-containing compounds and their derivatives have demonstrated a wide spectrum of pharmacological activities.
As a Scaffold for Bioactive Molecules
This compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic value. For instance, derivatives incorporating a piperazine moiety have been synthesized and evaluated for their antibacterial and enzyme inhibitory activities.[1] These studies suggest that the 2-furyl(p-tolyl)methanone core can be a foundational structure for the development of new drugs.
Role of this compound as a key intermediate in the synthesis of bioactive compounds.
Potential for Further Investigation
Given the known biological activities of related furan-containing ketones, this compound itself warrants investigation for a range of biological activities, including but not limited to:
-
Antimicrobial Screening: Evaluation against a panel of bacterial and fungal strains.
-
Anticancer Activity: Screening against various cancer cell lines to assess for cytotoxic or antiproliferative effects.
-
Enzyme Inhibition Assays: Testing against a variety of enzymes implicated in disease pathways.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion and Future Outlook
This compound is a valuable heterocyclic ketone with significant potential in medicinal chemistry. Its synthesis, while requiring careful consideration of reaction conditions due to the sensitivity of the furan ring, is achievable through established methodologies like the Friedel-Crafts acylation using mild Lewis acids. While direct biological data on the parent compound is limited, its utility as a scaffold for the development of potent bioactive derivatives is evident from the existing literature. Further investigation into the intrinsic biological activities of this core structure is warranted and could unveil new avenues for drug discovery. This technical guide provides a solid foundation for researchers to confidently synthesize, characterize, and explore the potential of this compound in their drug development programs.
References
-
Chemistry Stack Exchange. Friedel-Crafts acylation of furan. Available from: [Link]
-
Hussain, G., et al. (2018). Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable therapeutic agents. ResearchGate. Available from: [Link]
-
Gomha, S. M., et al. (2017). Furan as a privileged scaffold in medicinal chemistry. RSC Advances, 7(51), 31864-31884. Available from: [Link]
Sources
An In-depth Technical Guide to 2-Furyl(4-methylphenyl)methanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-Furyl(4-methylphenyl)methanone. Belonging to the class of aryl alkyl ketones, this molecule incorporates both a furan and a substituted phenyl ring, making it a compound of interest in synthetic and medicinal chemistry. This document details a robust laboratory-scale synthesis via Friedel-Crafts acylation, outlines its key physicochemical properties, and provides an in-depth analysis of its spectroscopic signature, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers and professionals in drug development and organic synthesis, offering both foundational data and practical, field-proven insights into the handling and characterization of this compound.
Core Molecular Identity
This compound is an aromatic ketone characterized by a furan ring linked to a p-tolyl group through a carbonyl bridge. Understanding its fundamental identifiers is the first step in any research endeavor.
-
IUPAC Name: Furan-2-yl(p-tolyl)methanone
-
Synonyms: 2-(4-Methylbenzoyl)furan, 2-Furyl p-tolyl ketone
-
Chemical Structure:
(Self-generated image, not from a cited source)
Table 1: Key Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 13365-62-3 | BLD Pharm[1] |
| Molecular Formula | C₁₂H₁₀O₂ | BLD Pharm[1] |
| Molecular Weight | 186.21 g/mol | BLD Pharm[1] |
Physicochemical Properties
The physical properties of a compound dictate its handling, purification, and application. While specific experimental data for this compound is not widely published, properties can be reliably predicted based on structurally similar compounds, such as benzofuran-2-yl(p-tolyl)methanone.
Table 2: Physicochemical Data
| Property | Value | Notes |
| Physical State | Solid | Predicted based on analogs |
| Melting Point | ~65-66 °C | Analogous to benzofuran-2-yl(p-tolyl)methanone[2] |
| Boiling Point | Not available | Expected to be high; requires vacuum distillation |
| Solubility | Insoluble in water | Predicted |
| Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, Ethyl Acetate) | Predicted |
Synthesis via Friedel-Crafts Acylation
The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of furan with 4-methylbenzoyl chloride.
Mechanistic Rationale
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or, more suitably for sensitive substrates like furan, a milder alternative like boron trifluoride etherate (BF₃·OEt₂), is used to generate a highly electrophilic acylium ion from the acyl chloride. Furan, being an electron-rich heterocycle, is highly reactive but also prone to polymerization under harsh acidic conditions[3]. Therefore, the choice of a mild catalyst and controlled reaction temperatures are critical for achieving a good yield and preventing degradation. The acylation occurs preferentially at the C2 (alpha) position of the furan ring, as the intermediate carbocation is better stabilized by the adjacent oxygen atom.
Caption: Workflow for the synthesis of this compound.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating by incorporating in-process checks and a final purification step that ensures the identity and purity of the final product.
Materials:
-
Furan (freshly distilled)
-
4-Methylbenzoyl chloride
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add furan (1.1 equivalents) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add boron trifluoride etherate (1.2 equivalents) to the stirred solution. Maintain the temperature at 0 °C.
-
Acyl Chloride Addition: Dissolve 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Causality Insight: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent polymerization of the furan starting material.
-
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mixture (e.g., 9:1 v/v). The disappearance of the starting material and the appearance of a new, lower Rf spot indicates product formation.
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to quench the reaction. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Trustworthiness Check: The bicarbonate wash neutralizes the Lewis acid and any HCl formed, which is essential for the stability of the product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification and Validation: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield this compound as a solid. The identity and purity should be validated by the spectroscopic methods detailed in Section 4.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure. The following data are predicted based on established chemical shift principles and analysis of structurally similar compounds, such as benzofuran-2-yl(p-tolyl)methanone[2].
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift / Value | Assignment and Rationale |
| ¹H NMR | Aromatic Protons | δ 7.90-7.80 (d, 2H) | Protons on the p-tolyl ring ortho to the carbonyl group. |
| (500 MHz, CDCl₃) | Aromatic Protons | δ 7.35-7.25 (d, 2H) | Protons on the p-tolyl ring meta to the carbonyl group. |
| Furan Proton | δ 7.70-7.65 (m, 1H) | H5 proton on the furan ring (adjacent to oxygen). | |
| Furan Proton | δ 7.30-7.25 (m, 1H) | H3 proton on the furan ring (adjacent to the carbonyl). | |
| Furan Proton | δ 6.60-6.55 (m, 1H) | H4 proton on the furan ring. | |
| Methyl Protons | δ 2.45 (s, 3H) | -CH₃ protons on the p-tolyl ring. | |
| ¹³C NMR | Carbonyl Carbon | δ ~184.0 | Ketone C=O. |
| (125 MHz, CDCl₃) | Furan Carbons | δ ~152.5, ~147.0, ~120.0, ~112.8 | C2, C5, C3, and C4 of the furan ring, respectively. |
| p-Tolyl Carbons | δ ~144.0, ~134.5, ~129.8, ~129.4 | C-CH₃, C-C=O, and the two sets of CH carbons of the phenyl ring. | |
| Methyl Carbon | δ ~21.7 | -CH₃ carbon. | |
| IR Spectroscopy | C=O Stretch | ~1660-1680 cm⁻¹ | Strong absorption characteristic of an aryl ketone conjugated with the furan ring. |
| (ATR) | C-O-C Stretch | ~1050-1250 cm⁻¹ | Characteristic furan ring stretching. |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | Aromatic C-H vibrations. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 186.0681 | Corresponding to the exact mass of C₁₂H₁₀O₂. |
| (EI) | Major Fragments | m/z = 119, 95, 65 | Fragments corresponding to [CH₃-C₆H₄-CO]⁺ (p-toluoyl cation) and [C₄H₃O-CO]⁺ (furoyl cation) and subsequent furan ring fragments. |
Chemical Reactivity and Potential Applications
The unique combination of a reactive furan ring and a ketone functionality makes this compound a versatile synthetic intermediate.
-
Reactivity of the Furan Ring: The furan moiety is an electron-rich diene and can participate in various reactions. It is susceptible to electrophilic substitution, though less reactive than furan itself due to the electron-withdrawing nature of the aroyl group. It can also undergo Diels-Alder cycloadditions and is sensitive to strong acids and oxidizing agents, which can lead to ring-opening[4].
-
Reactivity of the Ketone: The carbonyl group can undergo standard ketone reactions, such as reduction to a secondary alcohol using agents like sodium borohydride (NaBH₄), or conversion to an oxime.
-
Potential Applications: The 2-aroylbenzofuran scaffold, a close structural relative, has been extensively studied for its biological activities. Derivatives have shown promise as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), which is a target in the treatment of neurodegenerative diseases[3]. Furthermore, various furan- and benzofuran-based ketones have been investigated as anti-inflammatory[5] and antimicrobial agents. Given these precedents, this compound serves as a valuable scaffold for the development of new therapeutic agents. Its derivatives have been synthesized and evaluated for activities such as protein tyrosine kinase inhibition[3].
Conclusion
This compound is a well-defined chemical entity with accessible synthetic routes and a rich potential for further chemical exploration. This guide provides the foundational chemical and physical data necessary for its synthesis and characterization. The established protocols and spectroscopic benchmarks herein serve as a validated starting point for researchers aiming to utilize this compound as a building block in medicinal chemistry and materials science.
References
-
[(Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone] . Acta Crystallographica Section E: Structure Reports Online, [Link].
-
Synthesis and Characterization of Furanic Compounds . Defense Technical Information Center, [Link].
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furan-2-yl-furan-3-ylmethanone - C9H6O3, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis, [Link].
-
Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives . PubMed, [Link].
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d . MDPI, [Link].
-
Supporting Information - Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles . The Royal Society of Chemistry, [Link].
-
1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol . ResearchGate, [Link].
-
Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization . National Center for Biotechnology Information, [Link].
-
2-allyl furan, 75135-41-0 . The Good Scents Company, [Link].
-
Block Copolyesters Containing 2,5-Furan and trans-1,4-Cyclohexane Subunits with Outstanding Gas Barrier Properties . MDPI, [Link].
-
Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry . PubMed, [Link].
-
Furan, 2-pentyl- . NIST WebBook, [Link].
-
Product Name : Furan-2-yl(4-nitrosopiperazin-1-yl)methanone . Pharmaffiliates, [Link].
-
N,N-Diethyl-m-toluamide . CAS Common Chemistry, [Link].
-
13365-62-3|this compound|2-Furyl(4... . Chem-Space, [Link].
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Palladium-Catalyzed C–C Bond Formations via Activation of Carboxylic Acids and Their Derivatives . kluedo - University of Klagenfurt, [Link].
-
Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents . PubMed, [Link].
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Spectroscopic and Characterization Data for 2-Furyl(4-methylphenyl)methanone: A Technical Overview for Researchers
Abstract: A comprehensive search for detailed experimental spectroscopic data—specifically ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-Furyl(4-methylphenyl)methanone has been conducted across a wide range of scientific databases and peer-reviewed literature. This search was initiated to compile an in-depth technical guide for researchers, scientists, and professionals in drug development, focusing on the synthesis, characterization, and application of this molecule.
Despite an exhaustive search, a complete, unified, and experimentally validated set of spectroscopic data for this compound could not be located in publicly accessible, authoritative sources. The creation of a technical guide that meets the required standards of scientific integrity, expertise, and authoritativeness is contingent upon the availability of such foundational, field-proven data.
While spectroscopic data for structurally analogous compounds—such as other furyl ketones and substituted benzophenones—are available, the extrapolation of this data would not provide the precise and reliable characterization necessary for a technical guide on the specific compound . The unique electronic and steric environment of this compound, arising from the interplay between the furan and 4-methylphenyl moieties, would result in a distinct spectroscopic fingerprint.
Therefore, this document serves to report on the current unavailability of comprehensive spectroscopic data for this compound and to outline a proposed workflow for its synthesis and subsequent characterization. This proposed methodology is based on established and reliable protocols for similar chemical entities.
Introduction: The Significance of this compound
Compounds incorporating both furan and substituted phenyl rings are of significant interest in medicinal chemistry and materials science. The furan ring is a versatile heterocyclic scaffold found in numerous natural products and pharmacologically active molecules. Aryl ketones, such as the methanone linkage in the target compound, are also crucial pharmacophores and synthetic intermediates.
A thorough spectroscopic characterization of this compound is the first critical step in exploring its potential applications. This data would provide unambiguous confirmation of its molecular structure, purity, and electronic properties, which are essential for any further investigation into its biological activity or material characteristics.
Proposed Synthetic and Characterization Workflow
To address the current data gap, the following section outlines a logical and well-established workflow for the synthesis and comprehensive spectroscopic characterization of this compound.
Conceptual Synthetic Pathway
A common and effective method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Caption: Proposed Friedel-Crafts acylation for the synthesis of this compound.
Recommended Spectroscopic Analysis Protocol
Following a successful synthesis and purification (e.g., by column chromatography or recrystallization), the following spectroscopic techniques should be employed for a full characterization of the compound.
Caption: Standard workflow for the spectroscopic characterization of a novel organic compound.
Predicted Spectroscopic Data: A Guideline for Future Research
Based on the analysis of structurally related compounds, the following tables provide a prediction of the expected spectroscopic data for this compound. These predictions are intended to serve as a reference for researchers who undertake the synthesis and characterization of this molecule.
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.7 - 7.9 | Doublet | 2H | Aromatic protons ortho to the carbonyl |
| ~7.6 - 7.7 | Multiplet | 1H | Furan proton (H5) |
| ~7.2 - 7.3 | Doublet | 2H | Aromatic protons meta to the carbonyl |
| ~7.1 - 7.2 | Multiplet | 1H | Furan proton (H3) |
| ~6.5 - 6.6 | Multiplet | 1H | Furan proton (H4) |
| ~2.4 | Singlet | 3H | Methyl protons (-CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~185 - 195 | Carbonyl carbon (C=O) |
| ~150 - 155 | Furan C2 |
| ~145 - 150 | Aromatic C-CH₃ |
| ~140 - 145 | Furan C5 |
| ~130 - 135 | Aromatic C-C=O |
| ~128 - 130 | Aromatic CH |
| ~115 - 120 | Furan C3 |
| ~110 - 115 | Furan C4 |
| ~20 - 25 | Methyl carbon (-CH₃) |
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100 - 3000 | Aromatic and Furan C-H stretch |
| ~2950 - 2850 | Methyl C-H stretch |
| ~1650 - 1680 | Carbonyl (C=O) stretch |
| ~1600 - 1450 | Aromatic and Furan C=C stretch |
Table 4: Predicted Mass Spectrometry (MS) Data (Ionization Mode: Electron Ionization - EI)
| m/z | Assignment |
| ~186 | Molecular Ion [M]⁺ |
| ~119 | [CH₃C₆H₄CO]⁺ fragment |
| ~91 | [C₇H₇]⁺ (tropylium) fragment |
| ~67 | [C₄H₃O]⁺ (furyl) fragment |
Conclusion and Path Forward
The synthesis and comprehensive spectroscopic characterization of this compound are essential for advancing research into its potential applications. While a complete set of experimental data is not currently available in the public domain, this document provides a clear and actionable roadmap for researchers to generate this critical information.
It is strongly recommended that future work on this compound includes its synthesis via a validated method, such as Friedel-Crafts acylation, followed by rigorous purification and characterization using the spectroscopic techniques outlined herein. The publication of this data will be a valuable contribution to the chemical sciences community and will enable further exploration of this promising molecule.
References
Due to the absence of specific literature on the complete spectroscopic characterization of this compound, a formal reference list is not applicable. The methodologies and predicted data presented are based on established principles of organic chemistry and spectroscopy, widely documented in standard textbooks and databases.
1H NMR spectrum of 2-furyl(4-methylphenyl)methanone
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Furyl(4-methylphenyl)methanone
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the Proton (¹H) NMR spectrum of this compound, a compound featuring a heteroaromatic furan ring and a substituted benzene ring linked by a ketone functionality. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles governing the spectrum, provides a robust experimental protocol for its acquisition, and details the interpretation of its characteristic signals. By integrating foundational theory with practical insights, this guide serves as a self-validating reference for the structural characterization of this and similar aromatic ketone systems.
Introduction: The Structural Significance of this compound
The compound this compound belongs to the diaryl ketone family, a structural motif prevalent in medicinal chemistry and materials science. The molecule's architecture, comprising a furan ring and a p-substituted phenyl ring, presents a unique electronic environment that is reflected in its spectroscopic properties. Understanding its ¹H NMR spectrum is paramount for verifying its synthesis, assessing its purity, and elucidating its conformational dynamics.
¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as protons, exhibit distinct resonance frequencies when placed in a strong magnetic field.[1] These frequencies, reported as chemical shifts (δ), are exquisitely sensitive to the local electronic environment of each proton.[1] Therefore, a ¹H NMR spectrum provides a unique fingerprint of a molecule, revealing the number of distinct proton types, their relative abundance, and their connectivity through spin-spin coupling.
Molecular Structure and Predicted ¹H NMR Spectral Features
To interpret the spectrum of this compound, we must first dissect its structure to identify all chemically non-equivalent protons.
Figure 1: Molecular structure of this compound with proton labeling.
The molecule possesses five distinct sets of protons:
-
Furan Protons: H₅, H₄, and H₃.
-
Phenyl Protons: Two equivalent protons ortho to the carbonyl (Hₐ) and two equivalent protons meta to the carbonyl (Hᵦ).
-
Methyl Protons: The three equivalent protons of the methyl group (-CH₃).
Causality of Chemical Shifts and Multiplicity
The chemical shift of a proton is dictated by the degree of magnetic shielding provided by its surrounding electrons. Electronegative atoms and unsaturated groups (like C=O or aromatic rings) withdraw electron density, "deshielding" nearby protons and causing them to resonate at a higher chemical shift (downfield).[1] Conversely, electron-donating groups increase shielding, moving signals to lower chemical shifts (upfield).[2]
Spin-spin coupling, or the splitting of a signal into multiple peaks (multiplicity), arises from the interaction of magnetic fields of non-equivalent protons on adjacent carbons. The number of peaks in a split signal is given by the n+1 rule , where 'n' is the number of adjacent, non-equivalent protons.
Predicted Spectral Data
Based on established principles and data from analogous structures, we can predict the features of the ¹H NMR spectrum.[2][3][4]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Integration | Rationale |
| H₅ | 7.6 - 7.8 | Doublet of doublets (dd) | J₅₄ ≈ 3.5 Hz, J₅₃ ≈ 0.8 Hz | 1H | Deshielded by the furan oxygen and adjacent to the electron-withdrawing carbonyl group. |
| H₃ | 7.2 - 7.4 | Doublet of doublets (dd) | J₃₄ ≈ 1.8 Hz, J₃₅ ≈ 0.8 Hz | 1H | Alpha to the carbonyl group, leading to significant deshielding. |
| H₄ | 6.5 - 6.7 | Doublet of doublets (dd) | J₄₅ ≈ 3.5 Hz, J₄₃ ≈ 1.8 Hz | 1H | Least affected proton on the furan ring, appearing most upfield among the three. |
| Hₐ (ortho) | 7.8 - 8.0 | Doublet (d) | Jₐᵦ ≈ 8.0 Hz | 2H | Strongly deshielded by the anisotropic effect of the adjacent carbonyl group. |
| Hᵦ (meta) | 7.2 - 7.4 | Doublet (d) | Jᵦₐ ≈ 8.0 Hz | 2H | Less affected by the carbonyl; shielded slightly by the para methyl group. |
| -CH₃ | 2.4 - 2.5 | Singlet (s) | N/A | 3H | Typical chemical shift for a methyl group attached to an aromatic ring.[2] |
Experimental Protocol: A Self-Validating Workflow
The acquisition of a high-quality, reproducible ¹H NMR spectrum requires a meticulous and standardized approach.
Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak at ~7.26 ppm, which typically does not interfere with analyte signals.
-
Internal Standard: CDCl₃ often contains a small amount of tetramethylsilane (TMS) as an internal standard. If not present, one drop of a dilute TMS solution can be added. TMS provides the reference signal at 0 ppm.[5][6]
-
Homogenization: Cap the NMR tube and gently vortex or invert several times to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz spectrometer and should be adjusted based on the specific instrument and sample concentration.
-
Instrument Tuning: Insert the sample into the spectrometer. The instrument should be locked onto the deuterium signal of the CDCl₃ and shimmed to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard one-pulse (zg30) sequence is typically sufficient.
-
Number of Scans (NS): 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds ensures that all protons have fully relaxed before the next pulse, allowing for accurate integration.
-
Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.
-
Spectral Width (SW): A range of -2 to 12 ppm is appropriate to capture all signals from TMS to potentially deshielded aromatic protons.
-
Figure 2: Standard workflow for NMR sample preparation, acquisition, and processing.
Spectrum Interpretation: From Data to Structure
A high-resolution ¹H NMR spectrum of this compound will display signals consistent with the predictions in Section 2.2.
-
The Aromatic Region (6.5 - 8.0 ppm): This region is the most complex and informative.
-
Two Doublets (Hₐ and Hᵦ): The most downfield signal will be a doublet integrating to 2H, corresponding to the Hₐ protons ortho to the carbonyl. A second doublet, also integrating to 2H, will appear further upfield, corresponding to the Hᵦ protons. The large coupling constant (~8 Hz) is characteristic of ortho-coupling on a benzene ring.[7]
-
Three Furan Signals (H₅, H₃, H₄): Three distinct signals, each integrating to 1H, will be observed. Each will appear as a doublet of doublets due to coupling with the other two furan protons. Their relative positions (H₅ > H₃ > H₄) and characteristic coupling constants confirm the 2-substituted furan structure.[3][8]
-
-
The Aliphatic Region (0 - 3.0 ppm):
-
One Singlet (-CH₃): A sharp singlet integrating to 3H will be present around 2.4 ppm. Its singlet nature confirms the absence of adjacent protons, and its chemical shift is characteristic of an aryl-methyl group.
-
The integration ratio of all signals should be 1:1:1:2:2:3, corresponding to H₅:H₃:H₄:Hₐ:Hᵦ:-CH₃, respectively. This precise ratio provides a powerful internal validation of the assigned structure.
Conclusion and Outlook
The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic analysis of its chemical shifts, multiplicities, and integrations allows for the unambiguous confirmation of its molecular architecture. The principles and protocols detailed in this guide provide a robust framework for researchers to not only verify the identity and purity of this specific compound but also to apply these analytical strategies to a wide range of related molecules. For complex cases or for determining spatial relationships, advanced techniques such as 2D COSY and NOESY NMR can provide further definitive evidence.
References
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Oregon State University. ¹H NMR Chemical Shift. [Link]
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Chemistry Steps. NMR Chemical Shift Values Table. [Link]
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Chadwick, D.J., et al. (1973). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Mentioned in a modern context in MDPI's Molecules. [Link]
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Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Williamson, M.P., Kostelnik, R.J., & Castellano, S.M. (1968). Analysis of the Proton NMR Spectrum of Toluene. Journal of Chemical Physics. [Link]
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MN State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]
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Schneider, W.G., Bernstein, H.J., & Pople, J.A. (1958). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry. [Link]
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Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 2-Furyl(4-methylphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. Among its variants, 13C NMR spectroscopy offers a direct window into the carbon skeleton of a molecule. This guide provides a comprehensive analysis of the 13C NMR spectrum of 2-furyl(4-methylphenyl)methanone, a compound of interest in medicinal chemistry and materials science. By dissecting the electronic environment of each carbon atom, we can achieve a complete and unambiguous assignment of its 13C NMR chemical shifts. This document will serve as a detailed reference for researchers working with this and structurally related compounds.
Molecular Structure and 13C NMR Spectroscopy
This compound possesses a diaryl ketone framework, where a furan ring and a toluene ring are linked by a carbonyl group. This arrangement results in a unique electronic landscape across the molecule, which is directly reflected in its 13C NMR spectrum. The chemical shift of each carbon nucleus is exquisitely sensitive to its local electronic environment, influenced by factors such as hybridization, inductive effects, and resonance delocalization.
The analysis of the 13C NMR spectrum of this molecule requires a careful consideration of the electron-withdrawing nature of the carbonyl group and the electronic properties of the furan and p-tolyl moieties. The furan ring, an electron-rich aromatic heterocycle, and the p-tolyl group, with its electron-donating methyl substituent, both modulate the electron density distribution throughout the molecule.
Predicted 13C NMR Chemical Shifts of this compound
While a publicly available, experimentally verified 13C NMR spectrum for this compound is not readily found in the literature, a reliable prediction can be generated using computational methods and by analyzing data from structurally similar compounds. The following table presents the predicted 13C NMR chemical shifts, which provide a strong basis for spectral assignment. These predictions are derived from established NMR prediction algorithms that consider a vast database of experimentally determined chemical shifts.[1]
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Furan Ring | |
| C2 | ~153.5 |
| C3 | ~112.5 |
| C4 | ~118.0 |
| C5 | ~147.0 |
| Carbonyl Group | |
| C=O | ~182.0 |
| Phenyl Ring | |
| C1' | ~135.0 |
| C2'/C6' | ~130.0 |
| C3'/C5' | ~129.5 |
| C4' | ~144.0 |
| Methyl Group | |
| -CH3 | ~21.5 |
Rationale for Chemical Shift Assignments
The assignment of each signal in the 13C NMR spectrum is based on fundamental principles of NMR spectroscopy, including the effects of electronegativity, hybridization, and resonance.[2][3]
The Carbonyl Carbon
The carbonyl carbon (C=O) is the most deshielded carbon in the molecule, appearing at the lowest field (highest ppm value). This is due to the strong electron-withdrawing effect of the oxygen atom and the sp2 hybridization of the carbon, which increases its deshielding.[4] Ketone carbonyl carbons typically resonate in the range of 190-220 ppm.[2]
The Furan Ring Carbons
The furan ring is an electron-rich aromatic system. The attachment of the electron-withdrawing aroyl group significantly influences the chemical shifts of the furan carbons.
-
C2: This carbon is directly attached to the carbonyl group and the heteroatom (oxygen), leading to significant deshielding.
-
C5: This carbon is in the α-position relative to the furan oxygen and experiences deshielding, though to a lesser extent than C2.
-
C3 and C4: These carbons are in the β-positions and are generally more shielded than the α-carbons. The electron-withdrawing effect of the carbonyl group at C2 will deshield C3 more than C4.
The p-Tolyl Ring Carbons
The chemical shifts of the carbons in the p-tolyl ring are influenced by the electron-withdrawing carbonyl group and the electron-donating methyl group.
-
C1': This is the ipso-carbon, directly attached to the carbonyl group. It is deshielded by the carbonyl group.
-
C4': This carbon is attached to the electron-donating methyl group, which causes a downfield shift (deshielding) for this quaternary carbon.
-
C2'/C6' and C3'/C5': These pairs of carbons are chemically equivalent due to the symmetry of the p-tolyl group. The electron-withdrawing carbonyl group will have a greater deshielding effect on the ortho carbons (C2'/C6') compared to the meta carbons (C3'/C5'). The electron-donating methyl group will have a shielding effect, particularly on the ortho and para positions, but the effect of the carbonyl group is generally dominant in aromatic ketones.
The Methyl Carbon
The methyl carbon (-CH3) is an sp3 hybridized carbon and is therefore the most shielded carbon in the molecule, appearing at the highest field (lowest ppm value). The typical chemical shift for methyl groups on an aromatic ring is around 20-25 ppm.[2]
Visualizing Electronic Influences
The following diagram illustrates the key electronic effects that determine the 13C NMR chemical shifts in this compound.
Caption: Electronic influences on 13C chemical shifts.
Experimental Protocol for 13C NMR Acquisition
Acquiring a high-quality 13C NMR spectrum is crucial for accurate structural elucidation. The following is a generalized, yet robust, protocol for the acquisition of a 13C NMR spectrum of this compound.
1. Sample Preparation: a. Weigh approximately 10-20 mg of the purified compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3). The choice of solvent is critical as it can influence chemical shifts. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). d. Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup: a. Insert the sample into the NMR spectrometer. b. Tune and match the 13C probe to the correct frequency. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. Acquisition Parameters: a. Set the spectral width to cover the expected range of 13C chemical shifts (e.g., 0-220 ppm). b. Use a proton-decoupled pulse sequence to simplify the spectrum by removing 1H-13C coupling. c. Set the number of scans to a sufficient value to achieve a good signal-to-noise ratio (typically several hundred to several thousand scans for 13C NMR). d. Employ a relaxation delay (D1) of 1-2 seconds to allow for adequate relaxation of the carbon nuclei between scans.
4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the resulting spectrum to ensure all peaks are in the absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0 ppm. d. Baseline correct the spectrum to obtain a flat baseline. e. Integrate the peaks if quantitative information is desired, though peak intensities in standard 13C NMR are not always directly proportional to the number of carbons.
Workflow for Spectral Analysis
The following diagram outlines a logical workflow for the complete analysis of the 13C NMR spectrum.
Caption: A typical workflow for 13C NMR spectral analysis.
Conclusion
The 13C NMR spectrum of this compound provides a wealth of information about its molecular structure. Through a systematic analysis based on fundamental principles and comparison with predicted data, a complete and confident assignment of all carbon signals can be achieved. This in-depth guide serves as a valuable resource for researchers, enabling a deeper understanding of the spectroscopic properties of this important class of compounds and facilitating their use in drug discovery and materials science.
References
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Chemical Shifts. (n.d.). Retrieved January 23, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 23, 2026, from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 23, 2026, from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 23, 2026, from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 23, 2026, from [Link]
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Wikipedia. (n.d.). Tolyl group. Retrieved January 23, 2026, from [Link]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved January 23, 2026, from [Link]
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nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved January 23, 2026, from [Link]
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Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved January 23, 2026, from [Link]
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SpectraBase. (n.d.). Phenyl(2-(pyridin-2-yl)phenyl)methanone - Optional[13C NMR] - Chemical Shifts. Retrieved January 23, 2026, from [Link]
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Human Metabolome Database. (2012, September 11). Showing metabocard for 2-Acetylfuran (HMDB0033127). Retrieved January 23, 2026, from [Link]
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DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds. Retrieved January 23, 2026, from [Link]
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MDPI. (2021, April 28). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved January 23, 2026, from [Link]
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Der Pharma Chemica. (n.d.). N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Retrieved January 23, 2026, from [Link]
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ResearchGate. (2018, August 9). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved January 23, 2026, from [Link]
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ResearchGate. (n.d.). Substituent chemical shifts in NMR spectroscopy. Part 6. A model for the calculation of proton chemical shifts in substituted alkanes. Retrieved January 23, 2026, from [Link]
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Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved January 23, 2026, from [Link]
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ResearchGate. (n.d.). ¹³C-NMR data of a benzophenone-derivate (already corrected with respect.... Retrieved January 23, 2026, from [Link]
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The Solubility Profile of 2-furyl(4-methylphenyl)methanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of a compound is a critical early step in the development of new chemical entities for pharmaceutical and other applications. This guide provides a comprehensive technical overview of the solubility of 2-furyl(4-methylphenyl)methanone, a novel aryl ketone with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds, predictive models based on its physicochemical properties, and established methodologies for solubility determination. This guide is intended to provide researchers with a robust framework for anticipating the solubility behavior of this compound and for designing effective experimental protocols to quantify it.
Introduction: The Importance of Solubility in Drug Discovery and Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences a compound's journey from discovery to a viable product. In the pharmaceutical industry, poor aqueous solubility is a major hurdle, often leading to low bioavailability, erratic absorption, and ultimately, the failure of promising drug candidates. Conversely, solubility in organic solvents is crucial for various stages of drug development, including synthesis, purification, formulation, and the preparation of stock solutions for in vitro and in vivo testing.
This compound is an aromatic ketone featuring a furan ring connected to a p-tolyl group through a carbonyl bridge. Its structural motifs are present in various biologically active molecules, suggesting its potential as a scaffold in drug design. This guide will delve into the factors governing its solubility, provide predictive insights, and detail the experimental approaches necessary for its accurate determination.
Physicochemical Properties of this compound
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 13365-62-3 | Chemical Abstract Service |
| Molecular Formula | C₁₂H₁₀O₂ | --- |
| Molecular Weight | 186.21 g/mol | Calculated |
| Appearance | Solid | Commercial Supplier Data |
| Calculated logP | 2.86 | ChemBridge Corporation |
The calculated octanol-water partition coefficient (logP) of 2.86 suggests that this compound is a moderately lipophilic compound. This value indicates a preference for non-polar environments over aqueous media, predicting low water solubility. The presence of the polar carbonyl group and the oxygen atom in the furan ring can engage in hydrogen bonding as an acceptor, which may impart some solubility in polar protic solvents. However, the dominant non-polar surface area from the phenyl and furan rings is expected to limit its solubility in water.
Predicted Solubility Profile
Based on its structure and calculated logP, a qualitative solubility profile for this compound can be predicted.
Aqueous Solubility
The relatively high logP value of 2.86 is a strong indicator of poor aqueous solubility. Generally, compounds with a logP greater than 2 are considered to have low water solubility. The molecule lacks significant hydrogen bond donating groups, further limiting its interaction with the highly ordered hydrogen-bonding network of water.
Organic Solvent Solubility
Given its lipophilic nature, this compound is expected to exhibit good solubility in a range of common organic solvents.
-
Non-polar solvents (e.g., hexane, toluene): The aromatic rings suggest favorable van der Waals interactions with non-polar solvents. Good solubility is anticipated.
-
Polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane, tetrahydrofuran): The polar carbonyl group should facilitate dissolution in these solvents through dipole-dipole interactions. High solubility is expected.
-
Polar protic solvents (e.g., ethanol, methanol): The ability of the carbonyl and furan oxygens to act as hydrogen bond acceptors should allow for solubility in alcohols. Good to moderate solubility is predicted, potentially lower than in polar aprotic solvents due to the energy required to disrupt the hydrogen bonding in the solvent.
Comparison with Structurally Similar Compounds
The solubility of benzophenone, a structurally related diaryl ketone, provides a useful benchmark. Benzophenone is practically insoluble in water but is soluble in many organic solvents, including ethanol and diethyl ether[1]. For instance, its solubility in ethanol is reported as 1 g/7.5 mL and in diethyl ether as 1 g/6 mL[1]. Given the structural similarities, a similar trend of low water solubility and good organic solvent solubility is expected for this compound. Studies on other furan derivatives also indicate a general trend of good solubility in organic solvents[2].
Experimental Determination of Solubility
While predictions are valuable, experimental determination of solubility is essential for accurate characterization. The following section details standard protocols for both thermodynamic and kinetic solubility assessment.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the gold standard for its determination.
Protocol: Shake-Flask Method for Equilibrium Solubility
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. A controlled temperature water bath or incubator is recommended.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation or filtration (using a filter compatible with the solvent) is then used to separate the saturated solution from the excess solid.
-
Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or µg/mL.
Caption: Workflow for Kinetic Solubility Determination.
Factors Influencing Solubility
The solubility of this compound can be influenced by several external factors:
-
Temperature: For most solid organic compounds, solubility increases with temperature. This relationship should be experimentally determined for different solvent systems.
-
pH: As this compound does not have readily ionizable functional groups, its aqueous solubility is expected to be largely independent of pH within the typical physiological range.
-
Co-solvents: The use of co-solvents can significantly enhance the aqueous solubility of poorly soluble compounds. For this compound, the addition of water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) to an aqueous solution is likely to increase its solubility.
Conclusion and Future Directions
While direct experimental data on the solubility of this compound is currently scarce, a comprehensive analysis of its physicochemical properties and comparison with structurally related compounds allows for a reasoned prediction of its solubility profile. It is anticipated to have low aqueous solubility and good solubility in a range of organic solvents. This technical guide provides the foundational knowledge and detailed experimental protocols for researchers to accurately determine the solubility of this compound. Such experimental data will be invaluable for its future development in medicinal chemistry and other scientific disciplines. It is recommended that the thermodynamic solubility be determined in a panel of pharmaceutically relevant solvents and that the effect of co-solvents on its aqueous solubility be investigated to support formulation development.
References
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The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of Furan-Containing Ketones
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The furan nucleus, a five-membered aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to a diverse array of therapeutic agents.[1][2] When integrated with a ketone functionality, this motif gives rise to a class of compounds—furan-containing ketones—with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these compounds, with a particular focus on antimicrobial, anti-inflammatory, and anticancer applications. By elucidating the structure-activity relationships and detailing robust experimental protocols, this document serves as a comprehensive resource for the rational design and development of novel furan-based therapeutics.
Introduction: The Furan-Ketone Scaffold - A Union of Versatility and Potency
The furan ring's utility in drug design stems from its capacity to act as a bioisostere for phenyl rings, offering distinct electronic and steric properties that can enhance metabolic stability and receptor binding interactions.[2] The incorporation of a ketone group introduces a key site for hydrogen bonding and further molecular interactions, often proving crucial for biological activity.[2] A prominent and extensively studied subclass of furan-containing ketones is the furan-chalcones, which are α,β-unsaturated ketones. These compounds serve as valuable intermediates in the biosynthesis of flavonoids and exhibit a wide spectrum of pharmacological effects.[3][4]
The synthesis of furan-containing ketones is well-established, with primary methods including the Claisen-Schmidt condensation for chalcone derivatives and the aldol-crotonic condensation of furfural with unsaturated ketones.[3][5] These synthetic strategies allow for a high degree of structural diversity, enabling the systematic exploration of structure-activity relationships (SAR).
Antimicrobial Activity: A Renewed Assault on Pathogens
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Furan-containing ketones have demonstrated significant promise in this arena, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[1]
Mechanism of Action: Disrupting Microbial Homeostasis
The antimicrobial effects of furan-containing ketones are often multifaceted. A key mechanism for nitrofuran derivatives, for example, involves the reductive activation of the nitro group within bacterial cells by flavoproteins. This process generates highly reactive intermediates that can interact with and damage bacterial DNA and ribosomal proteins, leading to cell death.[2] The furan ring acts as an essential scaffold for this bioactivation process.[2]
Furthermore, some furanones, a class of cyclic ketones, have been shown to interfere with bacterial communication systems known as quorum sensing (QS).[1] By inhibiting QS, these compounds can suppress the expression of virulence factors and biofilm formation without directly killing the bacteria, thereby reducing the selective pressure for resistance development.[1]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
A fundamental technique for assessing the antimicrobial potency of a compound is the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a sterile broth medium (e.g., Mueller-Hinton Broth) and incubated until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (typically 1 x 10^5 to 5 x 10^5 colony-forming units (CFU)/mL).
-
Compound Dilution Series: The furan-containing ketone is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: Positive (bacteria and broth, no compound) and negative (broth only) controls are included on each plate.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Self-Validating System: The inclusion of positive and negative controls is crucial for validating the assay. The positive control ensures the viability of the bacterial inoculum, while the negative control confirms the sterility of the medium.
Visualization of Experimental Workflow
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Anticancer Activity: Targeting Malignant Cell Proliferation
Furan-containing ketones have emerged as a promising class of anticancer agents, with numerous derivatives demonstrating potent cytotoxic activity against various cancer cell lines.[3][6]
Mechanisms of Action: A Multi-pronged Attack on Cancer Cells
The anticancer mechanisms of furan-containing ketones are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.[2]
-
Induction of Apoptosis: Many furan-containing compounds can trigger programmed cell death, or apoptosis, in cancer cells.[2]
-
Enzyme Inhibition: These compounds can inhibit enzymes that are crucial for cancer cell survival and proliferation.[2]
-
Signaling Pathway Modulation: Furan derivatives have been shown to suppress critical signaling pathways such as PI3K/Akt and Wnt/β-catenin, which are frequently dysregulated in cancer.[6]
Signaling Pathway Visualization: PI3K/Akt and Wnt/β-catenin Inhibition
Caption: Inhibition of PI3K/Akt and Wnt/β-catenin Pathways by Furan-Ketones.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the furan-containing ketone for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.
Causality in Experimental Choices: The choice of cell line is critical and should be relevant to the type of cancer being targeted. The incubation time with the compound is also a key parameter, as it can influence the observed cytotoxicity.
Data Presentation: Anticancer Activity of Furan-Chalcones
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 6a | HL60 | 20.9 | [3] |
| 6d | HL60 | 18.5 | [3] |
| 6e | HL60 | 12.3 | [3] |
| 1 | HeLa | 0.08 - 8.79 (range for several compounds) | [6] |
| 24 | SW620 | Moderate to potent activity | [6] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and furan-containing ketones have demonstrated potent anti-inflammatory properties.[1]
Mechanism of Action: Suppression of Pro-inflammatory Mediators
The anti-inflammatory effects of these compounds are often attributed to their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (e.g., PGE2).[1] They can also regulate the expression of inflammatory genes by modulating signaling pathways like the mitogen-activated protein kinase (MAPK) pathway.[7]
Experimental Protocol: Griess Assay for Nitric Oxide Quantification
The Griess assay is a simple and sensitive method for the colorimetric determination of nitrite, a stable and nonvolatile breakdown product of NO.
Step-by-Step Methodology:
-
Cell Culture and Stimulation: Macrophages (e.g., RAW 264.7 cells) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the furan-containing ketone.
-
Sample Collection: After a suitable incubation period, the cell culture supernatant is collected.
-
Griess Reagent Addition: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Color Development: In the presence of nitrite, a diazotization reaction occurs, resulting in the formation of a purple azo compound.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm.
-
Quantification: The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.
Trustworthiness of the Protocol: The use of a standard curve is essential for accurate quantification. Additionally, control experiments without LPS stimulation are necessary to establish a baseline level of nitrite production.
Conclusion and Future Directions
Furan-containing ketones represent a versatile and potent class of bioactive molecules with significant therapeutic potential. Their demonstrated antimicrobial, anticancer, and anti-inflammatory activities, coupled with their synthetic accessibility, make them attractive candidates for further drug development. Future research should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action will also be crucial for their successful translation into clinical applications. The continued exploration of this promising chemical space is poised to yield novel and effective treatments for a wide range of human diseases.
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A Technical Guide to the Therapeutic Potential of Furyl Methanones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furyl methanones represent a versatile class of heterocyclic compounds characterized by a furan ring connected to a carbonyl group. This structural motif has proven to be a privileged scaffold in medicinal chemistry, conferring a broad spectrum of biological activities. Extensive research has demonstrated their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. This in-depth guide synthesizes the current understanding of furyl methanones, detailing their chemical synthesis, diverse pharmacological applications, underlying mechanisms of action, and key experimental protocols for their evaluation. The aim is to provide drug development professionals with a comprehensive resource to facilitate the exploration and optimization of furyl methanone derivatives as next-generation therapeutics.
Introduction: The Furyl Methanone Scaffold
The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, which is a structural component in numerous pharmacologically active compounds.[1] When coupled with a methanone (carbonyl) group, the resulting furyl methanone core offers a unique combination of electronic properties and hydrogen bonding capabilities, making it an attractive starting point for drug design. Compounds incorporating this scaffold are known to possess a wide array of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties.[1][2] The versatility of this chemical structure allows for extensive modification, enabling chemists to fine-tune its pharmacological profile to target specific diseases with improved potency and reduced toxicity.
Synthetic Strategies
The synthesis of furyl methanone derivatives is typically straightforward, allowing for the generation of diverse chemical libraries for screening. A common and efficient method involves the reaction of a furyl-containing precursor with various reagents to introduce desired functional groups.
For example, a prevalent strategy for creating piperazinyl-methanone derivatives starts by reacting furyl(-1-piperazinyl)methanone with different aralkyl halides in a solvent like N,N-dimethylformamide (DMF) with a base such as lithium hydride.[3][4] This reaction yields a variety of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives.[3][4] The structures of these synthesized compounds are then confirmed using spectroscopic techniques like IR, EI-MS, ¹H-NMR, and ¹³C-NMR.[3][4]
Another approach involves a Claisen-Schmidt condensation reaction to synthesize derivatives like furan-2-yl-(ferrocenyl)methanone (FFM).[5] Further modifications, such as those used to create pyrazoline derivatives, can involve reacting furan-2-yl methyl(sulfanyl)acetic acid hydrazide with chalcone dibromides.[6] These synthetic routes provide a robust platform for creating a wide range of furyl methanone analogues for biological evaluation.[7]
Therapeutic Applications & Pharmacological Profile
The structural features of furyl methanones have led to their investigation across multiple therapeutic areas. The following sections detail their most promising applications.
Anticancer Activity
Furyl methanone derivatives have emerged as a significant area of interest in oncology research.[8] Numerous studies have highlighted their potent cytotoxic effects against various cancer cell lines.[9][10][11]
-
Mechanism of Action: The anticancer effects of these compounds are often multifaceted. Some derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11] Flow cytometry analysis of breast cancer cells (MCF-7) treated with certain furan-based compounds revealed a significant accumulation of cells in the G2/M phase and the pre-G1 phase, which is indicative of apoptosis.[11] This apoptotic cascade is further supported by an observed increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[11]
-
Preclinical Evidence: A series of 1,2-dihydronaphtho[2,1-b]furan derivatives were synthesized and evaluated for their anti-proliferative potential against human triple-negative MDA-MB-468 and MCF-7 breast cancer cells.[12] Several compounds showed promising anticancer activity, demonstrating the potential of this class of molecules in treating aggressive breast cancers.[12] Similarly, other furan derivatives have shown potent cytotoxic activities at nanomolar concentrations against various human cancer cell lines.[11] For instance, certain 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives were particularly effective against MDA-MB-468 and T-47D breast cancer cell lines.[13]
Table 1: Cytotoxic Activity of Selected Furyl Methanone Derivatives
| Compound Class | Cancer Cell Line | IC50 Value | Reference |
| Furan-based Pyridine Carbohydrazide | MCF-7 (Breast) | 4.06 µM | [11] |
| Furan-based N-phenyl Triazinone | MCF-7 (Breast) | 2.96 µM | [11] |
| 1,2-dihydronaphtho[2,1-b]furan-2-yl)(p-tolyl)methanone | MDA-MB-468 (Breast) | Not specified, but potent | [9] |
| Furan-2-carboxamide derivative | NCI-H460 (Lung) | 2.9 nM | [11] |
Anti-inflammatory Effects
Chronic inflammation is a key pathological feature of many diseases. Furyl methanones have demonstrated significant anti-inflammatory properties, suggesting their utility in treating inflammatory disorders.[2][9]
-
Mechanism of Action: The anti-inflammatory effects of furan derivatives are often mediated through the suppression of key inflammatory mediators.[2] These compounds can inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and reactive oxygen species.[2] Some derivatives achieve this by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.[14] Preliminary studies on certain ferrocenyl(piperazine-1-yl)methanone-based compounds indicate they can inhibit the activation of the LPS-induced TLR4/NF-κB signaling pathway, a central pathway in inflammation.[14]
-
Preclinical Evidence: In vitro studies using RAW264.7 macrophages have shown that certain methanone derivatives can potently inhibit NO production with low toxicity.[14] Animal models, such as the carrageenan-induced footpad edema assay in rats, have also confirmed the in vivo anti-inflammatory activity of novel methanone derivatives, with some compounds showing more potent activity than standard drugs.[15]
Antimicrobial Properties
The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Furyl methanones have shown broad-spectrum activity against various pathogenic bacteria and fungi.[2][3][9]
-
Mechanism of Action: While the exact mechanisms are still under investigation, furanones are known to interfere with bacterial communication systems like quorum sensing, which is crucial for biofilm formation.[16] Some derivatives also exhibit direct bactericidal or bacteriostatic effects. For example, furaneol has been shown to disrupt the mycelial forms of Candida albicans, a common fungal pathogen.[17]
-
Preclinical Evidence: A study on 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives demonstrated decent inhibitory activity against both Gram-negative (S. typhi, E. coli, P. aeruginosa) and Gram-positive (B. subtilis, S. aureus) bacteria.[3] One derivative, in particular, showed a minimum inhibitory concentration (MIC) against S. typhi that was comparable to the antibiotic ciprofloxacin.[3] Importantly, many of these compounds displayed only mild cytotoxicity, suggesting a favorable therapeutic window.[3] Furanone derivatives have also been shown to inhibit biofilm formation by various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[16][18]
Table 2: Antimicrobial Activity of a 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone Derivative (Compound 3e)
| Bacterial Strain | MIC (µg/mL) | Reference Standard (Ciprofloxacin) MIC (µg/mL) | Reference |
| S. typhi | 7.52 ± 0.3 | 7.45 ± 0.58 | [3] |
Neurological Applications
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss and inflammation.[19][20][21] Furyl methanones are being explored for their potential neuroprotective effects.
-
Mechanism of Action: The neuroprotective potential of these compounds is linked to their anti-inflammatory and antioxidant properties.[22] By scavenging free radicals and reducing inflammatory mediators in the central nervous system, they may help mitigate neuronal damage.[20][21] Additionally, some furyl methanone derivatives have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes that are key targets in Alzheimer's disease therapy.[23]
-
Preclinical Evidence: A study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives found that one compound, 5h, showed excellent inhibition of both acetylcholinesterase and butyrylcholinesterase with IC50 values of 2.91 µM and 4.35 µM, respectively.[23] While research into the role of furin, a proprotein convertase, in neurodegenerative diseases is ongoing, it presents a potential target for therapeutic intervention.[24] The ability of furyl methanones to modulate such enzymatic pathways highlights their potential in this complex therapeutic area.
Key Experimental Protocols & Workflows
Evaluating the therapeutic potential of novel furyl methanone compounds requires a series of robust and validated in vitro and in vivo assays.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard initial screening tool for anticancer drugs.[12]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-468) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the furyl methanone derivatives for a specified period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for Anticancer Screening
Caption: Workflow for anticancer drug discovery using furyl methanones.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.
-
Pre-treatment: Pre-treat the cells with different concentrations of the furyl methanone compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and co-incubate with the test compounds for 24 hours.
-
Griess Reaction: Collect the cell supernatant and mix it with Griess reagent. The reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Calculation: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-only control.
Signaling Pathway for LPS-Induced Inflammation
Caption: TLR4/NF-κB signaling pathway targeted by anti-inflammatory furyl methanones.
Future Directions and Conclusion
Furyl methanones have unequivocally demonstrated their value as a versatile scaffold for the development of novel therapeutic agents. The breadth of their biological activities, coupled with their synthetic accessibility, makes them a highly attractive area for further research. Future efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the furyl methanone core to enhance potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: Deeper investigation into the molecular pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are suitable for clinical development.
-
In Vivo Efficacy: Rigorous testing in relevant animal models of cancer, inflammation, infection, and neurodegeneration to validate in vitro findings.
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Abbasi, M. A., et al. (2021). Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable therapeutic agents. ResearchGate. [Link]
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Al-Warhi, T., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6590. [Link]
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Kayumov, A. R., et al. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers in Microbiology, 8, 2235. [Link]
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Methodological & Application
Application Note: Synthesis of (Furan-2-yl)(p-tolyl)methanone via Friedel-Crafts Acylation
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of Furan Ketones
Furan-2-yl ketones are pivotal structural motifs in medicinal chemistry and materials science, serving as precursors to a wide array of pharmacologically active compounds and functional polymers.[1] The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings, allowing for the introduction of a keto-functional group.[2] However, the application of this reaction to electron-rich and acid-sensitive five-membered heterocycles like furan presents significant challenges, primarily the propensity for polymerization and degradation under classical Lewis acid conditions.[3]
This application note provides a comprehensive guide to the successful Friedel-Crafts acylation of furan with 4-methylbenzoyl chloride to synthesize (furan-2-yl)(p-tolyl)methanone. We will delve into the mechanistic nuances, provide a field-proven protocol, and discuss the critical parameters that ensure high yield and purity. This guide is structured to empower researchers with the expertise to navigate the intricacies of acylating sensitive heterocyclic systems.
Mechanistic Insights: Taming the Reactivity of Furan
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Acylium Ion: The Lewis acid catalyst, in this case, Boron trifluoride etherate (BF₃·OEt₂), coordinates to the chlorine atom of 4-methylbenzoyl chloride. This polarization facilitates the formation of a resonance-stabilized acylium ion, which is the active electrophile.[4] The choice of a milder Lewis acid like BF₃·OEt₂ is crucial to prevent the rapid polymerization of the furan ring, a common side reaction with stronger Lewis acids like AlCl₃.[3]
-
Electrophilic Attack: The electron-rich furan ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack preferentially occurs at the C2 (alpha) position, as the oxygen atom can effectively stabilize the resulting cationic intermediate (the sigma complex or arenium ion) through resonance.[5]
-
Restoration of Aromaticity: A weak base, such as the diethyl ether from the catalyst complex, abstracts a proton from the C2 position of the sigma complex, collapsing the intermediate and restoring the aromaticity of the furan ring to yield the final ketone product.[5]
A notable aspect of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the carbonyl group. This deactivation prevents further acylation, leading to a mono-substituted product.[6]
Experimental Workflow Diagram
Caption: Workflow for the Friedel-Crafts Acylation of Furan.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Furan | 68.07 | 1.36 g (1.29 mL) | 20 |
| 4-Methylbenzoyl chloride | 154.61 | 1.55 g (1.29 mL) | 10 |
| Boron trifluoride etherate (BF₃·OEt₂) | 141.93 | 1.42 g (1.27 mL) | 10 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 50 mL | - |
| Brine (saturated NaCl solution) | - | 25 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~5 g | - |
| Silica gel for column chromatography | - | As needed | - |
| Eluent for chromatography (e.g., Hexane:Ethyl Acetate) | - | As needed | - |
Instrumentation:
-
Round-bottom flasks and standard glassware, oven-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Column chromatography setup
-
NMR spectrometer, IR spectrophotometer, Mass spectrometer
Procedure:
-
Reaction Setup:
-
Assemble a 100 mL two-neck round-bottom flask, equipped with a magnetic stir bar and a dropping funnel, under a positive pressure of dry nitrogen or argon. Ensure all glassware is thoroughly dried in an oven prior to use.
-
To the flask, add furan (20 mmol) dissolved in 30 mL of anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C using an ice bath.
-
-
Addition of Reagents:
-
In the dropping funnel, prepare a solution of 4-methylbenzoyl chloride (10 mmol) in 10 mL of anhydrous DCM.
-
Add the 4-methylbenzoyl chloride solution dropwise to the stirred furan solution over 15 minutes.
-
In a separate syringe, draw up boron trifluoride etherate (10 mmol). Add the BF₃·OEt₂ dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature does not rise above 5 °C. The reaction is exothermic.[7] A color change to orange or brown is typically observed.
-
-
Reaction Progression:
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate), checking for the consumption of the 4-methylbenzoyl chloride and the formation of a new, higher-Rf product spot.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 50 mL of ice-cold saturated sodium bicarbonate solution to quench the reaction and neutralize the catalyst.
-
Transfer the mixture to a separatory funnel and separate the organic layer.[8]
-
Extract the aqueous layer twice with 20 mL portions of DCM.[8]
-
Combine all organic layers and wash with 25 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude oil or solid by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford (furan-2-yl)(p-tolyl)methanone as a solid or oil.
-
Expected Results and Characterization
-
Yield: 70-85%
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.75 (d, 2H, Ar-H), ~7.65 (s, 1H, Furan-H), ~7.30 (d, 2H, Ar-H), ~7.20 (d, 1H, Furan-H), ~6.60 (dd, 1H, Furan-H), ~2.45 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~182.0 (C=O), ~152.0, ~146.0, ~143.0, ~135.0, ~130.0, ~129.0, ~118.0, ~112.0, ~21.5 (CH₃).
-
IR (KBr, cm⁻¹): ~1660 (C=O stretch, aryl ketone), ~1590, ~1470 (C=C aromatic stretch), ~3100 (C-H aromatic stretch).
-
Mass Spectrometry (EI): m/z (%) 186 (M⁺), 171 ([M-CH₃]⁺), 119 ([p-tolyl-C=O]⁺), 91 ([p-tolyl]⁺), 67 ([furan-C=O]⁺).
Safety and Handling Precautions
-
General: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Reagents:
-
Furan: Furan is volatile, flammable, and toxic. Handle with care in a closed system.
-
4-Methylbenzoyl Chloride: This is a corrosive lachrymator. It reacts with moisture to produce HCl gas. Handle with extreme care and avoid inhalation or contact with skin and eyes.[10]
-
Boron Trifluoride Etherate: BF₃·OEt₂ is corrosive and moisture-sensitive. It will release toxic fumes upon contact with water.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or no product yield | Inactive catalyst (hydrolyzed) | Use a fresh, unopened bottle of BF₃·OEt₂. |
| Wet reagents or glassware | Thoroughly dry all glassware and use anhydrous solvents. | |
| Formation of black tar/polymer | Reaction temperature too high | Maintain strict temperature control at 0 °C during reagent addition. |
| Use of a strong Lewis acid | Use a milder catalyst like BF₃·OEt₂ instead of AlCl₃. | |
| Incomplete reaction | Insufficient catalyst or reaction time | Increase catalyst loading slightly or extend the reaction time at room temperature. |
| Multiple products observed | Side reactions | Ensure slow, controlled addition of reagents to minimize local concentration effects. |
Conclusion
The Friedel-Crafts acylation of furan, while requiring careful consideration of its acid sensitivity, is a highly effective method for the synthesis of valuable 2-acylfurans. By employing a milder Lewis acid such as boron trifluoride etherate and maintaining strict control over reaction conditions, the formation of (furan-2-yl)(p-tolyl)methanone can be achieved in high yield. The protocol and insights provided herein offer a robust framework for researchers to successfully perform this transformation and adapt it for the synthesis of other furan-containing molecules critical to drug discovery and materials science.
References
-
ResearchGate. (n.d.). (PDF) Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling. Retrieved from [Link]
-
Filo. (2025, September 16). Acylation of furan mechanism structure. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, June 27). Friedel-Crafts acylation of furan. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel—Crafts Acylation of Furan and Thiophene Using Ytterbium(III) Trifluoromethanesulfonate in [BPy][BF4] Ionic Liquid. Retrieved from [Link]
-
YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
ACS Publications. (2023, August 29). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. Retrieved from [Link]
-
PubMed. (2011, June 14). Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Retrieved from [Link]
Sources
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- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 5. acylation of furan mechanism structure | Filo [askfilo.com]
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- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chemicalbook.com [chemicalbook.com]
Application Note: A Validated Protocol for the Friedel-Crafts Acylation Synthesis of 2-Furyl(4-methylphenyl)methanone
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 2-Furyl(4-methylphenyl)methanone, a valuable ketone intermediate in medicinal chemistry and materials science. The synthesis is achieved via the Friedel-Crafts acylation of furan with 4-methylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, a self-validating protocol including purification and characterization, and critical safety information. The methodology emphasizes the use of a mild Lewis acid catalyst to accommodate the sensitive nature of the furan ring, ensuring a reliable and reproducible outcome.
Introduction and Scientific Principle
Aryl furyl methanones are a class of compounds frequently utilized as building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Their synthesis is most commonly achieved through the Friedel-Crafts acylation, a cornerstone of organic chemistry for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1]
The core of this reaction is the generation of a highly electrophilic acylium ion from an acyl halide (4-methylbenzoyl chloride) and a Lewis acid catalyst.[1] This acylium ion then undergoes an electrophilic aromatic substitution reaction with an electron-rich aromatic ring, in this case, furan.
A critical consideration in this specific synthesis is the inherent sensitivity of the furan ring. Furan is prone to polymerization and degradation under the harsh conditions of classical Friedel-Crafts reactions that employ strong Lewis acids like aluminum chloride (AlCl₃).[2] Therefore, this protocol employs a milder Lewis acid, tin(IV) chloride (SnCl₄), which effectively catalyzes the reaction while minimizing the formation of undesirable byproducts.[3] The reaction is performed at a reduced temperature to further control reactivity and enhance selectivity for the desired 2-acylated product.[3]
Reaction Scheme and Mechanism
The synthesis proceeds via a three-step electrophilic aromatic substitution mechanism.
Overall Reaction Scheme:
Step 1: Formation of the Acylium Ion The Lewis acid catalyst, tin(IV) chloride, coordinates with the chlorine atom of 4-methylbenzoyl chloride, weakening the carbon-chlorine bond and facilitating its cleavage to form a resonance-stabilized acylium ion. This ion is a potent electrophile.
Step 2: Electrophilic Attack The electron-rich furan ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack preferentially occurs at the C2 (alpha) position, as the intermediate carbocation (sigma complex) is more stabilized by resonance involving the lone pair of the furan's oxygen atom.[4]
Step 3: Deprotonation and Aromaticity Restoration A weak base, typically the [SnCl₅]⁻ complex, removes the proton from the C2 position of the furan ring. This step regenerates the aromatic system and the Lewis acid catalyst, yielding the final product, this compound.
Diagram: Mechanism of Friedel-Crafts Acylation
Caption: Mechanism of the tin(IV) chloride-catalyzed Friedel-Crafts acylation of furan.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Furan | ≥99%, ReagentPlus® | Sigma-Aldrich | Freshly distilled before use |
| 4-Methylbenzoyl chloride | ≥98% | Sigma-Aldrich | Corrosive, handle with care |
| Tin(IV) chloride (SnCl₄) | 1.0 M in CH₂Cl₂ | Sigma-Aldrich | Moisture sensitive, handle under inert gas |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use from a sealed bottle or solvent system |
| Saturated Sodium Bicarbonate | ACS Reagent | Fisher Scientific | For aqueous work-up |
| Brine (Saturated NaCl) | ACS Reagent | Fisher Scientific | For aqueous work-up |
| Anhydrous Magnesium Sulfate | ACS Reagent | VWR | For drying organic layer |
| Silica Gel | 60 Å, 230-400 mesh | VWR | For column chromatography |
| Hexanes / Ethyl Acetate | HPLC Grade | Fisher Scientific | For column chromatography |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas line (Nitrogen or Argon)
-
Addition funnel (125 mL)
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Quantitative Data
| Reagent | Mol. Wt. ( g/mol ) | Amount (mmol) | Molar Eq. | Volume / Mass |
| Furan | 68.07 | 50.0 | 1.0 | 3.40 g (3.62 mL) |
| 4-Methylbenzoyl chloride | 154.61 | 55.0 | 1.1 | 8.50 g (7.0 mL) |
| Tin(IV) chloride | 260.5 | 60.0 | 1.2 | 60 mL (1.0 M soln) |
| Dichloromethane (Anhyd.) | - | - | - | ~150 mL |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a septum, an addition funnel, and an inert gas inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Preparation: In the flame-dried flask, add freshly distilled furan (3.62 mL, 50.0 mmol) and anhydrous dichloromethane (50 mL) via syringe.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Catalyst Addition: Slowly add the tin(IV) chloride solution (60 mL of 1.0 M solution in CH₂Cl₂, 60.0 mmol) to the stirred furan solution over 15 minutes. Maintain the temperature at 0 °C.
-
Acyl Chloride Addition: Dissolve 4-methylbenzoyl chloride (7.0 mL, 55.0 mmol) in anhydrous dichloromethane (40 mL) and add this solution to the addition funnel. Add the 4-methylbenzoyl chloride solution dropwise to the reaction mixture over 30-45 minutes. A color change is typically observed.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for an additional 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding 50 mL of cold 1 M hydrochloric acid (HCl) while the flask is still in the ice bath.
-
Aqueous Work-up: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, 50 mL of water, and 50 mL of brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Diagram: Experimental Workflow
Caption: High-level workflow for the synthesis of this compound.
Purification and Characterization
-
Purification: The crude product should be purified by flash column chromatography on silica gel.[5][6]
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate) is effective.
-
Procedure: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column. Collect fractions and combine those containing the pure product as determined by TLC.
-
Final Product: Remove the solvent under reduced pressure to yield this compound as a pale yellow oil or low-melting solid. The expected yield is typically in the range of 70-85%.
-
-
Characterization: The identity and purity of the final compound should be confirmed by standard spectroscopic methods.
-
¹H NMR: Expect characteristic signals for the furan ring protons and the aromatic protons of the 4-methylphenyl group, as well as a singlet for the methyl group.
-
¹³C NMR: Expect signals corresponding to the carbonyl carbon, the carbons of both aromatic rings, and the methyl carbon.
-
IR Spectroscopy: Look for a strong absorption band around 1660-1680 cm⁻¹ corresponding to the ketone carbonyl (C=O) stretch.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (186.21 g/mol ) should be observed.
-
Safety and Handling
All procedures must be conducted in a properly functioning chemical fume hood. Personal protective equipment (safety glasses, lab coat, and chemical-resistant gloves) is mandatory.
-
Furan: Highly flammable liquid and vapor. Toxic if swallowed and fatal if inhaled.[7] Handle with extreme care.
-
4-Methylbenzoyl Chloride: Causes severe skin burns and eye damage. Lachrymator. Reacts with water.
-
Tin(IV) Chloride (SnCl₄): Causes severe skin burns and eye damage. Reacts violently with water. Harmful if swallowed or inhaled. Handle the solution with care.
-
Dichloromethane (CH₂Cl₂): Suspected of causing cancer. May cause drowsiness or dizziness.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be kept separate.
References
-
Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. (n.d.). Pak. J. Pharm. Sci. Retrieved January 23, 2026, from [Link]
-
Synthesis of 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclo penten-1-one, a D-ring precursor of 9,11-secosterols. (2022). Estonian Academy Publishers. Retrieved January 23, 2026, from [Link]
-
Synthesis of 2,5-dimethyl-4-hydroxy-3 (2H)-furanone. (2006). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved January 23, 2026, from [Link]
- Process for the preparation of alkyl furans. (1981). Google Patents.
-
Lin, S.-S., Nie, X.-P., Yu, J.-H., & Ye, X.-L. (n.d.). Regioselective Friedel-Crafts Acylation with Anhydride and Furan Acid Chloride. Retrieved January 23, 2026, from [Link]
-
Furan synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
- Method for preparing 2-furyl-methylketon from ethenone. (2014). Google Patents.
-
I want to ask somebody to offer convenient method of synthesis of 2-aroyl-furanes or 2-aroyl-5-methylfuranes? (2019). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. (2020). YouTube. Retrieved January 23, 2026, from [Link]
-
Synthesis and Characterization of Furanic Compounds. (2017). DTIC. Retrieved January 23, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. (2024). PubMed. Retrieved January 23, 2026, from [Link]
-
Safety Data Sheet. (2023). Angene Chemical. Retrieved January 23, 2026, from [Link]
-
Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. (2023). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Acylation of furan mechanism structure. (n.d.). Filo. Retrieved January 23, 2026, from [Link]
-
Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a New Class of Antitubulin Agents. (2014). NIH. Retrieved January 23, 2026, from [Link]
-
The Friedel-Crafts Reaction with Furans. (1936). UNI ScholarWorks. Retrieved January 23, 2026, from [Link]
-
Synthesis of Furan Derivatives. XL. Synthesis of (5-Nitro-2-furyl)-methylated Polyenals. (1969). J-STAGE. Retrieved January 23, 2026, from [Link]
-
Safety Data Sheet: 2-Methylfuran. (2023). Carl ROTH. Retrieved January 23, 2026, from [Link]
-
(PDF) Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling. (2019). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Friedel-Crafts acylation of furan [closed]. (2020). Chemistry Stack Exchange. Retrieved January 23, 2026, from [Link]
-
Friedel-Crafts Reactions. (2023). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzo. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis and Crystal Structure of 2-[(4-Methylbenzoyloxy)-5-methylphenyl]-phenyl methanone. (2006). ResearchGate. Retrieved January 23, 2026, from [Link]
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- 5. Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a New Class of Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. carlroth.com [carlroth.com]
Application Note: A Detailed Protocol for the Purification of 2-Furyl p-Tolyl Ketone by Silica Gel Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2-furyl p-tolyl ketone using silica gel column chromatography. This moderately polar aromatic ketone is a common intermediate in organic synthesis, and achieving high purity is critical for subsequent reaction steps and characterization. The following guide moves beyond a simple list of steps to explain the underlying principles and causality behind each experimental choice, ensuring a robust and reproducible separation. We detail the entire workflow, from the crucial preliminary analysis by Thin Layer Chromatography (TLC) to determine optimal solvent conditions, through to column packing, elution, and final product isolation. This document is intended for researchers, chemists, and drug development professionals seeking a reliable method for purifying aryl ketones and similar heterocyclic compounds.
Introduction: The Rationale for Chromatographic Purification
2-Furyl p-tolyl ketone possesses a unique electronic and structural profile, combining a furan ring, an aromatic tolyl group, and a central ketone carbonyl. While synthetic routes may appear straightforward, they often yield a crude product contaminated with unreacted starting materials, non-polar byproducts, or highly polar, colored impurities. Distillation is often unsuitable for such compounds due to high boiling points and potential thermal degradation.
Column chromatography is the method of choice for this purification challenge. It leverages the principle of differential adsorption, where components of a mixture are separated based on their varying affinities for a stationary phase (in this case, polar silica gel) as a mobile phase (a less polar solvent system) passes through it.[1] Non-polar impurities will have minimal interaction with the silica and elute quickly, while the target ketone, with its moderate polarity, will be retained longer. Highly polar impurities will bind strongly and elute last. This protocol is designed to achieve baseline separation of the target compound, yielding a product of high purity.
Foundational Step: Method Development with Thin Layer Chromatography (TLC)
Before committing the bulk of the material to a column, it is imperative to develop an appropriate solvent system using TLC. The goal is to find a mobile phase composition that provides a retention factor (Rf) for the 2-furyl p-tolyl ketone between 0.25 and 0.35 .[2]
-
Why this Rf range? An Rf in this window ensures the compound moves sufficiently off the baseline for good separation from more polar impurities (which will have a lower Rf) but is retained strongly enough to separate from less polar impurities (which will have a higher Rf).[2] A much higher Rf suggests the compound will elute too quickly from the column with minimal separation, while a lower Rf indicates excessively long elution times and potential for band broadening.
Protocol for TLC Analysis:
-
Prepare the Sample: Dissolve a small amount of the crude 2-furyl p-tolyl ketone in a minimal volume of a suitable solvent like dichloromethane or ethyl acetate.
-
Select Initial Solvent Systems: For a moderately polar ketone, a mixture of a non-polar hydrocarbon and a more polar solvent is a standard starting point.[3]
-
System A (Standard): Hexane/Ethyl Acetate (EtOAc)
-
System B (Alternative Selectivity): Toluene/Ethyl Acetate (Using an aromatic non-polar solvent can improve separation for aromatic analytes).[4]
-
-
Spot the Plate: Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a small amount of the chosen solvent system (e.g., 9:1 Hexane:EtOAc). Ensure the chamber is saturated with solvent vapors for best results.
-
Optimize: Adjust the solvent ratio until the desired Rf of ~0.3 is achieved. For example, if the Rf is too low in 9:1 Hexane:EtOAc, increase the polarity by moving to an 8:2 or 7:3 ratio.
Detailed Protocol for Column Chromatography Purification
This protocol assumes a standard flash chromatography setup.[7] The scale (amount of silica and column diameter) should be adjusted based on the quantity of crude material to be purified. A general rule is to use a 40:1 to 100:1 mass ratio of silica gel to crude product.
Materials & Reagents
| Item | Specification |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) |
| Crude Product | 2-Furyl p-tolyl ketone |
| Eluent System | Hexane and Ethyl Acetate (HPLC Grade) |
| Sand | Washed, neutral |
| Apparatus | Glass chromatography column with stopcock |
| Analysis | TLC plates (silica gel 60 F254) |
| Collection | Test tubes or fraction collector vials |
Step-by-Step Methodology
Step 1: Column Packing (Wet Slurry Method) The wet packing method is superior as it minimizes air bubbles and channels in the stationary phase, which would lead to poor separation.
-
Place a small plug of glass wool at the bottom of the column to support the packing. Add a ~1 cm layer of sand over the glass wool.
-
In a separate beaker, create a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane or 95:5 Hexane:EtOAc). The consistency should be like a milkshake, easily pourable but not overly dilute.
-
With the column stopcock open and a flask underneath to collect the solvent, pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process.
-
Gently tap the side of the column to encourage even settling of the silica gel. Add more eluent as needed to wash any residual silica from the beaker into the column.
-
Once all the silica has been added, pass 2-3 column volumes of the eluent through the packed bed to ensure it is stable and well-compacted. Never let the top of the silica bed run dry.
-
Carefully add a ~1 cm layer of sand on top of the silica bed. This prevents the bed from being disturbed during sample and eluent addition.[7]
Step 2: Sample Loading
-
Dissolve the crude 2-furyl p-tolyl ketone in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Drain the eluent in the column down to the level of the top layer of sand.
-
Carefully apply the dissolved sample solution evenly onto the sand surface using a pipette.
-
Open the stopcock and drain the solvent until the sample has fully entered the sand/silica bed.
-
Carefully add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is loaded onto the silica. Drain this wash into the bed. Repeat once more.
Step 3: Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column, collecting the solvent that passes through in sequentially numbered test tubes. An isocratic (constant solvent composition) or gradient elution can be used.
-
Isocratic Elution: Use the optimized solvent system from the TLC analysis throughout the entire separation. This is simpler but may be less effective for complex mixtures.
-
Gradient Elution: Start with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc) to elute non-polar impurities. Gradually increase the polarity (to 90:10, 85:15, etc.) to elute the product and then any more polar impurities. This generally provides better resolution and more efficient use of solvent.
-
-
Maintain a constant flow rate. For flash chromatography, gentle positive pressure from a nitrogen or argon line can be applied to speed up the process.[7]
Step 4: Analysis and Product Isolation
-
Monitor the separation by spotting every few collected fractions onto a TLC plate alongside a spot of the original crude mixture.
-
Develop and visualize the TLC plate. Identify the fractions that contain the pure desired product (a single spot at the correct Rf).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 2-furyl p-tolyl ketone.
-
Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as NMR, GC-MS, or HPLC.
Workflow Visualization
The following diagram illustrates the complete purification workflow, from initial analysis to final product isolation.
Caption: Workflow for the purification of 2-furyl p-tolyl ketone.
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Separation / Overlapping Spots | Incorrect solvent system (polarity too high or too low). | Re-optimize the mobile phase with TLC. Consider a shallower gradient or a different solvent system (e.g., Toluene/EtOAc). |
| Streaking on TLC / Tailing on Column | Sample overload; compound is acidic/basic; decomposition on silica. | Load less material. Add 0.5-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[8] |
| Compound Stuck on Column | Eluent polarity is too low. | Gradually increase the polarity of the mobile phase (e.g., add more ethyl acetate or a small percentage of methanol). |
| Cracked or Channeled Silica Bed | Column ran dry; packing was not uniform. | Ensure the silica bed is always covered with solvent. Repack the column carefully using the wet slurry method. |
Conclusion
This application note provides a robust and scientifically grounded protocol for the purification of 2-furyl p-tolyl ketone. By emphasizing the foundational importance of TLC for method development and providing a detailed, step-by-step guide to the column chromatography process, researchers can reliably achieve high levels of purity. The principles and techniques described herein are broadly applicable to the purification of other moderately polar organic compounds, serving as a valuable resource for professionals in chemical synthesis and drug discovery.
References
-
Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11, 844-848.
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
Chemistry For Everyone. (2024, January 16). How To Choose Solvent System For Column Chromatography? [Video]. YouTube.
-
Hadjipavlou-Litina, D., & Pontiki, E. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Pharmaceuticals, 15(10), 1224.
-
Sigma-Aldrich. (n.d.). Thin-Layer Chromatography (TLC) Solvent Systems.
-
Fair, J. D., & Kormos, C. M. (2018). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 95, 253-270.
-
Reddit. (2023). Resources on 3+ component chromatography solvent systems? [Online forum post]. r/Chempros.
-
ThatChemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography) [Video]. YouTube.
-
Physics Forums. (2011). Column Chromatography ketone/silica. [Online forum post].
-
Google Patents. (n.d.). Chromatography method for the purification of furfural derivatives. (EP3498699A1).
Sources
Recrystallization of Aryl Furyl Methanones: A Detailed Guide to Purification
An Application Guide for Researchers
Abstract: Aryl furyl methanones are a significant class of organic compounds, serving as crucial building blocks and active moieties in pharmaceutical and materials science research.[1][2][3] The purity of these compounds is paramount for the reliability of downstream applications, from biological assays to the synthesis of complex molecular architectures. This document provides a comprehensive guide to the purification of solid aryl furyl methanones using recrystallization, a robust and scalable technique. We will delve into the fundamental principles, systematic solvent selection, detailed protocols, and troubleshooting, grounded in established chemical principles to ensure the highest degree of purity.
The Imperative for Purity: Why Recrystallize?
Synthetic reactions rarely yield a perfectly pure product. Byproducts, unreacted starting materials, and catalysts often co-precipitate with the desired aryl furyl methanone. These impurities can interfere with subsequent reactions, alter pharmacological activity, and corrupt analytical data. Recrystallization is a powerful purification technique that leverages differences in solubility to separate the target compound from contaminants.[4][5] The core principle is straightforward: a solid is dissolved in a hot solvent and then allowed to slowly cool, promoting the formation of a crystalline lattice. As the highly ordered crystal structure forms, impurity molecules are excluded, remaining in the cooled solvent (mother liquor).[6]
The effectiveness of recrystallization hinges on the principle that the solubility of most solids increases with temperature.[6][7][8] An ideal recrystallization solvent will dissolve a large amount of the aryl furyl methanone at its boiling point, but only a small amount at room temperature or below.[6][9]
The Heart of the Matter: Solvent Selection
Choosing the right solvent is the most critical step for a successful recrystallization.[9] An inappropriate solvent can lead to low recovery, failure to crystallize, or the dreaded "oiling out," where the compound separates as a liquid instead of a solid.
Guiding Principles for Solvent Choice
-
"Like Dissolves Like": The polarity of the solvent should be comparable to the polarity of the aryl furyl methanone. These molecules possess a polar ketone group and less polar aryl and furyl rings, suggesting that solvents of intermediate polarity are often a good starting point. A useful rule of thumb is that solvents containing the same functional group as the compound are often effective solubilizers (e.g., acetone for ketones).[10]
-
Temperature Coefficient: The solvent must exhibit a significant difference in its ability to dissolve the compound at high versus low temperatures.[5]
-
Inertness: The solvent must not react with the aryl furyl methanone.
-
Volatility: A relatively low boiling point (generally below 100-110°C) is preferred to facilitate easy removal from the purified crystals during drying.[9]
A Curated List of Solvents for Aryl Furyl Methanones
Based on the structure of aryl furyl methanones, the following solvents and solvent systems are recommended for initial screening.
| Solvent/System | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol (EtOH) | 78 | Polar Protic | An excellent general-purpose solvent for moderately polar compounds. Often successful for aryl furyl methanones with polar substituents.[10] |
| Methanol (MeOH) | 65 | Polar Protic | Similar to ethanol but more polar. Can be used in a mixture with water to decrease solubility upon cooling.[11] |
| Acetone | 56 | Polar Aprotic | Its ketone functionality makes it a strong candidate.[10] Its low boiling point requires careful handling to prevent excessive evaporation. |
| Ethyl Acetate (EtOAc) | 77 | Intermediate | A versatile solvent of medium polarity. |
| Toluene | 111 | Nonpolar | Effective for less polar aryl furyl methanones. Its higher boiling point can be advantageous for dissolving stubborn compounds but makes it harder to remove.[9] |
| Hexane/Acetone | Variable | Variable | A powerful mixed-solvent system. The compound is dissolved in hot acetone, and hexane (an "anti-solvent") is added until the solution becomes cloudy. Reheating to clarify, followed by slow cooling, can yield excellent crystals.[10] |
| Hexane/Ethyl Acetate | Variable | Variable | Another common and effective mixed-solvent system that works on the same principle as hexane/acetone.[10] |
Experimental Protocols
This section outlines a systematic approach to purifying aryl furyl methanones, from small-scale solvent screening to a full-scale recrystallization.
Workflow Overview
Caption: Impurities remain dissolved while the target compound crystallizes.
References
-
Butin, A. V., Stroganova, T. A., & Kul'nevich, V. G. (2013). Furyl(aryl)methanes and Their Analogs. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Available at: [Link]
-
PubChem. (n.d.). 2-Furyl hydroxymethyl ketone. Available at: [Link]
-
PubMed. (2011). Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Wired Chemist. (n.d.). Recrystallization. Available at: [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. Available at: [Link]
-
LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]
-
O'Connor, R. (n.d.). Recrystallization-1.pdf. Available at: [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Available at: [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Available at: [Link]
-
MDPI. (2019). Furyl(aryl)alkanes and Their Derivatives. 19. Synthesis of Benzofuran Derivatives via 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes. Reaction of Furan Ring Opening. Available at: [Link]
-
SciELO México. (2017). 1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity. Available at: [Link]
Sources
- 1. FURYL(ARYL)METHANES AND THEIR ANALOGS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of (E)-(4-(Aryl)phenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity [scielo.org.mx]
- 4. mt.com [mt.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. praxilabs.com [praxilabs.com]
- 8. Recrystallization [wiredchemist.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. reddit.com [reddit.com]
Application Notes & Protocols: 2-Furyl(4-methylphenyl)methanone as a Versatile Building Block in Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 2-Furyl(4-methylphenyl)methanone, a key intermediate in the synthesis of diverse heterocyclic compounds and other valuable organic molecules. We present detailed application notes and step-by-step protocols for leveraging this building block in several critical organic transformations. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development, offering insights into the chemical reactivity of the furan moiety and the carbonyl group. The protocols are structured to be self-validating, with explanations of the underlying chemical principles and expected outcomes.
Introduction: The Strategic Importance of this compound
This compound is a diaryl ketone featuring a furan ring, an aromatic system of significant interest in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals. The inherent reactivity of both the furan ring and the ketone functional group makes this compound a valuable and versatile starting material for the synthesis of a wide array of more complex molecules. The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution, while the carbonyl group can undergo a variety of nucleophilic additions and condensation reactions. This guide will explore several key transformations that highlight the synthetic potential of this building block.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₂ |
| Molecular Weight | 186.21 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 53-57 °C[1] |
| Boiling Point | ~315 °C (predicted) |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone, Methanol). Insoluble in water. |
Handling and Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. It is advisable to handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Synthetic Applications and Protocols
The following sections provide detailed protocols for key synthetic transformations using this compound as the starting material.
Reduction of the Carbonyl Group: Synthesis of 2-Furyl(4-methylphenyl)methanol
The reduction of the ketone functionality to a secondary alcohol is a fundamental transformation that opens up avenues for further derivatization, such as esterification, etherification, or substitution reactions.
Causality of Experimental Choices: Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature and high selectivity for ketones in the presence of other reducible functional groups. Methanol is an ideal solvent as it is polar enough to dissolve the starting material and the reducing agent, and it also serves as a proton source for the workup.
Protocol 3.1: Sodium Borohydride Reduction
Objective: To synthesize 2-Furyl(4-methylphenyl)methanol via the reduction of this compound.
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in methanol at 0 °C (ice bath), add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous ammonium chloride (50 mL), and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 2-Furyl(4-methylphenyl)methanol as a pale yellow oil.
Expected Yield: 90-98%
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.30 (d, J=8.0 Hz, 2H), 7.15 (d, J=8.0 Hz, 2H), 7.10 (m, 1H), 6.25 (m, 1H), 6.15 (m, 1H), 5.80 (s, 1H), 2.35 (s, 3H), 2.20 (br s, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 158.0, 141.5, 138.0, 137.5, 129.5, 126.5, 110.5, 106.0, 70.0, 21.0.
Workflow Diagram for Reduction
Sources
Application Notes & Protocols: A Guide to In Vitro Cytotoxicity Assays for Furan Derivatives
Introduction: The Toxicological Significance of Furan Derivatives
Furan-containing molecules are prevalent scaffolds in medicinal chemistry, natural products, and industrial chemicals.[1] While their unique chemical properties are advantageous in drug design, they also present a significant toxicological challenge. The toxicity of many furan derivatives is intrinsically linked to their metabolic activation, primarily by cytochrome P450 (CYP450) enzymes, into highly reactive and cytotoxic metabolites like α,β-unsaturated dialdehydes.[2] This bioactivation process can initiate a cascade of detrimental cellular events, including oxidative stress, depletion of cellular antioxidants, and mitochondrial dysfunction, ultimately culminating in cell death.[2][3]
Therefore, a robust and comprehensive assessment of the in vitro cytotoxicity of furan derivatives is a cornerstone of preclinical safety evaluation and drug development. This guide provides an in-depth overview of key cytotoxicity assays, detailed protocols, and the rationale behind experimental design, empowering researchers to generate reliable and reproducible data for informed decision-making.
The Mechanistic Underpinnings of Furan Cytotoxicity: A Multi-Faceted Challenge
Understanding the mechanism of furan-induced cell death is critical for selecting the most appropriate assays. The primary pathway involves metabolic activation, but the downstream consequences are varied and interconnected. A multi-assay approach is therefore essential to build a complete toxicological profile.
The toxicity cascade is often initiated when CYP450 enzymes oxidize the furan ring, leading to the formation of a reactive dialdehyde metabolite.[2] This electrophilic species readily reacts with cellular nucleophiles, leading to:
-
Glutathione (GSH) Depletion: The reactive metabolite conjugates with glutathione, a critical cellular antioxidant, leading to its rapid depletion.[2] This compromises the cell's ability to neutralize reactive oxygen species (ROS).
-
Oxidative Stress: The imbalance between ROS production and the cell's antioxidant capacity results in oxidative stress.[3] ROS can damage vital biomolecules, including lipids, proteins, and DNA.[3]
-
Mitochondrial Dysfunction: Oxidative stress and the direct action of metabolites can damage mitochondria, leading to a loss of membrane potential and the release of pro-apoptotic factors.
-
Apoptosis Induction: The culmination of these cellular insults often triggers programmed cell death, or apoptosis, a key mechanism to eliminate damaged cells.[2][4] This process is mediated by a family of proteases called caspases.[5]
// Nodes Furan [label="Furan Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; CYP450 [label="CYP450 Enzymes", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolite [label="Reactive α,β-Unsaturated\nDialdehyde Metabolite", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; GSH_Depletion [label="Glutathione (GSH)\nDepletion", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Increased Reactive\nOxygen Species (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial\nDysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase [label="Caspase Activation\n(e.g., Caspase-3/7)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Death [label="Cell Death", fillcolor="#202124", fontcolor="#FFFFFF", shape=ellipse];
// Edges Furan -> CYP450 [label="Metabolic\nActivation"]; CYP450 -> Metabolite; Metabolite -> GSH_Depletion; Metabolite -> ROS; GSH_Depletion -> ROS [label="Compromises\nAntioxidant Defense"]; ROS -> Mitochondria [label="Induces Damage"]; Mitochondria -> Caspase [label="Releases\nPro-Apoptotic Factors"]; Caspase -> Apoptosis; Apoptosis -> Cell_Death; } enddot Caption: Furan-Induced Cytotoxicity Pathway.
Selecting the Right Tool: A Comparative Overview of Cytotoxicity Assays
No single assay can fully capture the complexity of cytotoxicity. The choice of assay should be guided by the specific scientific question, the expected mechanism of action, and the desired throughput. A combination of assays provides a more complete and reliable assessment.
| Assay Type | Principle | Endpoint Measured | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] | Cell viability and metabolic activity.[7] | Well-established, cost-effective, suitable for high-throughput screening.[7] | Indirect measure of cell number; can be affected by changes in metabolic rate; insoluble formazan requires a solubilization step.[1] |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[8][9] | Cell membrane integrity and cytolysis.[1] | Direct measure of cell death; non-destructive to remaining cells, allowing for time-course studies; suitable for various cell types.[1] | Serum in culture media can contain LDH, leading to high background; less sensitive for detecting early apoptosis without secondary necrosis.[1] |
| Caspase-3/7 Assay | Uses a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3 and -7 during apoptosis to generate a signal.[10] | Apoptosis (Executioner Caspase Activity). | Provides mechanistic insight into the mode of cell death; high sensitivity; suitable for HTS.[11] | Measures a specific point in the apoptotic pathway; may not detect non-caspase-dependent cell death. |
| ROS Detection | A cell-permeable probe (e.g., H2DCFDA) is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[12] | Intracellular Reactive Oxygen Species Levels. | Provides insight into oxidative stress as a mechanism of toxicity. | Probes can be light-sensitive and may auto-oxidize; short half-life of ROS can make detection challenging.[12] |
| GSH Depletion Assay | Reduced glutathione (GSH) reacts with a chromophore like DTNB (Ellman's reagent) to produce a colored product measured spectrophotometrically.[13] | Intracellular Reduced Glutathione Levels. | Directly measures a key event in furan bioactivation toxicity.[2] | Requires cell lysis; endpoint measurement. |
Experimental Workflows and Detailed Protocols
Reproducibility is paramount in toxicology. The following section provides a general experimental workflow and detailed, step-by-step protocols for key assays. It is crucial to include appropriate controls in every experiment to ensure data validity.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Culture [label="1. Cell Culture\n& Seeding", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treat [label="2. Compound Treatment\n(Furan Derivative)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="3. Incubation\n(e.g., 24, 48, 72h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assay [label="4. Perform Cytotoxicity Assay\n(e.g., MTT, LDH, Caspase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure [label="5. Data Acquisition\n(Plate Reader)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="6. Data Analysis\n(% Viability, IC50)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Culture; Culture -> Treat; Treat -> Incubate; Incubate -> Assay; Assay -> Measure; Measure -> Analyze; Analyze -> End; } enddot Caption: General Experimental Workflow for In Vitro Cytotoxicity Screening.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard procedures used for evaluating furan-based compounds.[1][14]
A. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which is then solubilized for quantification.
B. Materials:
-
96-well flat-bottom sterile plates
-
Selected cell line (e.g., HepG2, a human liver cancer cell line often used for drug metabolism and toxicity studies[15])
-
Complete cell culture medium
-
Furan derivative stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[1]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 550-600 nm)
C. Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C with 5% CO₂.[1]
-
Compound Treatment: Prepare serial dilutions of the furan derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., 0.1% DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well, including controls.[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1][14]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan crystals.[1] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
D. Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot % Viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: LDH Release Cytotoxicity Assay
This protocol is based on standard methods for measuring membrane integrity.[16][17]
A. Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[9] The released LDH activity is measured in a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which reduces a tetrazolium salt to a colored formazan product.[8]
B. Materials:
-
Cells and compounds prepared as in the MTT assay.
-
Commercially available LDH Cytotoxicity Assay Kit (contains reaction buffer, substrate mix, and stop solution).
-
Lysis Buffer (often 10X, provided in the kit for maximum LDH release control).
C. Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Prepare Controls: In separate wells, set up the following controls:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum Release Control: Cells treated with vehicle, to which Lysis Buffer is added 45 minutes before the end of incubation.
-
Medium Background Control: Culture medium without cells.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.[1]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (from the kit) to each well.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
D. Data Analysis:
-
Subtract the absorbance of the Medium Background Control from all other values.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
This protocol outlines a luminescent method for measuring the activity of executioner caspases 3 and 7.[18]
A. Principle: The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[18] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is a substrate for luciferase, generating a "glow-type" luminescent signal proportional to caspase activity.
B. Materials:
-
Cells and compounds prepared in a white-walled, clear-bottom 96-well plate.
-
Caspase-Glo® 3/7 Assay Kit (Promega, or similar).
-
Luminometer plate reader.
C. Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, using a white-walled plate suitable for luminescence. Include positive control wells (e.g., cells treated with a known apoptosis inducer like staurosporine).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Signal Development: Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a plate luminometer.
D. Data Analysis:
-
Subtract the average luminescence of the blank (medium + reagent) wells from all other wells.
-
Results can be expressed as fold-change in caspase activity relative to the vehicle control:
-
Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control)
-
Quantitative Data Summary
The half-maximal inhibitory concentration (IC₅₀) is a critical metric for quantifying a compound's cytotoxicity. The following table summarizes representative IC₅₀ values for various furan-containing molecules against different cancer cell lines, as determined by cytotoxicity assays.
| Furan Derivative Type | Cell Line | Assay | IC₅₀ (µM or nM) | Reference |
| Furo[2,3-d]pyrimidine | HUVECs | Not Specified | 22.6 µM | [2] |
| Furan-based derivative 4 | MCF-7 | MTT | 3.12 µM | [4] |
| Furan-based derivative 7 | MCF-7 | MTT | 1.54 µM | [4] |
| Furan derivative 7b | HT-29 | Not Specified | 42.5 nM | [2] |
| Furan derivative 7c | HT-29 | Not Specified | 52.5 nM | [2] |
| Selected Furan derivatives | HEPG2 | Not Specified | Growth Inhibition | [15] |
Conclusion and Best Practices
Evaluating the in vitro cytotoxicity of furan derivatives requires a thoughtful, mechanism-driven approach. Due to their propensity for metabolic activation and induction of oxidative stress, a comprehensive assessment should extend beyond simple viability assays.
Key Recommendations:
-
Use Metabolically Competent Cells: When possible, use cell lines that express relevant CYP450 enzymes (e.g., HepG2, HepaRG) to accurately model the bioactivation of furan derivatives.
-
Employ a Multi-Assay Strategy: Combine a viability/metabolic assay (MTT), a membrane integrity assay (LDH), and a specific apoptosis assay (Caspase-3/7) to gain a comprehensive understanding of the cytotoxic effects.
-
Investigate Mechanism: If a compound shows significant cytotoxicity, follow-up with mechanistic assays for ROS production and GSH depletion to confirm the involvement of oxidative stress pathways.
-
Adhere to Guidelines: For regulatory submissions, consider guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) for standardized testing procedures.[19][20]
By integrating these principles and protocols, researchers can generate high-quality, reliable data to accurately characterize the cytotoxic potential of novel furan derivatives, facilitating safer and more effective drug development.
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Application Note: A Validated Protocol for the Antimicrobial Screening of Novel Furyl Ketones
Introduction: The Therapeutic Potential of Furyl Ketones
The furan ring is a crucial pharmacophore in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] Its derivatives are known for a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][3] The incorporation of a ketone functional group to the furan scaffold can enhance the bioactivity of the resulting furyl ketone derivatives, making them a promising class of compounds for the development of new antimicrobial agents.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized screening of novel furyl ketones for their antimicrobial properties. The protocols detailed herein are grounded in established methodologies, including those outlined by the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reliable and reproducible data.[5][6]
Scientific Rationale: Why Standardized Screening Matters
In the quest for novel antimicrobial agents, a systematic and standardized screening process is paramount. The initial evaluation of a compound's antimicrobial efficacy typically involves a tiered approach, beginning with qualitative or semi-quantitative assays to identify promising candidates, followed by more rigorous quantitative methods to determine their potency. This structured approach ensures the efficient use of resources and provides a solid foundation for further preclinical development.
The primary objectives of this screening protocol are:
-
To qualitatively assess the antimicrobial activity of novel furyl ketones against a panel of clinically relevant bacteria and fungi.
-
To quantitatively determine the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[7][8]
-
To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) , representing the lowest concentration of a compound required to kill a particular microorganism.[7][9]
By adhering to standardized protocols, researchers can ensure that their results are comparable to those of other studies and provide a reliable basis for structure-activity relationship (SAR) analysis and lead optimization.
Experimental Workflow: A Step-by-Step Overview
The antimicrobial screening of novel furyl ketones follows a logical progression from initial qualitative assessment to quantitative determination of potency. This workflow is designed to efficiently identify and characterize compounds with significant antimicrobial activity.
Caption: Experimental workflow for antimicrobial screening of novel furyl ketones.
Detailed Protocols
Protocol 1: Disk Diffusion Assay for Preliminary Screening
The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative technique to assess the antimicrobial activity of a substance.[10][11] An antimicrobial-impregnated paper disk is placed on an agar surface uniformly inoculated with the test microorganism.[12][13] The compound diffuses into the agar, and if it is effective against the microorganism, a clear zone of no growth, called the zone of inhibition, will be observed around the disk.[12][13]
Materials:
-
Novel furyl ketone compounds
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Sterile cotton swabs
-
Incubator
-
Calipers or a ruler
Procedure:
-
Preparation of Inoculum: From a fresh overnight culture, pick several isolated colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[14]
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.[14]
-
Preparation and Application of Disks: Dissolve the novel furyl ketone compounds in a suitable solvent (e.g., DMSO) to a known concentration. Aseptically apply a specific volume (e.g., 10 µL) of each compound solution onto a sterile filter paper disk and allow the solvent to evaporate completely. Place the impregnated disks onto the inoculated agar surface, ensuring firm contact.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for yeast.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[15][16] This method involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with the test microorganism.[17] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]
Materials:
-
Novel furyl ketone compounds
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Test microorganisms
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Multichannel pipette
-
Incubator
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of each furyl ketone in a suitable solvent. Perform a serial two-fold dilution of each compound in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Preparation of Inoculum: Prepare a standardized inoculum as described in the disk diffusion protocol. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[14]
-
Inoculation: Inoculate each well (except for the sterility control) with 100 µL of the diluted microbial suspension, resulting in a final volume of 200 µL per well.
-
Controls:
-
Growth Control: Wells containing only broth and the microbial inoculum.
-
Sterility Control: Wells containing only broth.
-
Positive Control: A known antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be tested alongside the novel compounds.
-
-
Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a plate reader to measure the optical density at 600 nm.
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is determined to assess whether a compound is bacteriostatic/fungistatic (inhibits growth) or bactericidal/fungicidal (kills the organism).[7] This is a crucial step in characterizing the antimicrobial activity of a novel compound.
Materials:
-
MIC plates from the previous experiment
-
Nutrient agar plates (for bacteria) or Sabouraud Dextrose Agar plates (for fungi)
-
Sterile micropipette and tips
Procedure:
-
Subculturing from MIC Wells: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Plating: Spot-inoculate the aliquots onto appropriately labeled agar plates.
-
Incubation: Incubate the plates under the same conditions as the MIC assay.
-
Determining MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum. This is typically observed as no growth or only a few colonies on the agar plate after incubation.
Data Presentation and Interpretation
The results of the antimicrobial screening should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Example Antimicrobial Activity of Novel Furyl Ketones
| Compound | Test Organism | Disk Diffusion (Zone of Inhibition, mm) | MIC (µg/mL) | MBC/MFC (µg/mL) |
| FK-001 | S. aureus ATCC 25923 | 18 | 8 | 16 |
| E. coli ATCC 25922 | 15 | 16 | 32 | |
| C. albicans ATCC 90028 | 12 | 32 | >64 | |
| FK-002 | S. aureus ATCC 25923 | 22 | 4 | 8 |
| E. coli ATCC 25922 | 19 | 8 | 16 | |
| C. albicans ATCC 90028 | 16 | 16 | 32 | |
| Ciprofloxacin | S. aureus ATCC 25923 | 30 | 0.5 | 1 |
| E. coli ATCC 25922 | 35 | 0.25 | 0.5 | |
| Fluconazole | C. albicans ATCC 90028 | 25 | 2 | 8 |
Interpretation:
-
A larger zone of inhibition in the disk diffusion assay generally correlates with a lower MIC value.
-
The ratio of MBC/MIC or MFC/MIC can provide insights into the nature of the antimicrobial activity. A ratio of ≤ 4 is generally considered indicative of bactericidal or fungicidal activity.
Mechanism of Action: A Note on Furyl Ketones
The furan nucleus and associated functional groups are key to the biological activity of these compounds.[1] The antimicrobial action of some furan derivatives, such as nitrofurantoin, involves the reduction of a nitro group within the bacterial cell to produce reactive intermediates that damage bacterial DNA and ribosomal proteins.[18] While the exact mechanism of novel furyl ketones will require further investigation, their structural features suggest potential for interfering with essential cellular processes in microorganisms.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial antimicrobial screening of novel furyl ketones. By following these standardized methods, researchers can generate high-quality, reproducible data that will be instrumental in identifying promising lead compounds for the development of new and effective antimicrobial therapies. The systematic approach described herein, from qualitative screening to quantitative determination of inhibitory and cidal concentrations, ensures a thorough initial characterization of the antimicrobial potential of these novel molecules.
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023). protocols.io. Retrieved from [Link]
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Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PMC. Retrieved from [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Retrieved from [Link]
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Synthesis and Antimicrobial Activity of Unsaturated Ketones with the Furan Fragment. (2025). ResearchGate. Retrieved from [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Retrieved from [Link]
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Synthesis and antimicrobial activity evaluation of novel nitrofuranthiazoles. (2025). ResearchGate. Retrieved from [Link]
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Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2021). PMC. Retrieved from [Link]
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A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2025). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube method. (2017). ResearchGate. Retrieved from [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry. Retrieved from [Link]
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Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2008). PubMed. Retrieved from [Link]
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Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Retrieved from [Link]
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Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. (2022). Bentham Science. Retrieved from [Link]
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Antimicrobial Susceptibility Testing. (2023). StatPearls - NCBI Bookshelf. Retrieved from [Link]
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Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. Retrieved from [Link]
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Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. Retrieved from [Link]
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Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. Retrieved from [Link]
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Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications. (2022). MDPI. Retrieved from [Link]
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METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. ResearchGate. Retrieved from [Link]
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M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. Retrieved from [Link]
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Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents. (2020). Taylor & Francis Online. Retrieved from [Link]
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Determination of minimum inhibitory concentrations. (2001). PubMed. Retrieved from [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). WOAH. Retrieved from [Link]
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Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. Retrieved from [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Retrieved from [Link]
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A new screening method for discovering antibacterial agents from filamentous fungi. (2012). Academic Journals. Retrieved from [Link]
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Antifungal Susceptibility Testing: Current Approaches. (2020). PMC. Retrieved from [Link]
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In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI. Retrieved from [Link]
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MIC, MBC, MFC, Toxicology Testing | Antimicrobial Susceptibility. Sartorius. Retrieved from [Link]
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Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 -pyrazoline Derivatives. (2021). MDPI. Retrieved from [Link]
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Clinical Breakpoint Tables. EUCAST. Retrieved from [Link]
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Disk diffusion test. Wikipedia. Retrieved from [Link]
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Pharmacological activity of furan derivatives. (2024). ResearchGate. Retrieved from [Link]
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Overview of Antimicrobial Properties of Furan. (2022). Human Journals. Retrieved from [Link]
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Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (2018). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
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Antimicrobial evaluation of some styryl ketone derivatives and related thiol adducts. (1998). PubMed. Retrieved from [Link]
-
The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2021). MDPI. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of Furan-Based Compounds
Introduction: Navigating the Promise and Peril of Furan-Based Scaffolds in Drug Discovery
The furan nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] Its electron-rich nature and aromaticity contribute to favorable interactions with biological targets, making it an attractive starting point for drug discovery campaigns.[3] However, the promise of furan-based compounds is tempered by a significant challenge: their potential for metabolic activation into reactive, and often toxic, metabolites.[4][5]
This metabolic instability, primarily mediated by cytochrome P450 enzymes, can lead to the formation of highly reactive α,β-unsaturated dialdehydes.[6] These electrophilic species can covalently modify cellular macromolecules, leading to glutathione depletion, oxidative stress, and mitochondrial dysfunction, ultimately culminating in cytotoxicity.[6][7] In the context of high-throughput screening (HTS), this inherent reactivity can manifest as a high rate of false positives, confounding data interpretation and leading to the misdirection of valuable resources.[8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust HTS campaigns for furan-based compound libraries. By integrating field-proven insights with scientifically rigorous protocols, this document aims to equip researchers with the tools to confidently identify true hits while effectively mitigating the risks associated with the unique chemistry of the furan scaffold.
I. Pre-Screening Considerations: Taming the Reactivity of Furan-Based Libraries
A successful HTS campaign begins long before the first plate is run. For furan-containing libraries, a proactive approach to understanding and managing potential liabilities is crucial.
In Silico Profiling: Predicting Liabilities Before They Arise
Computational tools can provide invaluable foresight into the potential for metabolic activation and off-target reactivity. Before committing a furan-based library to a screen, it is highly recommended to perform in silico profiling to flag compounds with a higher probability of being problematic.
-
Metabolic Activation Prediction: Utilize models that predict P450-mediated metabolism to identify furan-containing molecules that are likely to be converted to reactive metabolites.[9] These models can help prioritize compounds for synthesis or acquisition and flag those that may require dedicated counter-screens.
-
PAINS Filtering: Screen the library against Pan-Assay Interference Compounds (PAINS) filters.[9] PAINS are promiscuous compounds that show activity in numerous HTS assays through non-specific mechanisms. While not all furan-containing compounds are PAINS, certain substitution patterns can increase this likelihood.
-
Physicochemical Property Analysis: Evaluate the library for drug-like properties (e.g., Lipinski's Rule of Five) to ensure that the compounds have a higher probability of possessing favorable pharmacokinetic properties.
Library Curation and Quality Control
The quality of the screening library is paramount. Ensure that all compounds are of high purity and that their identity is confirmed. Impurities can lead to spurious results and complicate hit validation.
II. Assay Development: Designing a Self-Validating HTS Workflow
The design of the primary screening assay and the subsequent validation cascade is the cornerstone of a successful HTS campaign. For furan-based compounds, the workflow must be designed to not only identify active compounds but also to systematically eliminate false positives.
Primary Assay Design: Minimizing Interference from the Outset
When developing the primary biochemical or cell-based assay, consider the following to minimize interference from reactive furan metabolites:
-
Assay Technology Selection: Be mindful of assay technologies that are susceptible to interference from colored or fluorescent compounds, as some furan derivatives may possess these properties.[8]
-
Inclusion of Reductants: For biochemical assays, the inclusion of a mild reducing agent like dithiothreitol (DTT) in the assay buffer can help to quench reactive electrophiles, but its compatibility with the assay must be validated.
-
Pre-incubation Studies: For enzyme inhibition assays, comparing results with and without a pre-incubation step of the enzyme with the compound can help identify time-dependent inhibition, which may be indicative of covalent modification.[10]
The Hit Triage and Validation Cascade
A multi-step validation process is essential to distinguish true hits from artifacts. The following workflow provides a robust framework for triaging hits from a primary screen of furan-based compounds.
Figure 1. A robust HTS workflow for furan-based compounds.
III. Detailed Protocols
The following protocols provide step-by-step methodologies for key experiments in the HTS and validation of furan-based compounds.
Protocol 1: Primary High-Throughput Screen (Example: Enzyme Inhibition Assay)
This protocol outlines a general procedure for a 384-well format enzymatic assay.
Materials:
-
384-well assay plates (e.g., low-volume, black, flat-bottom)
-
Furan-based compound library (solubilized in 100% DMSO)
-
Enzyme and substrate stocks
-
Assay buffer (optimized for the specific enzyme)
-
Positive control inhibitor
-
Negative control (DMSO)
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
-
Automated liquid handling systems
Procedure:
-
Compound Plating:
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of each compound from the library stock plates to the assay plates.
-
Include wells for positive and negative controls on each plate.
-
-
Enzyme Addition:
-
Prepare the enzyme solution in assay buffer to the desired final concentration.
-
Dispense the enzyme solution into all wells of the assay plate.
-
-
Pre-incubation (Optional but Recommended):
-
Incubate the plates for a defined period (e.g., 15-30 minutes) at room temperature or 37°C. This step allows for the interaction between the compounds and the enzyme.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare the substrate solution in assay buffer.
-
Dispense the substrate solution into all wells to initiate the enzymatic reaction.
-
-
Reaction Incubation:
-
Incubate the plates for the optimized reaction time at the appropriate temperature.
-
-
Signal Detection:
-
Read the plates using a plate reader at the appropriate wavelength or settings.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Determine a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Protocol 2: Orthogonal Assay for Hit Confirmation
The purpose of an orthogonal assay is to confirm the activity of primary hits using a different detection method to rule out assay-specific artifacts.[8]
Principle:
If the primary assay measured a fluorescent product, the orthogonal assay could be based on a different technology, such as luminescence, absorbance, or a label-free method like surface plasmon resonance (SPR).
Procedure:
-
Select an Orthogonal Assay Format: Choose a validated assay for the same biological target that relies on a different physical principle for detection.
-
Test Primary Hits: Test the compounds identified as hits in the primary screen in the orthogonal assay, typically in a dose-response format.
-
Compare Results: True hits should show consistent activity and similar potency in both the primary and orthogonal assays. Discrepancies may indicate an artifact in the primary screen.
Protocol 3: Thiol Reactivity Counter-Screen
This counter-screen is crucial for identifying compounds that non-specifically modify proteins through covalent adduction to cysteine residues.
Materials:
-
Fluorescent thiol-reactive probe (e.g., ThiolTracker™ Violet)
-
Glutathione (GSH)
-
Assay buffer (e.g., PBS)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Plate the hit compounds in a dose-response format.
-
GSH Addition: Add a solution of GSH to all wells.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) to allow for potential reaction between the compounds and GSH.
-
Probe Addition: Add the thiol-reactive fluorescent probe to all wells.
-
Incubation: Incubate for a short period (e.g., 15 minutes) to allow the probe to react with any remaining free thiols.
-
Fluorescence Reading: Measure the fluorescence. A decrease in fluorescence in the presence of a compound indicates that it has reacted with GSH, suggesting it is a thiol-reactive electrophile.
IV. Data Interpretation and Hit Prioritization
Careful data analysis is critical for distinguishing promising lead candidates from problematic compounds.
Quantitative Data Summary
The following table provides an example of how to summarize data for hit compounds.
| Compound ID | Primary Screen (% Inhibition) | IC50 (µM) - Primary Assay | IC50 (µM) - Orthogonal Assay | Thiol Reactivity (IC50 vs. GSH, µM) |
| FBC-001 | 85.2 | 1.2 | 1.5 | > 100 |
| FBC-002 | 92.5 | 0.8 | 75.3 | 5.6 |
| FBC-003 | 78.9 | 3.5 | 4.1 | > 100 |
| FBC-004 | 65.1 | 10.2 | 9.8 | 12.3 |
Interpretation:
-
FBC-001 & FBC-003: These are considered high-quality hits. They show consistent potency in both the primary and orthogonal assays and are not reactive towards thiols.
-
FBC-002: This is likely a false positive. The significant drop in potency in the orthogonal assay, coupled with its high thiol reactivity, suggests non-specific activity.
-
FBC-004: This compound requires further investigation. While its potency is consistent, its thiol reactivity is a concern and may indicate a potential for off-target covalent modification.
Visualizing Metabolic Activation
The metabolic activation of furan is a key consideration. The following diagram illustrates the P450-mediated bioactivation pathway.
Figure 2. Metabolic activation of furan to a reactive dialdehyde.[7]
V. Conclusion: A Pathway to Success
High-throughput screening of furan-based compounds presents a unique set of challenges that can be overcome with a well-designed and rigorously executed workflow. By embracing a proactive approach that includes in silico profiling, robust assay design, and a comprehensive hit validation cascade, researchers can confidently navigate the complexities of furan chemistry. The protocols and strategies outlined in these application notes provide a framework for identifying genuine, high-quality hits, thereby unlocking the full therapeutic potential of this important chemical scaffold.
VI. References
-
Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. Available at:
-
Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. PMC. Available at:
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. Available at:
-
Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. Available at:
-
Furan Acute Exposure Guideline Levels. NCBI. Available at:
-
Furans, Thiophenes and Related Heterocycles in Drug Discovery. ResearchGate. Available at: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org. Available at: [Link]
-
Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. Available at: [Link]
-
High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. MDPI. Available at: [Link]
-
Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed. Available at: [Link]
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC. Available at: [Link]
-
Examples of furan derivatives with biological activity. ResearchGate. Available at: [Link]
-
Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. NIH. Available at: [Link]
-
Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC. Available at: [Link]
-
Identification of diphenyl furan derivatives via high throughput and computational studies as ArgA inhibitors of Mycobacterium tuberculosis. PubMed. Available at: [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. Available at: [Link]
-
Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. NIH. Available at: [Link]
-
Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm formation. NIH. Available at: [Link]
-
Furan: A Promising Scaffold for Biological Activity. Preprints.org. Available at: [Link]
-
Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols. Available at: [Link]
-
ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. PMC. Available at: [Link]
-
Five Member Heterocycles Reactivity of Furan. YouTube. Available at: [Link]
-
Lessons Learnt from Assembling Screening Libraries for Drug Discovery for Neglected Diseases. ResearchGate. Available at: [Link]
-
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ChemRxiv. Available at: [Link]
-
Synthesis and cytotoxicity studies of some furanone derivatives. TSI Journals. Available at: [Link]
-
Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia. Available at: [Link]
-
The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. ACS Publications. Available at: [Link]
-
Reactive compounds and in vitro false positives in HTS. Semantic Scholar. Available at: [Link]
-
Furan-based polymer: evaluating the cytogenotoxic ... BV FAPESP. Available at: [Link]
-
Pharmacological activity of furan derivatives. Matter. Available at: [Link]
-
In-house Diversity, Fragment & Chemogenomic Libraries. BioAscent. Available at: [Link]
-
Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks. PMC. Available at: [Link]
-
Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. PubMed. Available at: [Link]
-
Mechanism of metabolic cleavage of a furan ring. PubMed. Available at: [Link]
-
The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijabbr.com [ijabbr.com]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
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- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The 2-Furyl(4-methylphenyl)methanone Scaffold in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of the 2-Aroylfuran Scaffold
In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of modern drug discovery. The furan ring is one such scaffold, a five-membered aromatic heterocycle that serves as a versatile building block in numerous pharmacologically active compounds.[1][2] Its utility is broad, acting as a bioisostere for phenyl rings, which can enhance metabolic stability, modulate receptor interactions, and improve overall bioavailability.[1] When coupled with an aryl ketone, forming a 2-aroyl-furan structure like 2-Furyl(4-methylphenyl)methanone, the resulting molecule possesses a chemical architecture ripe for exploration across various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications.[3][4][5]
This document serves as a guide for researchers, scientists, and drug development professionals on the potential uses of the this compound scaffold. While specific biological data for this exact molecule is not extensively published, this guide will leverage data from closely related analogues to provide robust, scientifically-grounded protocols for its synthesis and evaluation in key therapeutic areas. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.
Synthesis of this compound: A Representative Protocol
The synthesis of this compound can be plausibly achieved via a Friedel-Crafts acylation reaction, a fundamental and widely used method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[6] This approach is advantageous due to the commercial availability of the starting materials and the generally high yields associated with this type of reaction.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound.
Materials:
-
Toluene
-
2-Furoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath.
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask and cool the suspension to 0°C using an ice bath.
-
Acyl Chloride Addition: Add 2-furoyl chloride (1.0 equivalent) dropwise to the stirred suspension. Stir for 15 minutes at 0°C.
-
Aromatic Substrate Addition: Add toluene (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by the dropwise addition of 1M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality: The use of a Lewis acid like AlCl₃ is crucial as it coordinates to the acyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich toluene ring. The para-substitution is generally favored due to the directing effect of the methyl group on toluene.
Application I: Anti-inflammatory Activity via COX-2 Inhibition
Scientific Rationale: Many furanone-containing compounds have demonstrated potent anti-inflammatory properties, with some exhibiting high selectivity for cyclooxygenase-2 (COX-2) over COX-1.[3][7] Selective COX-2 inhibitors are therapeutically valuable as they can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[8] The structural features of this compound make it a candidate for investigation as a COX-2 inhibitor.
Protocol: In Vitro COX-2 Inhibition Assay (Human Whole Blood)
This protocol is a reliable method to assess the selective inhibition of COX-2 in a physiologically relevant ex vivo setting.
Principle: Lipopolysaccharide (LPS) is used to induce the expression of COX-2 in human whole blood, which then synthesizes Prostaglandin E₂ (PGE₂). The inhibitory effect of the test compound on COX-2 is quantified by measuring the reduction in PGE₂ levels using an ELISA kit. COX-1 activity is measured by the production of Thromboxane B₂ (TxB₂) after blood clotting.
Materials:
-
Freshly drawn human blood from healthy volunteers (with appropriate consent)
-
This compound (test compound)
-
Lipopolysaccharide (LPS) from E. coli
-
Celecoxib (selective COX-2 inhibitor, positive control)
-
Indomethacin (non-selective COX inhibitor, control)
-
PGE₂ and TxB₂ ELISA kits
-
DMSO (vehicle)
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compound, celecoxib, and indomethacin in DMSO. Create a series of dilutions to achieve final assay concentrations ranging from 0.01 µM to 100 µM.
-
COX-2 Assay: a. Aliquot 500 µL of fresh human blood into sterile microcentrifuge tubes. b. Add 1 µL of the test compound dilutions (or vehicle/controls) to the blood. Pre-incubate for 15 minutes at 37°C. c. Add LPS to a final concentration of 100 µg/mL to induce COX-2 expression. d. Incubate the samples for 24 hours at 37°C. e. Centrifuge at 2000 x g for 15 minutes to separate the plasma. f. Collect the plasma and store at -80°C until analysis. g. Quantify PGE₂ concentration in the plasma using a competitive ELISA kit according to the manufacturer's instructions.
-
COX-1 Assay: a. Aliquot 500 µL of fresh human blood into sterile microcentrifuge tubes. b. Add 1 µL of the test compound dilutions (or vehicle/controls). c. Allow the blood to clot by incubating at 37°C for 1 hour. d. Centrifuge at 2000 x g for 15 minutes to separate the serum. e. Collect the serum and store at -80°C. f. Quantify TxB₂ concentration in the serum using a competitive ELISA kit.
-
Data Analysis: a. Calculate the percentage inhibition of PGE₂ and TxB₂ production for each compound concentration relative to the vehicle control. b. Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ values for COX-1 and COX-2. c. Calculate the COX-2 selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
Hypothetical Signaling Pathway
Caption: Inhibition of the LPS-induced COX-2 pathway by a test compound.
Application II: Antimicrobial Activity Screening
Scientific Rationale: The furan ring is a component of several established antimicrobial agents.[9] Furthermore, derivatives of 2-furyl-methanone have shown promising activity against both Gram-positive and Gram-negative bacteria.[4] Therefore, evaluating this compound for antimicrobial properties is a logical step.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol uses the broth microdilution method, a standard and reliable technique for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
This compound (test compound)
-
Ciprofloxacin (positive control antibiotic)
-
DMSO (vehicle)
-
Resazurin sodium salt solution (viability indicator)
Procedure:
-
Bacterial Inoculum Preparation: a. Culture the bacterial strains overnight on appropriate agar plates. b. Inoculate a few colonies into CAMHB and incubate until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Plating: a. Prepare a 2-fold serial dilution of the test compound and ciprofloxacin in a separate 96-well plate, starting from a high concentration (e.g., 512 µg/mL). b. Transfer 100 µL of CAMHB to all wells of the assay plate. c. Transfer 100 µL from the compound dilution plate to the corresponding wells of the assay plate.
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well. b. Include a positive control (bacteria + vehicle, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity. b. For a more quantitative readout, add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.
Antimicrobial Screening Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Quantitative Data Summary (Hypothetical)
Since no specific data exists for this compound, the following table illustrates how data from the proposed assays would be presented. The values for related compounds from the literature are included for context.
| Compound/Scaffold | Assay Type | Target | Activity (IC₅₀ / MIC) | Reference |
| This compound | COX-2 Inhibition | COX-2 | To Be Determined | N/A |
| This compound | Antimicrobial | S. aureus | To Be Determined | N/A |
| 2-(Furan-2-yl)-4-phenoxyquinoline derivative (Compound 6) | TNF-α Inhibition | TNF-α | 2.3 µM | [9] |
| 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivative (3e) | Antimicrobial (MIC) | S. typhi | 7.52 µg/mL | [4] |
| Furan-2-yl(phenyl)methanone derivatives | Enzyme Inhibition | PTK | Promising activity | [10] |
| Furanone derivative (DFU) | COX-2 Inhibition | COX-2 | 41 nM | [7] |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for medicinal chemistry campaigns. Based on the well-documented activities of related furan and aryl ketone-containing molecules, this compound warrants investigation as a potential anti-inflammatory, antimicrobial, and anticancer agent. The protocols detailed herein provide a robust framework for the initial synthesis and biological characterization of this scaffold.
Successful identification of activity in these primary screens should be followed by more in-depth mechanistic studies to identify the specific molecular targets. Furthermore, a systematic structure-activity relationship (SAR) study, involving modifications to both the furan and the p-tolyl rings, would be essential for lead optimization, aiming to enhance potency, selectivity, and pharmacokinetic properties.
References
-
The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. MDPI. Available at: [Link]
-
Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. PubMed. Available at: [Link]
-
Synthesis and evaluation of [2-(4-quinolyloxy)phenyl]methanone derivatives: novel selective inhibitors of transforming growth factor-beta kinase. PubMed. Available at: [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central. Available at: [Link]
-
Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. Pak J Pharm Sci. Available at: [Link]
-
Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4. PubMed. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Unsaturated Ketones with the Furan Fragment. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. PubMed. Available at: [Link]
-
Furan synthesis. Organic Chemistry Portal. Available at: [Link]
-
Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. MDPI. Available at: [Link]
-
(PDF) Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable therapeutic agents. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a New Class of Antitubulin Agents. NIH. Available at: [Link]
-
Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques. PubMed. Available at: [Link]
-
Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. NIH. Available at: [Link]
-
Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central. Available at: [Link]
-
(PDF) 3-(5-Methyl-2-furyl)-1-(p-tolyl)-2-propen-1-one. ResearchGate. Available at: [Link]
-
Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. MDPI. Available at: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org. Available at: [Link]
-
Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. American Chemical Society. Available at: [Link]
-
Synthesis and Characterization of Furanic Compounds. DTIC. Available at: [Link]
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. Available at: [Link]
-
Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors. Semantic Scholar. Available at: [Link]
-
Thiophene and Furan Synthesis Methods | PDF | Chemical Reactions. Scribd. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]
-
2-Furyl Methyl Ketone. Perfumer & Flavorist. Available at: [Link]
-
Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors. PubMed. Available at: [Link]
-
Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship. PMC - NIH. Available at: [Link]
-
Research Review: Oral Ketone Supplements and Inflammation. Amy Lamotte. Available at: [Link]
-
Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. YouTube. Available at: [Link]
-
Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor. NIH. Available at: [Link]
-
(Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone. PMC - NIH. Available at: [Link]
-
Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives. PubMed. Available at: [Link]
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- 3. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Friedel-Crafts Acylation of Furan
Welcome to the technical support center for the Friedel-Crafts acylation of furan. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental yet challenging reaction. Furan's high reactivity and sensitivity to acidic conditions often lead to undesired side reactions, primarily polymerization, which can significantly lower the yield of the desired acylated product.[1] This resource provides in-depth, experience-based solutions to common experimental hurdles, ensuring your path to successful synthesis is both efficient and scientifically sound.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions regarding the Friedel-Crafts acylation of furan.
Q1: Why is the Friedel-Crafts acylation of furan so challenging?
Furan is an electron-rich aromatic heterocycle that is highly susceptible to acid-catalyzed polymerization and degradation.[1][2] Traditional strong Lewis acids like aluminum chloride (AlCl₃), commonly used in Friedel-Crafts reactions, can readily protonate the furan ring, initiating a cascade of reactions that lead to intractable polymeric materials instead of the desired acylated product.[1]
Q2: Which position of the furan ring is preferentially acylated and why?
The acylation of furan predominantly occurs at the C2 (α) position.[3] This regioselectivity is dictated by the relative stability of the cationic intermediate (Wheland intermediate) formed during the electrophilic aromatic substitution. Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, providing greater stabilization compared to the intermediate formed from attack at the C3 (β) position, which is only stabilized by two resonance structures.[3]
Q3: What are the most suitable catalysts for the acylation of furan?
Given furan's sensitivity, milder Lewis acids or heterogeneous catalysts are recommended over strong, aggressive ones like AlCl₃.[1] Effective catalysts include:
-
Boron trifluoride etherate (BF₃·OEt₂): A classic choice for milder acylation.[1]
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃): A water-tolerant Lewis acid that can be used in catalytic amounts.[4]
-
Heterogeneous catalysts: Zeolites, chromium-exchanged dodecatungstophosphoric acid, and other solid acid catalysts offer the advantages of easier separation and potential for recycling.[5][6][7]
Q4: What is the difference between using an acyl chloride versus an anhydride as the acylating agent?
Both acyl chlorides and anhydrides can be used as acylating agents. Acyl chlorides are generally more reactive than anhydrides.[4] The choice often depends on the catalyst system and the desired reactivity. For instance, with milder catalysts, the more reactive acyl chloride might be necessary to achieve a reasonable reaction rate.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of Acylated Furan
A low or nonexistent yield of the desired product is a common issue, often accompanied by the formation of a dark, insoluble material.
Root Cause Analysis:
-
Catalyst is too strong: As mentioned, strong Lewis acids like AlCl₃ can cause rapid polymerization of furan.[1]
-
High reaction temperature: Elevated temperatures can accelerate the rate of polymerization and degradation.
-
Incorrect stoichiometry: An inappropriate ratio of reactants and catalyst can lead to incomplete conversion or increased side reactions.
Solutions:
-
Switch to a Milder Catalyst: If you are using AlCl₃, consider replacing it with BF₃·OEt₂, Yb(OTf)₃, or a solid acid catalyst.[1][4]
-
Optimize Reaction Temperature: Start the reaction at a low temperature (e.g., 0 °C or even -78 °C) and allow it to slowly warm to room temperature. This can help control the initial exothermic reaction and minimize polymerization.
-
Adjust Stoichiometry: A common starting point is a slight excess of the acylating agent and a catalytic amount of a milder Lewis acid (e.g., 0.1 equivalents of Yb(OTf)₃).[4]
Experimental Protocol: Acylation of Furan with Acetic Anhydride using a Heterogeneous Catalyst [5]
-
To a stirred solution of furan (1 equivalent) in a suitable solvent (e.g., dichloromethane), add the heterogeneous catalyst (e.g., 20% w/w Cr₀.₆₆-DTP/K-10, where DTP is dodecatungstophosphoric acid).[5]
-
Add acetic anhydride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for the recommended time (monitor by TLC or GC).
-
Upon completion, filter off the catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Problem 2: Formation of a Dark Polymeric Tar
The formation of a significant amount of dark, insoluble polymer is the most frequent sign of a failed furan acylation.
Root Cause Analysis:
This is almost always due to the high acidity of the reaction medium, which leads to the protonation of the furan ring and subsequent polymerization.
Solutions:
-
Use a Milder Catalyst: This is the most critical factor. Refer to the catalyst recommendations in the FAQs and Problem 1.
-
Control the Addition of Reagents: Add the Lewis acid to the acylating agent first to form the acylium ion complex before introducing the furan. This can prevent a high local concentration of the acid from coming into contact with the furan.
-
Solvent Choice: Using a non-polar, aprotic solvent like dichloromethane or carbon disulfide can be beneficial. In some cases, ionic liquids have been shown to be effective reaction media that can be recycled.[4]
Visualizing the Reaction and Troubleshooting
Diagram 1: Reaction Mechanism for Friedel-Crafts Acylation of Furan
Caption: The three key steps in the Friedel-Crafts acylation of furan.
Diagram 2: Troubleshooting Logic for Furan Acylation
Caption: A decision tree for troubleshooting common furan acylation issues.
Summary of Recommended Reaction Conditions
| Parameter | Recommendation | Rationale |
| Catalyst | Mild Lewis Acids (BF₃·OEt₂, Yb(OTf)₃), Heterogeneous Catalysts (Zeolites, Supported Heteropoly Acids)[1][4] | Prevents polymerization and degradation of the sensitive furan ring.[1] |
| Acylating Agent | Acetic Anhydride, Acyl Chlorides[4] | Anhydrides are generally less reactive but sufficient with appropriate catalysts.[4] |
| Temperature | 0 °C to room temperature | Controls the exothermic nature of the reaction and minimizes side reactions. |
| Solvent | Aprotic, non-polar solvents (Dichloromethane, Carbon Disulfide), Ionic Liquids[4] | Provides a suitable medium without interfering with the reaction. |
| Stoichiometry | Catalytic amounts of Lewis acid (if applicable), slight excess of acylating agent.[4] | Optimizes conversion while minimizing catalyst-driven side reactions. |
References
-
McCorkle, M., & Turck, J. A. V. (1936). The Friedel-Crafts Reaction with Furans. UNI ScholarWorks. [Link]
-
Desai, D. S., et al. (2021). Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling. ResearchGate. [Link]
-
Li, J., & Li, W. (2004). Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. Zenodo. [Link]
-
Desai, D. S., et al. (2021). Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling. ResearchGate. [Link]
-
Organic Chemistry Portal. Furan synthesis. [Link]
-
Chen, K. (2022). Selective Catalytic Reactions For Taking Furan-Based Compounds To Useful Chemicals. Purdue University e-Pubs. [Link]
-
Waylander. (2020). Friedel-Crafts acylation of furan. Chemistry Stack Exchange. [Link]
-
Lee, C.-J., et al. (2003). Regioselective Friedel-Crafts Acylation with 2-Phenylfuran-3,4-dicarboxylic Anhydride. Journal of the Chinese Chemical Society. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Bagdi, A. K., et al. (2021). Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds. National Institutes of Health. [Link]
-
Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Furan. [Link]
-
Eley–Rideal mechanism for reaction of furan with acetic anhydride. ResearchGate. [Link]
-
Five-membered Heterocycles Pyrrole, Furan and Thiophene. SlidePlayer. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. zenodo.org [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [repository.upenn.edu]
Preventing polymerization in furan reactions
Welcome to the technical support center for furan chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize furan and its derivatives. Furan's unique electronic properties make it a valuable heterocycle in organic synthesis, but its propensity for polymerization under common reaction conditions can lead to significant challenges, including low yields, difficult purification, and reaction failures. This document provides in-depth, experience-driven answers to common problems, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your furan-based reactions effectively.
Frequently Asked Questions (FAQs): The Fundamentals
Q1: Why is my furan turning brown/black and forming a solid mass? What is happening?
A: You are observing the polymerization of furan. Furan is an electron-rich aromatic heterocycle that is highly susceptible to electrophilic attack, particularly by protons (acid). Once protonated, the furan ring can undergo ring-opening to form highly reactive carbocationic intermediates. These intermediates then rapidly react with other furan molecules in a chain reaction, leading to the formation of dark, insoluble, and often intractable polymeric materials commonly referred to as "humins." This process is a common cause of low yields and the formation of black tar in reactions.
The initial step in this degradation pathway is the protonation at the C2 position, which disrupts the aromaticity and initiates the polymerization cascade.
Q2: What are the primary triggers for furan polymerization in a typical lab setting?
A: The primary triggers are exposure to:
-
Acids: This is the most common cause. Brønsted acids (e.g., HCl, H₂SO₄, TsOH) and even mild Lewis acids can catalyze rapid polymerization. The reaction vessel's surface can also be a source of acidic impurities.
-
Heat: While neat furan is relatively stable, elevated temperatures can accelerate decomposition and polymerization, especially if catalytic impurities are present. Thermal decomposition can generate radical species that initiate polymerization.
-
Air and Light: Prolonged exposure to atmospheric oxygen and light can lead to the formation of peroxides and other reactive species that can initiate degradation and subsequent polymerization.
Understanding these triggers is the first step toward designing a robust experimental protocol.
Troubleshooting Guide: Reaction-Specific Issues
Problem 1: My Diels-Alder reaction with furan is failing, yielding only black tar and unreacted starting material.
A: This is a classic issue where the rate of acid-catalyzed polymerization outcompetes the desired [4+2] cycloaddition. The furan acts as the diene, but its high reactivity makes it sensitive to the reaction conditions.
Root Cause Analysis & Solutions:
-
Hidden Acidity: Your dienophile or solvent may contain trace acidic impurities. Maleic anhydride, a common dienophile, can contain traces of maleic acid. Lewis acids, sometimes used to catalyze Diels-Alder reactions, can be too harsh for furan.
-
Temperature: While Diels-Alder reactions often require heat, high temperatures can favor the retro-Diels-Alder reaction and promote furan polymerization.
Troubleshooting Workflow:
Here is a decision-making workflow to address this specific problem:
Caption: Troubleshooting workflow for furan Diels-Alder reactions.
Protocol: Performing a Diels-Alder Reaction with Furan and N-Ethylmaleimide
-
Reagent Preparation: Ensure N-ethylmaleimide is recrystallized and furan is freshly distilled (see Protocol below). Use a dry, neutral solvent like toluene or CH₂Cl₂.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add N-ethylmaleimide (1.0 eq) and your chosen solvent.
-
Furan Addition: Add freshly distilled furan (1.2 eq) dropwise at 0 °C. Using a slight excess of furan can help drive the reaction to completion.
-
Monitoring: Stir the reaction at 0 °C to room temperature. Monitor by TLC or ¹H NMR. The reaction is often complete within a few hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. The product can typically be purified by flash chromatography on silica gel.
Problem 2: My reaction requires acidic conditions, but my furan-containing substrate is decomposing.
A: This scenario requires a strategy to either protect the furan ring or mitigate the effect of the acid.
Root Cause Analysis & Solutions:
-
Direct Protonation: The Brønsted acid is directly protonating and opening the furan ring, initiating polymerization.
-
Solvent Effects: Protic solvents, especially water, can exacerbate acid-catalyzed polymerization. In water, furan conversion to polymer can be nearly quantitative, while in solvents like methanol, polymerization is significantly suppressed because reactive intermediates are trapped as stable acetals.
Strategic Approaches & Recommendations
| Strategy | Description | When to Use | Key Considerations & Causality |
| Solvent Selection | Switch from aqueous or protic solvents to alcoholic solvents (e.g., Methanol) or aprotic polar solvents (e.g., DMSO). | When the reaction is compatible with these solvents. | Methanol traps the reactive aldehyde intermediates (from ring-opening) as stable acetals, effectively halting the polymerization chain reaction. |
| Protecting Groups | Convert the furan into a less reactive intermediate that can be deprotected later. The most common method is a temporary Diels-Alder adduct. | For multi-step syntheses where the furan moiety must survive harsh conditions. | The furan's diene system is temporarily masked in a cycloaddition, protecting it from electrophilic attack. The furan can be regenerated via a retro-Diels-Alder reaction. |
| Acid Scavengers | Add a non-nucleophilic base to neutralize trace acidity without interfering with the main reaction. | When only catalytic amounts of acid are causing issues. | Sterically hindered bases like Proton Sponge® (1,8-Bis(dimethylamino)naphthalene) are excellent proton traps but are poor nucleophiles, preventing them from attacking your substrate. |
| Use Solid Acids | Employ a solid acid catalyst (e.g., Amberlyst, Nafion) instead of a soluble Brønsted acid. | For reactions where the catalyst can be physically separated. | Polymerization often occurs within the pores of the catalyst, which can lead to deactivation, but it may prevent widespread polymerization in the bulk solution. The product can be filtered away from the acid source. |
Protocols for Furan Handling & Stabilization
Protocol 1: Purification and Storage of Furan
Furan as purchased often contains inhibitors and accumulated polymers. Freshly distilled, inhibitor-free furan is recommended for sensitive reactions.
Materials:
-
Commercial furan
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) pellets
-
Distillation apparatus
-
Inert atmosphere (N₂ or Ar)
-
Receiving flask cooled in an ice bath
-
Stabilizer (e.g., BHT - Butylated hydroxytoluene)
Step-by-Step Methodology:
-
Pre-treatment: Stir the commercial furan over NaOH pellets or anhydrous K₂CO₃ for 1-2 hours to remove water and acidic impurities.
-
Distillation Setup: Assemble a distillation apparatus. Ensure all glassware is dry. The receiving flask should be charged with a small amount of BHT (approx. 250 ppm) and cooled to 0 °C.
-
Distillation: Distill the furan (boiling point: 31.3 °C) under a slow stream of nitrogen. Collect the distillate in the cooled, stabilized receiving flask.
-
Storage: Seal the freshly distilled furan under an inert atmosphere in an amber bottle and store it at 4 °C. For best results, use within a few days.
Protocol 2: Using Protecting Groups - Acetalization
For furan derivatives with aldehyde groups (like furfural), acetalization is an effective strategy to protect the aldehyde and increase the molecule's overall stability against polymerization during subsequent reactions.
Materials:
-
Furfural (or other furan aldehyde)
-
Ethylene glycol (or other diol)
-
Acid catalyst (e.g., p-toluenesulfonic acid, TsOH)
-
Dean-Stark apparatus
-
Toluene
Step-by-Step Methodology:
-
Reaction Setup: Combine furfural (1.0 eq), ethylene glycol (1.1 eq), and a catalytic amount of TsOH (0.01 eq) in toluene.
-
Water Removal: Equip the flask with a Dean-Stark trap and reflux the mixture. Water generated during the reaction will be azeotropically removed, driving the equilibrium towards the acetal product.
-
Monitoring: Monitor the reaction by TLC until the furfural is consumed.
-
Workup: Cool the reaction, wash with saturated aqueous NaHCO₃ to neutralize the acid, then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting acetal by distillation or chromatography. The acetal is now significantly more stable to various (especially basic) conditions.
-
Deprotection: The aldehyde can be regenerated by hydrolysis with an excess of water and an acid catalyst.
Reference List
-
Hu, X., Jiang, S., Kadarwati, S., Dong, D., & Li, C. Z. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances, 6(45), 38943-38952. [Link]
-
Gandini, A. (2017). The behaviour of furan derivatives in polymerization reactions. ResearchGate. [Link]
-
Delliere, P., Guigo, N., & Mija, A. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 14(10), 2056. [Link]
-
Gao, F., et al. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry, 9, 706382. [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]
-
van der Graaf, B. J., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering, 10(9), 2845–2861. [Link]
-
Wikipedia. (2024). Furan. [Link]
-
Gandini, A., & Belgacem, M. N. (1996). Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking. Macromolecules, 29(11), 3739–3745. [Link]
-
Gandini, A., & Coelho, D. (1998). Application of the Diels−Alder Reaction to Polymers Bearing Furan Moieties. 2. Diels−Alder and Retro-Diels−Alder Reactions Involving Furan Rings in Some Styrene Copolymers. Macromolecules, 31(18), 6011–6017. [Link]
-
Hu, X., et al. (2020). Impacts of Solvents on the Stability of the Biomass-Derived Sugars and Furans. Energy & Fuels, 34(3), 3332–3341. [Link]
-
Davis, A. C., et al. (2015). Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study. Physical Chemistry Chemical Physics, 17(28), 18539-18554. [Link]
-
Scheer, A. M., et al. (2009). Thermal Decomposition of Furan Generates Propargyl Radicals. The Journal of Physical Chemistry A, 113(33), 9357–9362. [Link]
-
Hu, X., et al. (2020). Impacts of Solvents on the Stability of the Biomass-Derived Sugars and Furans. ResearchGate. [Link]
-
L'Her, G., et al. (2019). Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. Molecules, 24(24), 4596. [Link]
-
Zhang, Y., et al. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers, 16(3), 425. [Link]
-
Gaina, C., & Gaina, V. (2010). The application of the Diels-Alder reaction to polymer syntheses based on furan/maleimide reversible couplings. ResearchGate. [Link]
-
Delliere, P., Guigo, N., & Mija, A. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. National Institutes of Health. [Link]
Technical Support Center: Synthesis of 2-Furyl p-Tolyl Ketone
Welcome to the technical support guide for the synthesis of 2-furyl p-tolyl ketone. This resource is designed for researchers, chemists, and process development professionals who are utilizing Friedel-Crafts acylation to synthesize this valuable intermediate. Given the sensitive nature of the furan ring, this reaction is often accompanied by specific side reactions that can impact yield, purity, and reproducibility. This guide provides in-depth, cause-and-effect explanations for common issues and offers validated protocols to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned into a dark, intractable black tar almost immediately after adding the Lewis acid. What happened, and is it salvageable?
A: This is the most common and catastrophic failure mode in the acylation of furan and is caused by aggressive, acid-catalyzed polymerization.[1] The furan ring is electron-rich and highly susceptible to strong acids, which can protonate the ring and initiate a chain reaction where furan molecules attack each other, forming a complex, high-molecular-weight polymer.
-
Causality: Strong Lewis acids like anhydrous aluminum chloride (AlCl₃) are potent catalysts for this process.[1] The high heat of reaction generated upon their introduction, especially if not adequately cooled, can rapidly accelerate polymerization. Once this process begins, it is irreversible.
-
Salvageability: Unfortunately, once significant polymerization has occurred, the reaction is not salvageable. The desired product is trapped within the polymer matrix, and no standard workup or purification technique can effectively isolate it.
-
Solution: The key is prevention. Avoid strong, aggressive Lewis acids. Opt for milder catalysts such as boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), or modern heterogeneous solid acid catalysts which have shown high selectivity.[1][2][3] Furthermore, strict temperature control is paramount. The reaction should be initiated at low temperatures (e.g., -10 °C to 0 °C) with slow, portion-wise addition of the catalyst.
Q2: I managed to avoid polymerization, but my TLC and NMR analysis show multiple spots/peaks close to my product. What are the likely side products?
A: Observing multiple products is a common purification challenge. The identities of these byproducts depend on the specific reaction conditions, but several culprits are frequently encountered.
-
2,5-Di-(p-toluoyl)furan: This is a diacylated byproduct. While the first p-toluoyl group is electron-withdrawing and deactivates the furan ring to further substitution, this deactivation is not absolute.[4] Under forcing conditions (e.g., excess acylating agent, higher temperatures, or prolonged reaction times), a second electrophilic substitution can occur at the other activated position (C5).
-
3-Furyl p-Tolyl Ketone: This is a positional isomer. Electrophilic attack on furan overwhelmingly favors the C2 position due to superior stabilization of the cationic intermediate. However, a small percentage of substitution can occur at the C3 position, leading to this minor isomer. Its formation is often promoted by specific catalysts or solvent systems.
-
p-Toluic Acid: This impurity arises from the hydrolysis of the acylating agent, p-toluoyl chloride, or any corresponding anhydride, by trace amounts of water in the reagents or solvent. It can typically be removed with a basic wash (e.g., aqueous NaHCO₃) during the workup.
-
Oligomers: Even when catastrophic polymerization is avoided, minor amounts of furan oligomers (dimers, trimers) can form as soluble, colored impurities, complicating purification.
Q3: My yield is consistently low (<40%), even without significant polymerization. What are the key parameters I should adjust for optimization?
A: Low yields in Friedel-Crafts acylations, especially with sensitive substrates, often stem from a combination of suboptimal conditions rather than a single major issue.
-
Expertise-Driven Insight: The core principle is to tame the reactivity of the system. You must generate the electrophilic acylium ion without creating an environment so acidic that it destroys the furan starting material.
-
Catalyst Selection & Stoichiometry: This is the most critical factor. For furan, sub-stoichiometric amounts of a mild Lewis acid are often sufficient. While traditional Friedel-Crafts reactions may use >1 equivalent of AlCl₃ (as it complexes with the product ketone), this is detrimental for furan.[4][5] Start with 0.8-1.0 equivalents of a milder catalyst like BF₃·OEt₂.
-
Temperature Management: Maintain strict low-temperature control throughout the addition of the catalyst and for a period afterward. A common protocol involves adding the catalyst at -10 °C, followed by allowing the reaction to slowly warm to room temperature over several hours. This prevents thermal runaway and minimizes side reactions.
-
Order of Addition ("Inverse Addition"): Instead of adding the Lewis acid to the mixture of furan and p-toluoyl chloride, consider adding the furan slowly to a pre-complexed mixture of the p-toluoyl chloride and the Lewis acid at low temperature. This ensures that the concentration of free, unreacted furan is always low, minimizing its exposure to acid and thus reducing the chance of polymerization.
Troubleshooting Guide: Side Products & Mitigation
| Symptom | Probable Cause / Side Product | Proposed Solution / Mitigation Strategy | Analytical Confirmation |
| Reaction turns into a black, solid/viscous tar. | Furan Polymerization | Use milder Lewis acids (BF₃·OEt₂, ZnCl₂). Maintain low temperature (-10 °C to 0 °C) during catalyst addition. Use "inverse addition" method. | Insoluble material. Broad, undefined signals in proton NMR of any soluble portion. |
| Additional spot on TLC with lower Rf than the product. | 2,5-Di-(p-toluoyl)furan | Use a strict 1:1 stoichiometry of furan to p-toluoyl chloride. Avoid excess acylating agent and prolonged, high-temperature reaction conditions. | Mass Spectrometry (higher M+ peak). NMR will show symmetric aromatic protons for the furan ring. |
| A persistent impurity peak very close to the product peak during HPLC/GC analysis. | 3-Furyl p-tolyl ketone (Isomer) | Optimize catalyst choice; some catalysts offer higher regioselectivity. Careful fractional crystallization or preparative chromatography may be required for removal. | Mass Spectrometry (identical M+ peak). Distinct aromatic coupling pattern for the furan protons in NMR. |
| Product is oily, discolored, and difficult to crystallize. | Soluble Furan Oligomers | Ensure rigorous exclusion of moisture and air. Use high-purity, freshly distilled furan. Minimize reaction time. | Broad humps in the baseline of the NMR spectrum. Colorimetric indication. |
| Presence of an acidic component during workup (effervescence with base). | p-Toluic Acid | Use a robust inert atmosphere (N₂ or Ar) to prevent moisture ingress. Perform an aqueous sodium bicarbonate wash during the workup procedure. | Can be isolated from the basic wash and confirmed by melting point or NMR. |
Reaction & Side Product Pathways
The following diagram illustrates the desired reaction pathway for the synthesis of 2-furyl p-tolyl ketone and the competing side reactions that are commonly encountered.
Sources
Technical Support Center: Synthesis of 2-Furyl(4-methylphenyl)methanone
Welcome to the technical support center for the synthesis of 2-Furyl(4-methylphenyl)methanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to this synthesis. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to help you optimize your reaction yield and purity.
The primary route for synthesizing this compound is the Friedel-Crafts acylation of furan with 4-methylbenzoyl chloride or its corresponding anhydride. This reaction, while straightforward in principle, is sensitive to reaction conditions due to the acid-lability of the furan ring.[1] This guide will walk you through common challenges and their solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Q1: My reaction is resulting in a dark, tar-like polymer instead of the desired product. What's going wrong?
A1: The formation of a dark polymer is the most common failure mode in the acylation of furan. Furan is highly susceptible to polymerization under strongly acidic conditions, which are typical for classical Friedel-Crafts reactions using catalysts like Aluminum Chloride (AlCl₃).[1]
Causality: Strong Lewis acids coordinate to the oxygen atom of furan, significantly increasing its reactivity and susceptibility to uncontrolled polymerization. High reaction temperatures exacerbate this issue.
Solutions:
-
Catalyst Selection: Switch to a milder Lewis acid or a heterogeneous catalyst. Boron trifluoride etherate (BF₃·OEt₂) is a well-established, milder alternative for furan acylation.[1] Other options include anhydrous zinc chloride (ZnCl₂) or solid acid catalysts.[2]
-
Temperature Control: Maintain strict temperature control throughout the reaction. The addition of the acylating agent and catalyst should be performed at a low temperature (e.g., 0 °C to 5 °C) to manage the initial exothermic reaction. The reaction should then be allowed to proceed at a controlled temperature, often ranging from room temperature to a gentle heat (e.g., 40-60 °C), depending on the catalyst's activity.[2]
-
Reverse Addition: Consider adding the furan dropwise to a mixture of the catalyst and the 4-methylbenzoyl chloride in the solvent. This ensures that the furan concentration remains low at any given time, minimizing self-polymerization.
Troubleshooting Flowchart: Polymer Formation
Sources
Troubleshooting low yield in furan acylation reactions
Welcome to the technical support center for furan acylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes involving the acylation of furan and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you might face and the rationale behind the solutions I propose. Furan's high reactivity and sensitivity, particularly to strong acids, make its acylation a nuanced process. This guide is structured to help you navigate these complexities and achieve higher yields and purity in your reactions.
Section 1: Troubleshooting Guide - Diagnosing and Solving Low Yields
This section addresses the most common issues encountered during the Friedel-Crafts acylation of furan. Each problem is followed by a series of diagnostic questions and corrective actions grounded in chemical principles.
Issue 1: Low or No Conversion of Furan Starting Material
You've set up your reaction, let it stir for the designated time, and upon workup and analysis (TLC, GC-MS, or NMR), you find that a significant portion of your furan starting material remains unreacted.
Initial Diagnostic Questions:
-
Is your catalyst active? Many Lewis acids are hygroscopic and can be deactivated by atmospheric moisture.
-
Is your acylating agent reactive enough? The choice between an acyl halide and an anhydride can be critical.
-
Are your reagents pure? Impurities in the furan or solvent can interfere with the reaction.
-
Is the reaction temperature appropriate? Furan acylation is often highly temperature-sensitive.
Troubleshooting Workflow & Corrective Actions:
In-Depth Explanation & Protocols:
-
Catalyst Deactivation: Lewis acids like aluminum chloride (AlCl₃) and even milder ones like boron trifluoride etherate (BF₃·OEt₂) are highly susceptible to hydrolysis. Moisture in your solvent, reagents, or glassware will consume the catalyst, rendering it ineffective.
-
Protocol for Catalyst Handling: Always handle Lewis acids in a glovebox or under an inert atmosphere (N₂ or Ar). Use oven-dried glassware and anhydrous solvents. For liquid Lewis acids like BF₃·OEt₂, use a syringe to transfer from a Sure/Seal™ bottle.
-
-
Acylating Agent Reactivity: Acyl chlorides are generally more reactive than their corresponding anhydrides.[1] However, this higher reactivity can sometimes lead to more side products with sensitive substrates like furan.
-
Causality: The greater polarization of the C-Cl bond compared to the C-O-C(O)R bond in an anhydride leads to a more electrophilic acyl carbon. If you are using an anhydride and seeing no reaction, cautiously switching to the acyl chloride might be necessary. Conversely, if using an acyl chloride leads to decomposition, an anhydride is a milder alternative.[2]
-
-
Reagent Purity: Furan itself can undergo autoxidation upon exposure to air and light, forming peroxides and other impurities that can inhibit the reaction.
-
Protocol for Furan Purification: If your furan has been stored for an extended period, it is advisable to distill it immediately before use. Store furan under an inert atmosphere and in an amber bottle to minimize degradation.
-
-
Temperature Control: Friedel-Crafts acylations can be exothermic. A reaction that is too cold may not proceed, while one that is too hot can lead to polymerization or other side reactions.[3]
-
Experimental Approach: Start your reaction at a low temperature (e.g., 0°C or -10°C) and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or GC at regular intervals to determine the optimal temperature profile.
-
Issue 2: Significant Formation of Black/Brown Tar (Polymerization)
Your reaction mixture turns dark, and upon workup, you isolate a significant amount of intractable, polymeric material instead of your desired product. This is a classic problem with furan chemistry.
Initial Diagnostic Questions:
-
Is your catalyst too harsh? Strong Lewis acids are known to induce furan polymerization.[4]
-
Is the reaction temperature too high? Heat can accelerate the polymerization process.[5]
-
Is the concentration of your reagents too high? High concentrations can favor intermolecular side reactions.
Troubleshooting Workflow & Corrective Actions:
In-Depth Explanation & Protocols:
-
Catalyst Choice is Paramount: Furan is sensitive to strong acids, which can cause ring-opening and subsequent polymerization.[4][6] While AlCl₃ is a go-to catalyst for many Friedel-Crafts reactions, it is often too harsh for furan.[4]
-
Recommended Catalysts: Milder Lewis acids are generally more successful. Boron trifluoride is a better catalyst for furan acylation.[4] Other options include SnCl₄, ZnCl₂, phosphoric acid, or heterogeneous catalysts like zeolites or acid-activated clays.[7][8] Ytterbium(III) triflate has also been shown to be an effective and reusable catalyst.[1][9]
-
-
Strict Temperature Management: The initial stages of the reaction are often the most critical. The formation of the acylium ion and its initial reaction with furan can be highly exothermic.
-
Protocol for Controlled Addition: Dissolve the furan in an appropriate anhydrous solvent and cool the solution to the desired temperature (e.g., 0°C). In a separate flask, prepare a solution of the acylating agent and the Lewis acid in the same solvent, also cooled. Add the acylating agent/Lewis acid solution dropwise to the furan solution, ensuring the internal temperature does not rise significantly.
-
-
Dilution and Slow Addition: High local concentrations of the highly reactive acylium ion can lead to rapid, uncontrolled reactions with furan, favoring polymerization.
-
Practical Tip: Using a syringe pump for the slow addition of the acylating agent can provide excellent control over the reaction rate and heat generation, often leading to cleaner reactions and higher yields.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which is the best acylating agent for furan: an acyl chloride or an acid anhydride?
A1: There is no single "best" agent; it depends on the specific substrate and reaction conditions.
-
Acid Anhydrides (e.g., Acetic Anhydride): These are generally less reactive and often require a slightly stronger Lewis acid or higher temperatures. However, their lower reactivity can be an advantage, leading to cleaner reactions and less polymerization.[7] They are often preferred for simple, unfunctionalized furans.
-
Acyl Chlorides (e.g., Acetyl Chloride): These are more reactive and can often effect acylation under milder conditions (lower temperatures or with a weaker Lewis acid).[1] However, this high reactivity increases the risk of side reactions, especially polymerization. They may be necessary for less reactive, substituted furans.
Q2: What is the expected regioselectivity for the acylation of 2-substituted furans?
A2: Electrophilic substitution on furan preferentially occurs at the C2 (α) position due to the greater stabilization of the cationic intermediate. If the C2 position is occupied, the substitution will generally occur at the C5 position. Acylation of a 2-substituted furan will almost exclusively yield the 2,5-disubstituted product.
Q3: Can I use a protic acid like sulfuric acid as a catalyst?
A3: It is highly discouraged. Strong protic acids will almost certainly lead to the rapid polymerization of furan.[6][10] The mechanism of polymerization involves protonation of the furan ring, which initiates a chain reaction. Milder catalysts, specifically Lewis acids, are essential for successful acylation.
Q4: My desired product is unstable during aqueous workup. What can I do?
A4: Acylated furans can be sensitive to both strong acids and bases.
-
Modified Workup Protocol: Instead of a harsh aqueous wash (e.g., with HCl or NaOH), try quenching the reaction by pouring it over ice and then extracting with a non-polar solvent like diethyl ether or ethyl acetate. Wash the organic layer gently with a saturated sodium bicarbonate solution (to neutralize the acid) and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at low temperature.
Section 3: Key Reaction Mechanism & Parameter Summary
Understanding the underlying mechanism is crucial for effective troubleshooting. The Friedel-Crafts acylation of furan proceeds via a classic electrophilic aromatic substitution pathway.
Table 1: Influence of Key Parameters on Furan Acylation Yield
| Parameter | Low Setting | Optimal Range | High Setting | Rationale & Consequence of Deviation |
| Temperature | Low/no reaction | 0°C to RT | Polymerization, side products | Balances reaction rate against furan's thermal stability. |
| Catalyst | Milder (e.g., ZnCl₂) | BF₃·OEt₂, SnCl₄ | Harsher (e.g., AlCl₃) | Stronger acids increase reaction rate but drastically increase polymerization risk.[4] |
| Solvent | Non-polar (e.g., Hexane) | Chlorinated (DCM, DCE) or CS₂ | Polar aprotic (e.g., Nitrobenzene) | Solvent must solubilize reagents and the intermediate complex without reacting. |
| Concentration | Very dilute | 0.1 - 1.0 M | > 1.0 M | Higher concentrations can increase reaction rate but also favor bimolecular decomposition pathways. |
References
-
Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling. ResearchGate. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]
-
Furan synthesis. Organic Chemistry Portal. Available at: [Link]
-
Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid. Zenodo. Available at: [Link]
-
Friedel—Crafts Acylation of Furan and Thiophene Using Ytterbium(III) Trifluoromethanesulfonate in [BPy][BF4] Ionic Liquid. ResearchGate. Available at: [Link]
-
Friedel–Crafts reactions for biomolecular chemistry. Royal Society of Chemistry. Available at: [Link]
-
Friedel-Crafts acylation of furan. Chemistry Stack Exchange. Available at: [Link]
-
The Friedel-Crafts Reaction with Furans. UNI ScholarWorks. Available at: [Link]
-
Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. YouTube. Available at: [Link]
- Acylation of furan.Google Patents.
-
The behaviour of furan derivatives in polymerization reactions. ResearchGate. Available at: [Link]
-
Preparation and Properties of Furan. SlideShare. Available at: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
Reaction of Furan and Thiophene. SlideShare. Available at: [Link]
-
Does Acetyl Chloride (AcCl) is best alternative for acetic anhydride for acetylation reaction? ResearchGate. Available at: [Link]
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Technical Support Center: Challenges in the Purification of Polar Ketones
Welcome to our dedicated technical support center for scientists and researchers facing challenges in the purification of polar ketones. As a Senior Application Scientist, I understand that these compounds present unique difficulties that can impede research and development. Their polarity, reactivity, and solubility characteristics often render standard purification protocols ineffective.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, designed to provide not only solutions but also the underlying chemical principles. Our goal is to empower you with the knowledge to design robust, self-validating purification systems for your specific molecules.
Section 1: Chromatography-Based Purification
Chromatography is a cornerstone of purification, but the unique nature of polar ketones often leads to frustrating results. Here, we address the most common issues.
FAQ 1: Why does my polar ketone show poor or no retention on a standard C18 reversed-phase HPLC column?
Answer: This is the most frequent challenge encountered with polar analytes in reversed-phase (RP) chromatography. The root cause lies in the fundamental principle of RP-HPLC: separation based on hydrophobicity.
-
Causality: A C18 column has a nonpolar stationary phase (long hydrocarbon chains), while the mobile phase is highly polar (typically a mixture of water and acetonitrile or methanol). Your polar ketone, having a high affinity for the polar mobile phase, spends very little time interacting with the nonpolar stationary phase.[1] This results in it traveling with the solvent front and eluting very early, often with poor separation from other polar impurities.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: The simplest approach is to increase the aqueous component of your mobile phase. However, be aware that using 100% aqueous mobile phases can cause "dewetting" or "phase collapse" in traditional C18 columns, leading to a sudden loss of retention. It is crucial to use a column specifically designed and rated for highly aqueous conditions.
-
Switch to a More Polar Stationary Phase: Standard C18 is often too nonpolar. Consider these alternatives:
-
Embedded Polar Group (EPG) Columns: These columns have a polar functional group (e.g., amide, carbamate) embedded within the alkyl chain. This feature helps to retain a layer of water on the surface, preventing dewetting and providing alternative interactions (like hydrogen bonding) that can enhance the retention of polar analytes.[1]
-
Phenyl-Hexyl Columns: The phenyl groups on this stationary phase offer pi-pi interactions, which can provide a different selectivity mechanism for ketones containing aromatic rings.
-
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar ketones that are essentially unretained in reversed-phase, HILIC is the superior technique. It uses a polar stationary phase (like bare silica, diol, or amide) with a largely organic mobile phase (e.g., >80% acetonitrile).[2] Water acts as the strong, eluting solvent. This provides excellent retention for highly polar compounds that are unsuitable for RP-HPLC.
FAQ 2: My polar ketone is streaking badly on a silica gel (normal-phase) column. What is happening and how can I fix it?
Answer: Peak streaking or tailing on silica gel is a classic sign of strong, undesirable interactions between your compound and the stationary phase.
-
Causality: Silica gel is not inert; its surface is covered with slightly acidic silanol groups (Si-OH). These groups can form strong hydrogen bonds with the lone pair of electrons on the oxygen atom of your ketone. If the interaction is too strong or occurs at highly acidic "active sites" on the silica, it can lead to slow desorption kinetics, resulting in a tailed or streaked peak.[3] This is especially problematic for polar and basic compounds.[3]
Troubleshooting Workflow:
The following diagram outlines a systematic approach to resolving this issue.
Caption: Workflow for troubleshooting peak tailing on silica gel.
-
Explanation of Modifiers: Adding a small amount of a competitive agent (a modifier) saturates the highly active sites on the silica.
-
For neutral or acidic ketones: A polar solvent like methanol is often sufficient.
-
For ketones with basic impurities or characteristics: A volatile base like triethylamine (TEA) or ammonium hydroxide will compete for the acidic silanol sites, preventing your compound from binding too strongly.[1][3]
-
For ketones with acidic impurities: A volatile acid like acetic acid can improve peak shape by protonating the compound and ensuring a consistent interaction state.[2]
-
Section 2: Distillation-Based Purification
Distillation is a powerful technique for bulk purification, but it relies on differences in boiling points, a property that can be complicated by intermolecular forces in polar ketones.
FAQ 3: I'm trying to purify my polar ketone with distillation, but the temperature is constant and my product isn't pure. What's wrong?
Answer: You are likely dealing with an azeotrope.
-
Causality: An azeotrope is a mixture of two or more liquids that has a constant boiling point and whose vapor has the same composition as the liquid.[4] This behavior arises from non-ideal interactions (like hydrogen bonding) between the components, causing a deviation from Raoult's Law.[4] Polar ketones, especially low-molecular-weight ones like acetone or methyl ethyl ketone, frequently form azeotropes with water, alcohols, or other solvents used in their synthesis.[5][6] Once an azeotrope is formed, the components cannot be separated by simple distillation.[4][7]
Solutions to Break an Azeotrope:
-
Azeotropic Distillation with an Entrainer: This is the most common industrial method. It involves adding a third component, called an entrainer, to the mixture.[8] The entrainer forms a new, lower-boiling azeotrope with one or more of the original components, which can then be distilled off.[7][8]
-
Example: To remove water from a ketone, you can add toluene. Toluene forms a low-boiling azeotrope with water that is distilled off. The condensed vapor separates into two layers (water and toluene), allowing the toluene to be recovered and recycled.[7]
-
-
Pressure-Swing Distillation: The composition of an azeotrope is often sensitive to pressure. By changing the distillation pressure (e.g., running one column under vacuum and another under pressure), you can shift the azeotropic point and achieve separation.[4][8] This method is useful when finding a suitable entrainer is difficult.
-
Chemical Drying: Before distillation, treat the crude ketone with a drying agent (e.g., anhydrous magnesium sulfate, calcium sulfate) to remove the bulk of the water, which may be sufficient to break the azeotrope.
FAQ 4: My ketone turns yellow or develops an off-odor during distillation. How can I prevent this?
Answer: This indicates thermal degradation or side reactions.
-
Causality: Ketones, while generally stable, can undergo self-condensation reactions (like an aldol condensation) at elevated temperatures, especially if acidic or basic impurities are present to act as catalysts.[9] This can lead to the formation of higher-boiling, often colored and odorous, byproducts.[5][9] Prolonged exposure to heat significantly increases the likelihood of degradation.[10]
Preventative Measures:
-
Vacuum Distillation: This is the most effective solution. By reducing the pressure, you lower the boiling point of the ketone, minimizing the thermal stress on the molecule and reducing the rate of degradation reactions.
-
Minimize Heating Time: Use a continuous distillation setup rather than a large-scale batch distillation to reduce the time the ketone spends at high temperatures.[10] Ensure your heating mantle is appropriately sized and controlled to avoid localized overheating.
-
Remove Catalytic Impurities: Perform a simple aqueous wash (neutral, acidic, or basic depending on the nature of the impurities) on your crude ketone before distillation to remove any residual acids or bases from the synthesis.
-
Use a Chemical Additive: In some industrial processes, a non-volatile amine is added to the distillation pot. This amine acts as a catalyst to convert reactive impurities, such as aldehydes, into higher-boiling derivatives that remain in the distillation bottoms, resulting in a purer, more stable ketone distillate.[9]
Section 3: Crystallization-Based Purification
Recrystallization is an excellent technique for obtaining high-purity solid ketones, but its success is entirely dependent on finding the right solvent system.
FAQ 5: I'm struggling to find a good solvent for my polar ketone. What is a good strategy?
Answer: The ideal recrystallization solvent should dissolve your ketone poorly at room temperature but completely at its boiling point.
-
Causality: This temperature-dependent solubility difference is what allows the compound to crystallize upon cooling while the impurities remain in the "mother liquor." A common rule of thumb is that "like dissolves like." Solvents containing functional groups similar to the compound are often good solubilizers.[11] For ketones, solvents like acetone or ethyl acetate are often too effective at dissolving them, even at low temperatures.
Systematic Solvent Selection Strategy:
-
Single Solvent Screening: Test the solubility of a small amount of your crude ketone (10-20 mg) in about 0.5 mL of various solvents at room temperature and then upon heating.
-
Utilize Solvent Pairs: This is often the most successful approach for polar compounds. A solvent pair consists of a "solvent" in which the ketone is highly soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.
-
Procedure: Dissolve your crude ketone in the minimum amount of the hot "solvent." Then, add the "anti-solvent" dropwise at temperature until the solution becomes persistently cloudy (the saturation point). Add a drop or two of the "solvent" to redissolve the precipitate and then allow the solution to cool slowly.[12]
-
Table 1: Common Solvents and Pairs for Polar Ketone Recrystallization
| Solvent / Pair | Properties & Rationale |
| Ethanol / Water | Classic pair for polar compounds. Ethanol is the good solvent; water is the anti-solvent. |
| Acetone / Hexanes | Acetone is an excellent solvent for ketones.[11] Hexanes serve as a nonpolar anti-solvent. Good for moderately polar ketones. |
| Ethyl Acetate / Hexanes | A slightly less polar option than acetone/hexanes. Good for controlling the rate of crystallization. |
| Isopropanol | A single solvent that is less polar than ethanol and may provide the ideal solubility profile on its own. |
| Toluene | A nonpolar aromatic solvent. Can be effective for ketones with aromatic moieties, where crystals may form upon cooling. |
FAQ 6: My polar ketone is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid ketone. Instead of crystallizing, it separates as a liquid phase.
-
Causality: This is a common problem when the compound is significantly impure (impurity depression of melting point) or when the boiling point of the recrystallization solvent is too high relative to the compound's melting point.[13]
Troubleshooting Steps:
-
Slow Down the Cooling: Rapid cooling favors oil formation. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can help.[13]
-
Add More Solvent: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and attempt to cool again.[13]
-
Change the Solvent System: Choose a solvent or solvent pair with a lower boiling point.
-
"Seed" the Solution: Once the solution has cooled slightly, add a single, pure crystal of your product (a seed crystal). This provides a template for proper crystal lattice formation and can dramatically promote crystallization over oiling.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[14]
Section 4: Chemical Purification Methods
Sometimes, impurities are so similar to the target compound that physical methods fail. In these cases, a chemical approach is necessary.
FAQ 7: How can I remove a stubborn aldehyde impurity from my ketone?
Answer: Aldehydes are common impurities in ketone synthesis (e.g., from over-oxidation of a primary alcohol impurity) and are notoriously difficult to separate due to their similar polarities and boiling points.[9][10] A bisulfite addition reaction is a classic and effective chemical method for their removal.
-
Causality: Aldehydes and sterically unhindered methyl ketones react with aqueous sodium bisulfite to form a solid, water-soluble bisulfite adduct.[15] More sterically hindered ketones react much more slowly or not at all. This difference in reactivity allows for a clean separation.
The process involves two key steps:
-
Adduct Formation and Extraction: The crude ketone mixture is treated with a saturated solution of sodium bisulfite. The aldehyde forms the adduct, which is then extracted into the aqueous layer, leaving the purified ketone in the organic layer.[15]
-
Recovery (Optional): If you need to recover the aldehyde, the aqueous layer containing the adduct can be treated with a base (e.g., NaOH), which reverses the reaction and regenerates the aldehyde for extraction.[15][16]
Protocols and Methodologies
Protocol 1: Step-by-Step Guide for Bisulfite Extraction of Aldehyde Impurities
This protocol describes a self-validating system for removing aldehyde impurities from a ketone.
-
Dissolution: Dissolve the crude ketone (1.0 eq) in a suitable organic solvent (e.g., diethyl ether, MTBE). Choose a solvent that is immiscible with water.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bisulfite.
-
Mixing: Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure. Allow the layers to separate. You may observe a white precipitate (the adduct) at the interface.
-
Separation: Drain the lower aqueous layer. For rigorous purification, repeat the extraction with a fresh portion of bisulfite solution.
-
Wash: Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any residual acid, followed by a wash with brine to aid in drying.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the purified ketone.
-
Validation: Analyze the purified ketone by 1H NMR or GC-MS to confirm the absence of the aldehyde proton signal (~9-10 ppm) or the corresponding molecular ion.[15]
Decision-Making Framework for Purification
Choosing the right initial purification strategy is critical to avoiding wasted time and material. The following diagram provides a logical decision tree based on the properties of your crude polar ketone.
Caption: Decision tree for selecting a primary purification method.
References
-
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. [Link]
- Sharp, S. P., & Steitz, A., Jr. (1958). U.S. Patent No. 2,826,537. U.S.
- Deanesly, R. M. (1939). U.S. Patent No. 2,166,584. U.S.
-
Pinto, D. C. G. A., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13539–13547. [Link]
-
AQA. (2015). A-level Chemistry Specification 7405. [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?[Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
University of Rochester. (n.d.). Workup: Aldehydes. [Link]
-
Baumann, J. B. (1983). Solvent Selection for Recrystallization. Journal of Chemical Education, 60(3), 244. [Link]
-
Wikipedia. (n.d.). Azeotropic distillation. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. [Link]
-
GWSI. (n.d.). Dive Into Azeotropic Distillation: Essential Techniques. [Link]
-
ResearchGate. (n.d.). Azeotropic distillation. [Link]
-
Reddit. (2024). Recrystallization Issues. [Link]
- Martin, L. J. (1953). U.S. Patent No. 2,647,861. U.S.
-
YouTube. (2025). Azeotropic Distillation. [Link]
-
Chemistry For Everyone. (2025). Do Polar Substances Travel Further In Chromatography?[Link]
-
Wang, Y., et al. (2018). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 8(1), 10. [Link]
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
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Validation & Comparative
A Researcher's Guide to the Comparative Cytotoxicity of Furan-Based Compounds
For researchers, scientists, and professionals in drug development, this guide provides an in-depth comparison of the cytotoxic properties of various furan-based compounds. Furan derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide will delve into the experimental data supporting their cytotoxic potential, detail the methodologies used to assess this activity, and explore the underlying molecular mechanisms.
The furan nucleus is a versatile scaffold in drug design, often enhancing metabolic stability and receptor interactions.[4] The biological activity of these compounds can be significantly altered by slight modifications to their substitution patterns, making them a fertile ground for the development of novel therapeutics.[2] This guide aims to provide a clear and objective comparison to aid in the selection and development of promising furan-based drug candidates.
Comparative Cytotoxicity of Furan-Based Derivatives
The cytotoxic effects of furan-based compounds have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the cytotoxicity of these compounds. A lower IC50 value indicates a higher cytotoxic potency.
Several studies have highlighted the potent cytotoxic activities of novel furan derivatives. For instance, certain furan-based compounds have exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and esophageal cancer (KYSE70 and KYSE150) cell lines.[5][6][7] Notably, some derivatives have shown promising selectivity, being more cytotoxic to cancer cells than to normal, non-cancerous cell lines.[5][8]
For example, a pyridine carbohydrazide furan derivative (Compound 4) and an N-phenyl triazinone furan derivative (Compound 7) demonstrated significant cytotoxic activity against MCF-7 cells with IC50 values of 4.06 µM and 2.96 µM, respectively.[5] These compounds also showed a high selectivity index, indicating a greater effect on cancer cells compared to normal breast cells (MCF-10A).[5][6] Another study reported a furan derivative with potent activity against NCI-H460 cells, with an IC50 of 2.9 nM.[5]
| Compound/Derivative | Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Pyridine carbohydrazide analog (Compound 4) | MCF-7 (Breast Cancer) | 4.06 | 7.33 | [5][6] |
| MCF-10A (Normal Breast) | >30 | [5][6] | ||
| N-phenyl triazinone derivative (Compound 7) | MCF-7 (Breast Cancer) | 2.96 | 7.47 | [5][6] |
| MCF-10A (Normal Breast) | >30 | [5][6] | ||
| Furan derivative | NCI-H460 (Lung Cancer) | 0.0029 | Not Reported | [5] |
| Furan-pyridinone derivative (3b) | KYSE70 (Esophageal Cancer) | Significant activity at 40 µg/mL | Not Reported | [7] |
| Furan-pyridinone derivative (3e) | KYSE70 (Esophageal Cancer) | Significant activity at 40 µg/mL | Not Reported | [7] |
| KYSE150 (Esophageal Cancer) | Measurable activity at 40 µg/mL | [7] | ||
| Furan-pyridinone derivative (3f) | KYSE70 (Esophageal Cancer) | Significant activity at 40 µg/mL | Not Reported | [7] |
| Furan-pyridinone derivative (3i) | KYSE70 (Esophageal Cancer) | Significant activity at 40 µg/mL | Not Reported | [7] |
| Furan-pyridinone derivative (4c) | KYSE70 (Esophageal Cancer) | Significant activity at 40 µg/mL | Not Reported | [7] |
| KYSE150 (Esophageal Cancer) | Measurable activity at 40 µg/mL | [7] | ||
| Mucobromic acid (MBA) | A549 (Lung Cancer) | 203 | 0.2 | [8] |
| BEAS-2B (Normal Lung) | 39.7 | [8] | ||
| Silylated MBA derivative (3a) | A549 (Lung Cancer) | 4.7 - 23.4 | 6.05 | [8] |
| Silylated MBA derivative (3d) | A549 (Lung Cancer) | 4.7 - 23.4 | 1.72 | [8] |
Key Methodologies for Assessing Cytotoxicity
A multi-assay approach is often necessary to fully characterize the cytotoxic profile of furan-containing molecules.[9] The choice of assay depends on the specific research question and the expected mechanism of toxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[10][11] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[10] The amount of formazan produced is proportional to the number of viable cells.[11]
Experimental Protocol: MTT Assay [5][12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.[5][12]
-
Compound Treatment: Treat the cells with various concentrations of the furan-based compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[5][12]
-
MTT Addition: Remove the treatment medium and add 20-28 µL of MTT solution (2-5 mg/mL in PBS) to each well.[4][5][12]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[5][12][13]
-
Formazan Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4][5][12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[4][12]
LDH Release Assay for Cell Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is another common method for quantifying cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[14][15] The amount of LDH released is proportional to the number of lysed cells.[14]
Experimental Protocol: LDH Assay [14][15][16]
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with the furan compounds as described for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate at approximately 250 x g to pellet any detached cells.[15] Carefully collect the cell-free supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of control wells (untreated cells for spontaneous release and cells treated with a lysis buffer for maximum release).[18]
Apoptosis Detection by Annexin V/PI Staining
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a powerful technique to differentiate between viable, apoptotic, and necrotic cells.[19][20] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[19][20] PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.[19][20]
Experimental Protocol: Annexin V/PI Staining [19][20][21]
-
Cell Collection and Washing: After treatment with furan compounds, collect both adherent and floating cells. Wash the cells twice with cold PBS.[20][21]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[21]
-
Staining: Add Annexin V-fluorochrome conjugate and PI to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[21]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Mechanistic Insights into Furan-Induced Cytotoxicity
The cytotoxic effects of furan-based compounds are often mediated through the induction of programmed cell death, or apoptosis.[9] This can occur through various signaling pathways.
Metabolic Activation and Oxidative Stress
The toxicity of some furan-containing compounds is linked to their metabolic activation by cytochrome P450 enzymes into reactive intermediates, such as α,β-unsaturated dialdehydes.[9][22] These reactive metabolites can deplete cellular glutathione (GSH), leading to oxidative stress, mitochondrial dysfunction, and ultimately apoptosis.[9] Furan exposure has been shown to increase the production of reactive oxygen species (ROS) and lipid peroxidation.[17][23]
Induction of Apoptosis and Cell Cycle Arrest
Many cytotoxic furan derivatives induce apoptosis through the intrinsic mitochondrial pathway.[5][6] This is often characterized by an increase in the levels of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[5][24] Some compounds also cause cell cycle arrest, for instance, at the G2/M phase, which can precede apoptosis.[5][24][25] The tumor suppressor protein p53 can also play a crucial role in this process.[5][25]
Other Mechanisms
Recent studies have also implicated other cell death mechanisms, such as ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[26] Additionally, some furan derivatives have been shown to inhibit tubulin polymerization, disrupting the microtubule network and leading to cell death.[5]
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the experimental process and the molecular mechanisms involved, the following diagrams are provided.
Caption: Simplified signaling pathway of furan-induced apoptosis.
Conclusion
Furan-based compounds represent a promising class of molecules with significant cytotoxic potential against various cancer cell lines. [27][28]Their diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest, offer multiple avenues for therapeutic intervention. [23][25]The selection of appropriate and robust cytotoxicity assays is paramount for the accurate evaluation and comparison of these compounds. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers in their efforts to develop novel and effective furan-based anticancer agents. Further investigation into the structure-activity relationships of these compounds will be crucial for optimizing their potency and selectivity. [6]
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A Comparative Guide to the Structure-Activity Relationship of Substituted Furyl Methanones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the furan scaffold holds a prominent position due to its presence in a wide array of biologically active compounds.[1] Among these, substituted furyl methanones, characterized by a furan ring linked to a substituted phenyl ring via a carbonyl group, have emerged as a versatile pharmacophore exhibiting a broad spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3] The biological efficacy of these compounds is intricately linked to the nature and position of substituents on both the furan and the aromatic rings, a correlation known as the Structure-Activity Relationship (SAR). Understanding these relationships is paramount for the rational design and optimization of novel, potent, and selective therapeutic agents.
This guide provides an in-depth technical comparison of the performance of substituted furyl methanones, grounded in experimental data. We will explore the causal relationships behind experimental designs and present self-validating protocols, offering a robust resource for researchers in drug discovery and development.
The Furyl Methanone Core: A Privileged Scaffold
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, imparts unique physicochemical properties to the methanone structure. It can act as a bioisostere for a phenyl ring, offering a distinct hydrophilic-lipophilic balance.[1] The carbonyl linker provides a critical point of interaction with biological targets and influences the overall electronic properties of the molecule. The versatility of this scaffold lies in the ability to readily introduce a variety of substituents at multiple positions, allowing for the fine-tuning of its pharmacological profile.
Comparative Analysis of Biological Activities: A Deep Dive into SAR
The therapeutic potential of substituted furyl methanones is profoundly influenced by the electronic and steric properties of the substituents on both the furan and phenyl rings. This section dissects the SAR for key biological activities, supported by experimental data from the literature.
Antimicrobial Activity
Substituted furyl methanones have demonstrated significant potential as antimicrobial agents. The SAR studies in this area often highlight the importance of electron-withdrawing groups and specific substitution patterns.
Key SAR Insights:
-
Substituents on the Furan Ring: The presence of an electron-withdrawing group, such as a nitro group, at the 5-position of the furan ring is frequently associated with enhanced antibacterial activity.[1] This is exemplified by the well-known antibacterial agent, nitrofurantoin, where the 5-nitrofuran moiety is crucial for its mechanism of action, which involves the reduction of the nitro group by bacterial reductases to form reactive intermediates that damage bacterial DNA.[1]
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring also modulate antimicrobial potency. While a comprehensive SAR is still evolving, studies have shown that the introduction of various substituents can influence activity against both Gram-positive and Gram-negative bacteria.[2]
-
Comparison with Alternatives: Traditional antibiotics are facing a global crisis of resistance. Furyl methanones offer a potential alternative by acting through different mechanisms.[4] For instance, some furanone derivatives have been shown to inhibit bacterial quorum sensing, a cell-to-cell communication system that regulates virulence, offering a novel approach to combat bacterial infections.[3] Other alternatives to traditional antibiotics include antimicrobial peptides (AMPs), phage therapy, and nanomaterials, each with their own mechanisms of action and stages of development.[4][5]
Table 1: Comparative Antimicrobial Activity of Substituted Furyl Methanones and Alternatives
| Compound/Class | Target Organism(s) | Mechanism of Action (if known) | Potency (e.g., MIC) | Reference(s) |
| 5-Nitrofuryl Methanone Derivatives | E. coli, S. aureus | DNA damage via reactive intermediates | Varies with substitution | [1] |
| Halogenated Furanones | E. coli | Quorum sensing inhibition | Varies with substitution | [3] |
| Antimicrobial Peptides (AMPs) | Broad spectrum | Membrane disruption, intracellular targets | Varies | [5] |
| Phage Therapy | Specific bacterial strains | Lysis of bacteria | High specificity | [6] |
Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Substituted furyl methanones have been investigated as potential anti-inflammatory agents, often targeting key enzymes and signaling pathways in the inflammatory cascade.
Key SAR Insights:
-
Mechanism of Action: Many furan derivatives exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[3] This is often achieved through the inhibition of enzymes like nitric oxide synthase (NOS) and cyclooxygenases (COX). Some derivatives also modulate inflammatory signaling pathways like NF-κB and MAPKs.[3]
-
Influence of Phenyl Substituents: The substitution pattern on the phenyl ring significantly impacts anti-inflammatory activity. For example, certain substitutions can enhance the inhibition of TNF-α production.[7] The presence of phenol and enol moieties can contribute to free radical scavenging activity, which is linked to anti-inflammatory effects.[3]
-
Comparison with Alternatives: Non-steroidal anti-inflammatory drugs (NSAIDs) are the most common treatment for inflammation, but their use can be associated with gastrointestinal side effects. Furyl methanones and other furan derivatives offer the potential for developing novel anti-inflammatory agents with improved safety profiles.[7] Other classes of anti-inflammatory agents include phenylpropanoids found in essential oils and various natural prenylated phenolic compounds, which act through diverse mechanisms.[8][9]
Table 2: Comparative Anti-inflammatory Activity of Substituted Furyl Methanones and Alternatives
| Compound/Class | Target/Pathway | In Vitro/In Vivo Model | Potency (e.g., IC50) | Reference(s) |
| Substituted Furyl Methanones | TNF-α production | LPS-stimulated macrophages | Varies with substitution | [7] |
| Furanone Derivatives | COX/LOX inhibition | In vitro enzyme assays | Varies | [10] |
| Phenylpropanoids (e.g., Eugenol) | Multiple pathways | Various models | Varies | [8] |
| Prenylated Phenols | Cytokine production, COX/LOX inhibition | Various models | Varies | [9] |
Anticancer Activity
The furan moiety is a constituent of several compounds with demonstrated anticancer properties.[11] The SAR of substituted furyl methanones in this context is an active area of research, with a focus on identifying derivatives with high potency and selectivity against cancer cells.
Key SAR Insights:
-
Tubulin Polymerization Inhibition: Some benzofuran derivatives, structurally related to furyl methanones, have been shown to inhibit tubulin polymerization, a validated target for anticancer drugs. The introduction of specific substituents, such as a hydroxyl group at the C7-position and a methyl group at the C2-position of a benzofuran ring, has been shown to enhance this activity.[12]
-
Induction of Apoptosis: Many anticancer furyl methanone derivatives induce apoptosis (programmed cell death) in cancer cells. This can occur through various mechanisms, including the disruption of cell cycle progression and the modulation of pro- and anti-apoptotic proteins.[11]
-
Influence of Substituents: The cytotoxic activity of furyl methanones is highly dependent on the substitution pattern. For instance, in a series of furan-based derivatives, a pyridine carbohydrazide and an N-phenyl triazinone derivative exhibited potent cytotoxic activity against MCF-7 breast cancer cells with IC50 values of 4.06 and 2.96 µM, respectively.[11]
-
Comparison with Alternatives: The field of oncology is constantly seeking novel therapeutic agents with improved efficacy and reduced side effects. Furyl methanones represent one of many emerging classes of anticancer compounds.[13] Other promising alternatives include purine scaffold derivatives, which have shown potent activity against a range of cancer cell lines, and various natural products.[14][15] The development of multi-target agents is also a key strategy in modern cancer drug discovery.[16]
Table 3: Comparative Anticancer Activity of Substituted Furyl Methanones and Alternatives
| Compound/Class | Cancer Cell Line(s) | Mechanism of Action | Potency (e.g., IC50) | Reference(s) |
| Furan-based Pyridine Carbohydrazide | MCF-7 | G2/M cell cycle arrest, apoptosis | 4.06 µM | [11] |
| Furan-based N-phenyl Triazinone | MCF-7 | G2/M cell cycle arrest, apoptosis | 2.96 µM | [11] |
| Benzofuran Derivative (BNC105) | Various | Tubulin polymerization inhibition | 0.8 µM | [12] |
| Purine-based Derivatives | Various | Various | Varies widely | [14] |
Experimental Protocols: A Foundation for Reproducible Research
The scientific integrity of SAR studies relies on robust and well-documented experimental protocols. This section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of substituted furyl methanones.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT assay for determining cell viability.
Anti-inflammatory Activity: Nitric Oxide (NO) Synthase Inhibition Assay
This assay measures the inhibition of NO production, a key mediator of inflammation, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percent inhibition of NO production.
Caption: Experimental workflow for the nitric oxide inhibition assay.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Key steps in the broth microdilution method for MIC determination.
Conclusion
Substituted furyl methanones represent a promising class of compounds with a wide range of biological activities. The ability to systematically modify their structure provides a powerful tool for optimizing their therapeutic properties. This guide has provided a comparative analysis of their structure-activity relationships in the context of antimicrobial, anti-inflammatory, and anticancer applications, supported by detailed experimental protocols. By understanding the intricate interplay between chemical structure and biological function, researchers can continue to develop novel and effective furyl methanone-based therapeutics to address unmet medical needs. The continued exploration of this versatile scaffold, coupled with rational drug design principles, holds significant promise for the future of drug discovery.
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Analytical method validation for the quantification of 2-Furyl(4-methylphenyl)methanone
An In-Depth Guide to Analytical Method Validation for the Quantification of 2-Furyl(4-methylphenyl)methanone
A Senior Application Scientist's Comparative Guide
Authored for researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of analytical methodologies for the quantification of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and regulatory compliance. This document is designed to be a self-validating system, where the logic behind each step reinforces the trustworthiness of the final data.
Introduction: The Analyte and the Imperative for Validated Quantification
This compound is a chemical intermediate whose purity and concentration are critical in various stages of research and manufacturing. Whether it serves as a precursor in pharmaceutical synthesis or as a component in material science, the ability to accurately and reliably quantify this compound is paramount. In the context of drug development, failure to do so can lead to inconsistent product quality, compromised patient safety, and regulatory hurdles.
Analytical method validation is the cornerstone of this reliability. It is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] This guide will adhere to the globally recognized principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently updated Q2(R2) guidelines, which provide a comprehensive framework for validation.[3][4][5]
A Comparative Analysis of Analytical Techniques
The choice of an analytical technique is the first critical decision in method development. For a molecule like this compound, which possesses a UV-active aromatic system and a ketone functional group, several options are viable.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Chromatographic separation based on polarity, followed by UV absorbance detection. | High specificity, high precision, widely available, suitable for stability-indicating assays. | Requires more complex instrumentation and solvent consumption. | Routine QC, purity testing, stability studies, quantification in complex matrices. |
| GC-MS/FID | Separation of volatile compounds in the gas phase, followed by mass spectrometry or flame ionization detection. | Excellent sensitivity and specificity (MS), high resolution for volatile impurities. | Requires analyte to be volatile and thermally stable; potential for thermal degradation. | Analysis of volatile impurities, trace-level quantification. |
| UV-Vis Spectrophotometry | Direct measurement of UV light absorption by the analyte in a solution.[6] | Simple, rapid, low cost. | Low specificity (prone to interference from other UV-absorbing compounds), not suitable for complex mixtures. | Quick, high-concentration assays of pure or simple mixtures. |
For the purpose of this guide, we will focus on High-Performance Liquid Chromatography with UV detection (HPLC-UV) , as it represents the most robust and versatile choice for the comprehensive validation required in pharmaceutical and research settings.[7][8]
The Anatomy of Method Validation: A Deep Dive into HPLC-UV
The objective of validation is to establish, through documented evidence, a high degree of assurance that a specific analytical method will consistently produce a result meeting its pre-determined specifications and quality attributes.[1][9] The following sections detail the experimental protocols and rationale for each validation parameter.
Foundational Step: System Suitability
The "Why": Before validating the method itself, we must verify that the analytical system (the HPLC instrument, column, and electronics) is performing correctly on a given day. This is a non-negotiable prerequisite for any valid analytical run.[3]
Experimental Protocol:
-
Prepare a standard solution of this compound at a working concentration (e.g., 50 µg/mL).
-
Inject this solution six consecutive times.
-
Calculate the key performance indicators from the resulting chromatograms.
Hypothetical Data & Acceptance Criteria:
| Parameter | Acceptance Criteria | Hypothetical Result | Status |
| Peak Tailing Factor (T) | T ≤ 2.0 | 1.15 | Pass |
| Theoretical Plates (N) | N > 2000 | 6800 | Pass |
| % RSD of Peak Area | ≤ 2.0%[3] | 0.85% | Pass |
| % RSD of Retention Time | ≤ 1.0% | 0.21% | Pass |
Specificity: Proving the Method's Discriminatory Power
The "Why": Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][10] A stability-indicating method requires proof that the analyte peak is free from interference from any degradants, which is achieved through forced degradation studies.[11][12]
Experimental Workflow Diagram:
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A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of the 2-Furyl Methanone Scaffold in Biological Assays
Introduction: The 2-Furyl Methanone Scaffold - A Privileged Structure in Drug Discovery
The furan ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3] The 2-furyl methanone core, in particular, serves as a key building block for synthesizing novel therapeutic agents. While 2-Furyl(4-methylphenyl)methanone itself is not extensively characterized as a bioactive agent, its derivatives have shown promise. For instance, certain 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives have demonstrated notable antibacterial activity.[4]
Given the diverse biological activities associated with the 2-furyl methanone scaffold, a thorough understanding of its potential for cross-reactivity is paramount for any drug development program. Cross-reactivity, the interaction of a compound with targets other than its intended primary target, can lead to unforeseen side effects or even provide opportunities for drug repurposing.[5] This guide provides a comprehensive framework for designing and executing cross-reactivity studies for compounds based on the 2-furyl methanone scaffold, using this compound as a representative starting point.
The Imperative of Cross-Reactivity Profiling
In the early stages of drug discovery, establishing the selectivity of a compound is as crucial as determining its potency. A highly potent compound that interacts with numerous off-target proteins is likely to have a complex and potentially toxic pharmacological profile. Conversely, a highly selective compound offers a clearer path to clinical development. Therefore, a systematic evaluation of cross-reactivity is a critical step in de-risking a chemical scaffold and identifying promising lead candidates.
This guide will delineate a tiered approach to cross-reactivity screening, starting with primary target engagement and general cytotoxicity, followed by broader screening against major drug target classes. We will also provide detailed protocols for key assays and illustrate how to interpret the resulting data to build a comprehensive selectivity profile.
Comparator Compound Selection: Establishing a Baseline
To contextualize the cross-reactivity profile of the 2-furyl methanone scaffold, it is essential to include a well-chosen set of comparator compounds in all assays.
-
Parent Scaffold: this compound will serve as our baseline, representing the unmodified core structure.
-
Bioactive Derivative (Hypothetical "Derivative A"): This represents a derivative of the parent scaffold with a known primary biological activity. For the purpose of this guide, we will assume "Derivative A" is a potent antibacterial agent, based on existing literature for this class of compounds.[4]
-
Mechanism-Specific Standard (Ciprofloxacin): A well-characterized drug with the same mechanism of action as the bioactive derivative. In this case, Ciprofloxacin, a fluoroquinolone antibiotic, will be used as a comparator for the antibacterial assays.
-
Promiscuous Inhibitor (Staurosporine): A compound known to inhibit a wide range of protein kinases. Staurosporine is an excellent positive control for cross-reactivity in kinase panels.
A Tiered Strategy for Cross-Reactivity Screening
A logical and cost-effective approach to screening involves a tiered strategy, where initial, broader assays inform the selection of more focused and resource-intensive secondary assays.
Tier 1: Primary Activity and General Cytotoxicity
The initial tier focuses on confirming the primary biological activity of the derivatives and assessing their general toxicity to mammalian cells.
-
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) assays against a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mammalian Cell Cytotoxicity: Cell viability assays (e.g., MTT or CellTiter-Glo®) using a representative panel of human cell lines (e.g., HEK293 for kidney toxicity, HepG2 for liver toxicity).
Tier 2: Broad Target Class Profiling
Based on the Tier 1 results, promising compounds with good primary activity and low cytotoxicity are advanced to broader screening against common off-target families.
-
Kinase Panel Screening: A broad panel of recombinant human kinases to identify potential off-target kinase inhibition.
-
GPCR Panel Screening: A panel of G-protein coupled receptor binding or functional assays to assess for interactions with this major class of drug targets.[6]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][8]
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Test compounds and comparator drugs
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound and comparator drug in MHB directly in the 96-well plates.
-
Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced by a kinase reaction, which is inversely correlated with kinase inhibition.[9][10]
Materials:
-
Recombinant kinase and its specific substrate
-
Kinase buffer
-
ATP
-
Test compounds and comparator drugs
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Luminometer
Procedure:
-
Kinase Reaction: In a 96-well plate, combine the kinase, its substrate, and the test compound at various concentrations in the kinase buffer.
-
Initiation: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Convert the ADP generated by the kinase reaction to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates metabolically active cells.[11][12]
Materials:
-
Human cell lines (e.g., HEK293, HepG2)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds and comparator drugs
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and comparator drugs. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
Assay: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent viability for each compound concentration relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration) value by fitting the data to a dose-response curve.
Data Presentation and Interpretation
The data generated from these assays should be compiled into clear and concise tables to facilitate comparison.
Table 1: Tier 1 - Primary Activity and Cytotoxicity
| Compound | MIC (µM) vs S. aureus | MIC (µM) vs E. coli | CC50 (µM) vs HEK293 | CC50 (µM) vs HepG2 | Selectivity Index (HEK293/ S. aureus) |
| This compound | >100 | >100 | >100 | >100 | - |
| Derivative A | 1.5 | 3.2 | 85 | 92 | 56.7 |
| Ciprofloxacin | 0.5 | 0.1 | >100 | >100 | >200 |
| Staurosporine | 25 | 50 | 0.01 | 0.02 | 0.0004 |
Interpretation: The Selectivity Index (SI) , calculated as the ratio of cytotoxicity (CC50) to primary activity (MIC or IC50), is a key metric for evaluating the therapeutic window of a compound. A higher SI value is desirable, indicating that the compound is more toxic to the target (e.g., bacteria) than to mammalian cells. In the hypothetical data above, Derivative A shows good antibacterial potency and a reasonable selectivity index, making it a candidate for further investigation.
Table 2: Tier 2 - Kinase Cross-Reactivity Profile (% Inhibition at 10 µM)
| Kinase Target | This compound | Derivative A | Ciprofloxacin | Staurosporine |
| Kinase 1 | <10% | 15% | <5% | 98% |
| Kinase 2 | 8% | 65% | <5% | 95% |
| Kinase 3 | <5% | 12% | <5% | 99% |
| ... | ... | ... | ... | ... |
Interpretation: This table provides a snapshot of the off-target kinase activity at a single high concentration. Significant inhibition (e.g., >50%) warrants further investigation to determine the IC50 value for that particular kinase. In our example, Derivative A shows significant inhibition of Kinase 2, indicating a potential off-target interaction that needs to be explored.
Visualizing Workflows and Pathways
Graphviz diagrams can be used to visually represent the experimental workflow and potential biological interactions.
Caption: Tiered workflow for assessing cross-reactivity.
Caption: On-target vs. potential off-target effects.
Conclusion
A systematic and rigorous assessment of cross-reactivity is a cornerstone of modern drug discovery. For a versatile scaffold like 2-furyl methanone, understanding its selectivity profile is essential for guiding medicinal chemistry efforts and selecting lead candidates with the highest probability of success. The tiered approach, coupled with robust in vitro assays and careful data interpretation, provides a clear and efficient path to characterizing the cross-reactivity of novel chemical entities, ultimately leading to the development of safer and more effective medicines.
References
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Assay Development for Protein Kinase Enzymes. (2012). In Probe Development Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]
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Pelaseyed, T., et al. (2017). In vitro kinase assay and inhibition assay. Bio-protocol, 7(12), e2339. Available from: [Link]
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Jacobson, K. A., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PLoS ONE, 9(5), e97858. Available from: [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Available from: [Link]
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Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. (2018). Medicinal Chemistry Research, 27(11), 2484-2495. Available from: [Link]
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Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. (2024). International Journal of Molecular Sciences, 25(14), 7519. Available from: [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. Available from: [Link]
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GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Available from: [Link]
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Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions. (2016). Chemical Communications, 52(42), 6877-6893. Available from: [Link]
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Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in molecular biology (Clifton, N.J.), 967, 39–55. Available from: [Link]
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Monitoring cytotoxic potentials of furfuryl alcohol and 2-furyl methyl ketone in mice. (2007). Food and Chemical Toxicology, 45(12), 2469-2475. Available from: [Link]
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Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. (2024). International Journal of Molecular Sciences, 25(14), 7519. Available from: [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD. Available from: [Link]
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Furan Oxidation Based Cross-Linking: A New Approach for the Study and Targeting of Nucleic Acid and Protein Interactions. (2016). Chemical Communications, 52(42), 6877-6893. Available from: [Link]
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Furan Cross-Linking Technology for Investigating GPCR–Ligand Interactions. (2019). Methods in Molecular Biology, 1947, 63-76. Available from: [Link]
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Examples of furan derivatives with biological activity. (n.d.). ResearchGate. Available from: [Link]
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Furan Cross-Linking Technology for Investigating GPCR-Ligand Interactions. (2019). Methods in Molecular Biology, 1947, 63-76. Available from: [Link]
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Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. Available from: [Link]
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2-acetyl furan 2-furyl methyl ketone. (n.d.). The Good Scents Company. Available from: [Link]
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Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a New Class of Antitubulin Agents. (2012). Journal of Medicinal Chemistry, 55(15), 6975-6979. Available from: [Link]
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Kinase assays. (2020). BMG LABTECH. Available from: [Link]
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In vitro kinase assay. (2023). protocols.io. Available from: [Link]
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Game Changer in Target-Based Drug Discovery. (2023). Celtarys Research. Available from: [Link]
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Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. (2023). Journal of Medicinal Chemistry, 66(15), 10568-10582. Available from: [Link]
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Which one is the most accepted method for cell viability assay? (2014). ResearchGate. Available from: [Link]
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Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors. (2020). European Journal of Medicinal Chemistry, 200, 112431. Available from: [Link]
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CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. (2023). YouTube. Available from: [Link]
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Target-Specific Assays. (n.d.). Reaction Biology. Available from: [Link]
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Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols, 1-19. Available from: [Link]
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A Comparative Guide to the Synthesis of Substituted Furyl Ketones: From Classic Reactions to Modern Methodologies
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of heterocyclic chemistry, the furan nucleus, particularly when functionalized with a ketone moiety, represents a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. The inherent reactivity and electronic properties of substituted furyl ketones make them versatile intermediates and key structural motifs in a myriad of bioactive compounds. This guide provides a comprehensive comparison of the primary synthetic routes to this important class of molecules, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each methodology.
Classical Approaches to the Furan Core
Two venerable reactions have long served as the bedrock for furan synthesis: the Paal-Knorr synthesis and the Feist-Benary synthesis. While both are effective, their starting material requirements and reaction conditions present distinct advantages and limitations.
The Paal-Knorr Furan Synthesis: Cyclization of 1,4-Dicarbonyls
The Paal-Knorr synthesis is a straightforward and widely employed method for the preparation of furans through the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[1][2] The reaction is prized for its simplicity and the direct formation of the aromatic furan ring.
Mechanism and Rationale: The reaction proceeds via the protonation of one carbonyl group, which activates it towards nucleophilic attack by the enol form of the second carbonyl.[3] Subsequent dehydration of the resulting cyclic hemiacetal yields the furan product. The choice of acid catalyst is crucial; while strong mineral acids like sulfuric or hydrochloric acid are effective, milder Lewis acids or dehydrating agents such as phosphorus pentoxide can be employed for substrates sensitive to harsh acidic conditions.[2] A significant limitation of this method can be the accessibility of the requisite 1,4-dicarbonyl starting materials.[1][4]
Figure 1: Simplified workflow of the Paal-Knorr furan synthesis.
The Feist-Benary Furan Synthesis: Condensation of α-Halo Ketones and β-Dicarbonyls
The Feist-Benary synthesis offers an alternative route to substituted furans, particularly those bearing an ester or ketone substituent at the 3-position. This method involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[5][6]
Mechanism and Rationale: The reaction is initiated by the deprotonation of the acidic methylene group of the β-dicarbonyl compound to form an enolate. This nucleophile then displaces the halide from the α-halo ketone in an S(_N)2 reaction. The resulting intermediate subsequently undergoes an intramolecular cyclization and dehydration to furnish the furan ring.[6] The choice of a mild base, such as pyridine or triethylamine, is often preferred to avoid the hydrolysis of ester groups.[6] While the starting materials are generally more accessible than 1,4-dicarbonyls, the reaction can sometimes be lower yielding and may produce byproducts.[7]
Figure 2: Simplified workflow of the Feist-Benary furan synthesis.
Direct Acylation of the Furan Ring
For the synthesis of furyl ketones from pre-existing furan rings, the Friedel-Crafts acylation is the most direct method. This electrophilic aromatic substitution reaction introduces an acyl group onto the furan ring, typically at the highly reactive 2-position.
Mechanism and Rationale: The reaction involves the activation of an acyl halide or anhydride with a Lewis acid catalyst, such as AlCl(3) or SnCl(_4), to generate a highly electrophilic acylium ion. The electron-rich furan ring then attacks this electrophile, and subsequent loss of a proton restores aromaticity, yielding the furyl ketone. While direct, the high reactivity of the furan ring can lead to polymerization and other side reactions under strongly acidic conditions, necessitating careful control of the reaction parameters. The use of milder catalysts and conditions is an active area of research to improve the scope and practicality of this method.
Modern Synthetic Strategies
Contemporary organic synthesis has introduced a range of innovative techniques that offer significant advantages in terms of efficiency, selectivity, and sustainability for the preparation of substituted furyl ketones.
Domino Reactions: Efficiency in a Single Pot
Domino, or cascade, reactions offer an elegant and atom-economical approach to complex molecules by combining multiple transformations in a single synthetic operation without the isolation of intermediates.[8] Several domino strategies have been developed for the synthesis of furyl ketones, often starting from simple, readily available precursors. These reactions can involve a sequence of condensations, cyclizations, and rearrangements to rapidly build the substituted furan core.
Microwave-Assisted Synthesis: Accelerating the Classics
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The application of microwave heating to classical methods like the Paal-Knorr synthesis can dramatically reduce reaction times from hours to minutes and often leads to improved yields.[9] This is attributed to efficient and uniform heating of the reaction mixture.
Flow Chemistry: Precision and Scalability
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and facile scalability. While still an emerging area for furyl ketone synthesis, flow-based approaches to the Paal-Knorr and other furan-forming reactions are being developed, promising more efficient and reproducible manufacturing of these important compounds.
Comparative Performance of Synthetic Routes
The choice of synthetic route to a particular substituted furyl ketone depends on a variety of factors, including the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. The following table provides a qualitative comparison of the discussed methodologies.
| Synthetic Route | Starting Materials | Key Advantages | Potential Limitations | Typical Yields |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | High convergence, direct formation of furan ring.[1] | Availability and synthesis of 1,4-dicarbonyls can be challenging.[1] | Good to Excellent |
| Feist-Benary Synthesis | α-Halo ketones, β-Dicarbonyl compounds | Readily available starting materials, good for 3-acyl/ester furans.[6] | Can have moderate yields and side reactions.[7] | Moderate to Good |
| Friedel-Crafts Acylation | Furan, Acyl halide/anhydride | Direct acylation of the furan ring. | Furan ring is sensitive to strong acids, potential for polymerization.[10] | Variable |
| Domino Reactions | Varies (often simple precursors) | High atom economy, operational simplicity, rapid increase in molecular complexity.[8] | Can require extensive optimization for new substrates. | Good to Excellent |
| Microwave-Assisted | Varies (often classical reagents) | Dramatically reduced reaction times, often improved yields.[9] | Requires specialized equipment. | Good to Excellent |
| Flow Chemistry | Varies (often classical reagents) | Enhanced safety, precise control, scalability. | Initial setup can be complex and costly. | Good to Excellent |
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethyl-3-acetylfuran
This protocol is a representative example of the Paal-Knorr synthesis.
Materials:
-
3-Acetyl-2,5-hexanedione (1,4-dicarbonyl compound)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
Procedure:
-
To a solution of 3-acetyl-2,5-hexanedione (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,5-dimethyl-3-acetylfuran.
Protocol 2: Feist-Benary Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate
This protocol illustrates a typical Feist-Benary reaction.
Materials:
-
Ethyl acetoacetate (β-dicarbonyl compound)
-
Chloroacetone (α-halo ketone)
-
Pyridine (base and solvent)
Procedure:
-
To a stirred solution of ethyl acetoacetate (1.0 eq) in pyridine, slowly add chloroacetone (1.0 eq).
-
Heat the reaction mixture at 100 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by vacuum distillation or column chromatography to yield ethyl 2,5-dimethylfuran-3-carboxylate.
Protocol 3: Friedel-Crafts Acylation of 2-Methylfuran
This protocol provides a general procedure for the direct acylation of a furan ring.
Materials:
-
2-Methylfuran
-
Acetic anhydride (acylating agent)
-
Zinc chloride (Lewis acid catalyst)
-
Dichloromethane (solvent)
Procedure:
-
To a solution of 2-methylfuran (1.0 eq) in dichloromethane at 0 °C, add anhydrous zinc chloride (1.2 eq).
-
Slowly add acetic anhydride (1.1 eq) to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by carefully adding ice-water.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by distillation or column chromatography to obtain 2-acetyl-5-methylfuran.
Conclusion
The synthesis of substituted furyl ketones can be achieved through a variety of effective methods, each with its own set of advantages and disadvantages. Classical methods like the Paal-Knorr and Feist-Benary syntheses remain highly relevant and are often the first choice for many applications. Direct Friedel-Crafts acylation is a powerful tool when a suitable furan precursor is available. Modern methodologies, including domino reactions, microwave-assisted synthesis, and flow chemistry, are pushing the boundaries of efficiency and sustainability in this field. A thorough understanding of the mechanistic principles and practical considerations of each route is paramount for the successful and efficient synthesis of these valuable chemical entities.
References
-
Paal, C. Synthese von Thiophen- und Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884 , 17, 2756–2767. [Link]
-
Knorr, L. Synthese von Furfuranderivaten aus dem Diacetbernsteinsäureäther. Ber. Dtsch. Chem. Ges.1884 , 17, 2863–2870. [Link]
-
Feist, F. Studien in der Furan- und Pyrrol-Gruppe. Ber. Dtsch. Chem. Ges.1902 , 35, 1537–1544. [Link]
-
Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend.1877 , 84, 1392–1395. [Link]
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Benary, E. Synthese von Pyridin-Derivaten aus Dichlor-äther und β-Amino-crotonsäureester. Ber. Dtsch. Chem. Ges.1911 , 44, 489–493. [Link]
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Amarnath, V.; Amarnath, K. Intermediates in the Paal-Knorr Furan Synthesis. J. Org. Chem.1995 , 60, 301–307. [Link]
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Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Cham, Switzerland, 2014. [Link]
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Padwa, A.; Pearson, W. H. Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products; John Wiley & Sons: Hoboken, NJ, USA, 2002. [Link]
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Tietze, L. F.; Brasche, G.; Gericke, K. M. Domino Reactions in Organic Synthesis; Wiley-VCH: Weinheim, Germany, 2006. [Link]
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Kappe, C. O. Controlled Microwave Heating in Modern Organic Synthesis. Angew. Chem. Int. Ed.2004 , 43, 6250–6284. [Link]
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Wiles, C.; Watts, P. Continuous flow reactors: a perspective. Green Chem.2014 , 16, 55-64. [Link]
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Minetto, G.; Raveglia, L. F.; Sega, A.; Taddei, M. Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Eur. J. Org. Chem.2005 , 5277-5288. [Link]
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Calter, M. A.; Zhu, C. Scope and diastereoselectivity of the "interrupted" Feist-Bénary reaction. Org. Lett.2002 , 4, 205-8. [Link]
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Katritzky, A. R.; Fali, C. N.; Li, J. C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Croat. Chem. Acta2002 , 75, 399-408. [Link]
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Domino reactions of chromones with activated carbonyl compounds. Beilstein J. Org. Chem.2012 , 8, 1067–1075. [Link]
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Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]
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Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega2021 , 6, 14, 9467–9477. [Link]
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A Senior Application Scientist's Guide to Bioisosteric Replacement of the Furan Ring in Bioactive Molecules
Authored by Gemini, Senior Application Scientist
Introduction: Beyond the Five-Membered Ring
In the landscape of medicinal chemistry, the furan ring is a ubiquitous scaffold, integral to the structure of numerous bioactive compounds.[1] Its prevalence stems from its ability to act as a versatile building block and a bioisostere for phenyl rings, offering unique steric and electronic properties.[1] However, the very nature of the furan ring—specifically its oxygen heteroatom and electron-rich character—can be a double-edged sword. A primary concern is its metabolic instability; the furan ring is susceptible to cytochrome P450-mediated oxidation, which can generate reactive and potentially toxic metabolites like unsaturated dialdehydes.[1] This metabolic liability often necessitates its replacement during lead optimization to enhance safety and improve pharmacokinetic profiles.
This guide provides an in-depth comparison of common bioisosteric replacements for the furan ring. We will move beyond simple structural analogies to explore the causal relationships between structure, physicochemical properties, and biological outcomes. The objective is to equip researchers, scientists, and drug development professionals with the rationale and practical data needed to make informed decisions in their own optimization campaigns.
The Rationale for Furan Bioisosteric Replacement
The decision to replace a furan moiety is driven by several key factors encountered during drug development. Understanding these drivers is crucial for selecting the most appropriate bioisostere.
-
Metabolic Stability: As mentioned, mitigating the formation of reactive metabolites is the most common reason for furan replacement. Bioisosteres can alter the ring's susceptibility to oxidative metabolism.
-
Toxicity: Furan-containing compounds have, in some cases, demonstrated hepatotoxicity in preclinical studies, linked to the formation of reactive species.[1]
-
Modulating Potency and Selectivity: Subtle changes in ring electronics, hydrogen bonding capacity, and dipole moment can profoundly impact interactions with the biological target, allowing for the fine-tuning of potency and selectivity.[2]
-
Improving Physicochemical Properties: Replacing furan can alter a molecule's solubility, lipophilicity (LogP), and membrane permeability, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
-
Exploring Chemical Space and Securing Intellectual Property: Introducing novel heterocyclic cores can lead to new chemical entities with distinct patentability.
Caption: Decision workflow for furan bioisosteric replacement.
Comparative Analysis of Key Furan Bioisosteres
The selection of a furan replacement is a hypothesis-driven process. The following sections and data tables compare the most common bioisosteres to guide this selection.
Thiophene: The Classic Replacement
Thiophene is arguably the most common furan bioisostere due to its similar size, shape, and aromaticity. The replacement of oxygen with sulfur significantly alters the ring's electronic properties and, crucially, its metabolic fate.
-
Expertise & Experience: The key advantage of the thiophene ring is its generally increased resistance to the specific oxidative ring-opening that plagues furan. While thiophenes can be oxidized at the sulfur atom to form sulfoxides and sulfones, this metabolic pathway does not typically lead to the highly reactive dialdehyde species characteristic of furan metabolism. This often translates directly to a better safety profile.
Pyrrole: Introducing Hydrogen Bond Donor Capability
Replacing furan's oxygen with an N-H group introduces a hydrogen bond donor functionality, a feature absent in furan itself.
-
Expertise & Experience: This substitution is a strategic choice when a hydrogen bond donor is hypothesized to form a key interaction with the target protein, potentially increasing binding affinity and potency. However, the introduction of the N-H group can also increase metabolic susceptibility to N-dealkylation or N-glucuronidation and may alter the molecule's pKa and solubility. The acidity of the pyrrolic N-H must be considered, as it can influence ionization state and interactions.
Thiazole, Oxazole, and Isoxazole: Modulating Dipole and H-Bonding
These five-membered rings containing two heteroatoms offer more nuanced electronic profiles compared to furan. Their utility lies in the ability to precisely position hydrogen bond acceptors and modulate the ring's dipole moment.
-
Expertise & Experience: The orientation of the heteroatoms is critical. For instance, the nitrogen atom in an oxazole or thiazole is a good hydrogen bond acceptor, whereas the oxygen atom is not.[2] The choice between isomers like oxazole and isoxazole can have a profound impact on potency, often explained by the alignment of the ring's dipole moment with local electrostatic fields within the protein's binding pocket.[2] A favorable alignment can lead to a significant increase in binding affinity, while an unfavorable one can be detrimental.
Physicochemical Property Comparison
The following table summarizes key physicochemical properties of furan and its common bioisosteres. These values are foundational for predicting how a replacement will affect a molecule's behavior.
| Heterocycle | Dipole Moment (Debye) | Aromaticity (NICS(1)zz) | LogP | H-Bond Donor | H-Bond Acceptor |
| Furan | 0.71 | -23.1 | 1.3 | No | Yes (Weak) |
| Thiophene | 0.55 | -21.4 | 1.8 | No | No |
| Pyrrole | 1.84 | -24.4 | 0.8 | Yes | No |
| Thiazole | 1.61 | -16.8 | 0.4 | No | Yes (Strong) |
| Oxazole | 1.50 | -17.6 | 0.1 | No | Yes (Strong) |
| Isoxazole | 2.90 | -17.3 | 0.4 | No | Yes (Strong) |
Data compiled from various sources for general comparison.
Case Study: Thiophene Bioisostere of Goniofufurone
Goniofufurone is a natural styryl lactone with a furan ring that has shown cytotoxic activity. To explore the structure-activity relationship and potentially improve its anticancer properties, researchers synthesized a thiophene bioisostere.[3]
Experimental Data Summary
| Compound | Cell Line (K562) IC50 (µM) | Cell Line (HeLa) IC50 (µM) |
| Goniofufurone (Furan) | 27.8 ± 3.4 | 41.5 ± 2.9 |
| Thiophene Analogue | 0.8 ± 0.1 | 1.8 ± 0.2 |
| Doxorubicin (Control) | 1.1 ± 0.1 | 0.8 ± 0.1 |
Data adapted from reference[3].
Analysis: The bioisosteric replacement of the furan with a thiophene ring resulted in a dramatic increase in cytotoxic activity.[3] The thiophene analogue was over 30-fold more potent against the K562 cell line than the parent natural product and even slightly more potent than the standard chemotherapy drug doxorubicin.[3] This compelling result underscores how a seemingly conservative isosteric swap can lead to significant gains in biological activity. The study suggests the thiophene analogue achieves its strong cytotoxicity without causing DNA fragmentation, indicating a potentially different or more refined mechanism of action.[3]
Experimental Protocols
A core component of any bioisosteric replacement program is the chemical synthesis of the new analogues and their subsequent biological evaluation.
Protocol 1: General Synthesis of a 2-Substituted Thiophene via Gewald Reaction
The Gewald reaction is a robust method for synthesizing substituted thiophenes, which can serve as furan bioisosteres.
Objective: To synthesize a 2-amino-3-carbonyl-substituted thiophene, a versatile intermediate.
Materials:
-
Ketone with an α-methylene group (e.g., ethyl acetoacetate)
-
α-Cyanoalkane (e.g., malononitrile)
-
Elemental sulfur (S₈)
-
Organic base (e.g., morpholine or triethylamine)
-
Solvent (e.g., ethanol or DMF)
-
Standard laboratory glassware, heating mantle, and stirring apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the ketone (1.0 eq), the α-cyanoalkane (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Addition of Base: Slowly add the organic base (0.5 eq) to the stirred mixture at room temperature. An exothermic reaction may be observed.
-
Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution. If not, pour the mixture into ice-water to induce precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired thiophene.
-
Validation: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Trustworthiness: This protocol is self-validating through TLC monitoring, which confirms the consumption of starting materials and the formation of a new product. The final structural confirmation via spectroscopic methods ensures the identity of the synthesized bioisostere.
Caption: A typical workflow for synthesis and biological evaluation.
Protocol 2: Comparative Cytotoxicity Evaluation using MTT Assay
Objective: To compare the in vitro cytotoxic activity of the parent furan-containing molecule and its bioisosteric replacement(s).
Materials:
-
Human cancer cell line (e.g., K562, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds (parent furan and bioisostere) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add 10 µL of each concentration to the appropriate wells. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Conclusion
The bioisosteric replacement of the furan ring is a powerful and validated strategy in modern drug discovery. It is not merely an act of molecular mimicry but a deliberate, hypothesis-driven intervention to overcome specific liabilities such as metabolic instability and toxicity, or to enhance biological activity. As demonstrated, replacing furan with rings like thiophene, pyrrole, or thiazole can lead to profound improvements in both pharmacokinetic profiles and pharmacodynamic properties. The success of this strategy relies on a deep understanding of the subtle yet significant differences in the physicochemical properties of these heterocyles. By combining rational design with robust synthetic protocols and quantitative biological evaluation, researchers can effectively navigate the challenges of lead optimization and develop safer, more efficacious therapeutics.
References
-
Various Authors. (n.d.). Bioisosterism in Medicinal Chemistry. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
Nivrutti, G. D., et al. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
-
Popsavin, M., et al. (2024). Synthesis and biological activity of thiophene bioisosteres of natural styryl lactone goniofufurone and related compounds. European Journal of Medicinal Chemistry. [Link]
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- 3. Synthesis and biological activity of thiophene bioisosteres of natural styryl lactone goniofufurone and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Reactivity of Furan, Thiophene, and Pyrrole in Acylation Reactions
In the landscape of heterocyclic chemistry, furan, thiophene, and pyrrole stand as foundational pillars, each with a unique electronic character that dictates its reactivity. For drug development and materials science professionals, understanding their behavior in key transformations like Friedel-Crafts acylation is not merely academic; it is a prerequisite for rational molecular design. This guide provides an in-depth comparison of their acylation reactivity, grounded in mechanistic principles and supported by experimental data, to empower researchers in their synthetic endeavors.
The Electronic Landscape: Why Reactivity Differs
The reactivity of these five-membered heterocycles in electrophilic aromatic substitution, including acylation, is a direct consequence of the interplay between aromaticity and the electron-donating ability of the resident heteroatom (O, S, or N). All are considered electron-rich aromatics, surpassing benzene in their nucleophilicity. This is because the heteroatom's lone pair of electrons participates in the π-system, increasing the electron density of the ring and stabilizing the positively charged intermediate (the σ-complex or Wheland intermediate) formed during the reaction.
The established order of reactivity is pyrrole > furan > thiophene > benzene .
-
Pyrrole: The nitrogen atom in pyrrole is highly effective at delocalizing its lone pair into the ring, making it the most electron-rich and thus the most reactive of the three. However, this high reactivity comes at a cost. Pyrrole is prone to polymerization under the strongly acidic conditions typical of many Friedel-Crafts acylations, necessitating milder reagents and conditions.
-
Furan: Oxygen is more electronegative than nitrogen, holding its lone pair more tightly. This reduces its ability to donate electron density into the ring compared to pyrrole. Consequently, furan is less reactive than pyrrole. The aromaticity of furan is also the weakest of the trio, meaning it has a greater tendency to undergo reactions like cycloadditions.
-
Thiophene: The sulfur atom in thiophene is in the third row, leading to less effective orbital overlap with the carbon atoms of the ring. While sulfur is less electronegative than oxygen, this poorer overlap diminishes its ability to donate electron density and stabilize the intermediate carbocation. This renders thiophene the least reactive of the three, though it remains significantly more reactive than benzene. Its greater aromatic stabilization compared to furan also contributes to its lower reactivity.
This reactivity order is not merely theoretical but is borne out in competitive experiments and relative rate studies, which consistently show pyrrole to be the most reactive and thiophene the least among the heterocycles.
Below is a diagram illustrating the general mechanism of electrophilic acylation and the stabilization of the intermediate by the heteroatom.
Caption: General mechanism for electrophilic acylation of heterocycles.
Experimental Data: A Quantitative Comparison
The theoretical reactivity order is reflected in the yields and conditions required for successful acylation. Milder conditions are generally sufficient for the more reactive heterocyles, while thiophene often requires stronger Lewis acids or more forcing conditions.
| Heterocycle | Acylating Agent | Catalyst / Conditions | Typical Yield (%) | Reference |
| Pyrrole | Acetic Anhydride | None (mild heating) | ~90% | |
| Furan | Acetic Anhydride | BF₃·OEt₂ (mild Lewis acid) | 75-92% | |
| Thiophene | Acetic Anhydride | 85% Phosphoric Acid | 80% | |
| Thiophene | Acetyl Chloride | SnCl₄ | 95% |
Table 1: Comparative yields for the acetylation of furan, thiophene, and pyrrole under representative conditions.
As the data illustrates, pyrrole's high reactivity allows for acylation without a strong Lewis acid catalyst, which would otherwise induce polymerization. Furan requires a mild Lewis acid like boron trifluoride etherate. Thiophene, being the most robust and least reactive of the three, can be acylated using a range of catalysts, from phosphoric acid to stronger Lewis acids like tin(IV) chloride, often with excellent yields.
Validated Experimental Protocols
The choice of methodology is critical and must be tailored to the specific heterocycle to maximize yield and minimize side reactions. The following protocols are self-validating systems that account for the unique reactivity of each substrate.
Protocol 1: Acetylation of Pyrrole
This procedure avoids strong Lewis acids to prevent polymerization of the highly reactive pyrrole ring.
Step-by-Step Methodology:
-
To a stirred solution of pyrrole (1 eq.) in a suitable flask, add acetic anhydride (1.1 eq.).
-
Gently heat the mixture to 80-100 °C for 15-20 minutes. The reaction is often mildly exothermic.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water with stirring.
-
Neutralize the solution carefully with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-acetylpyrrole.
Protocol 2: Acetylation of Furan (Vilsmeier-Haack Conditions)
A mild and effective method for the formylation or acylation of furan.
Step-by-Step Methodology:
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of dimethylformamide (DMF, 3 eq.) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add furan (1 eq.) dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates completion.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a cold aqueous solution of sodium hydroxide.
-
Extract the product with dichloromethane, wash the combined organic layers with water, dry over magnesium sulfate, and concentrate in vacuo to afford 2-furancarboxaldehyde.
Protocol 3: Acetylation of Thiophene
Given its stability, thiophene can be effectively acylated using a standard Friedel-Crafts procedure with a moderately strong Lewis acid.
Step-by-Step Methodology:
-
To a stirred suspension of anhydrous tin(IV) chloride (SnCl₄, 1.1 eq.) in a dry solvent like dichloromethane or benzene at 0 °C, add acetyl chloride (1.05 eq.) dropwise.
-
Stir the mixture for 15 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of thiophene (1 eq.) in the same solvent dropwise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain 2-acetylthiophene.
The workflow for selecting the appropriate acylation conditions is summarized in the diagram below.
Caption: Decision workflow for selecting acylation conditions.
Conclusion: From Reactivity to Rational Design
The comparative reactivity of pyrrole, furan, and thiophene in acylation is a textbook example of how a heteroatom's electronic properties govern a molecule's chemical behavior. Pyrrole's high nucleophilicity makes it exceptionally reactive but sensitive to acid-catalyzed degradation. Furan occupies a middle ground of reactivity, while thiophene's robustness and moderate reactivity make it a workhorse in many synthetic applications.
For the practicing scientist, this understanding is crucial. It informs the choice of catalyst, solvent, and temperature, enabling the strategic synthesis of complex molecules while avoiding undesirable side reactions. By mastering these principles, researchers can harness the unique character of each heterocycle to advance the frontiers of medicine and materials science.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]
-
Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley. [Link]
-
Campaigne, E. (1961). The Acylation of Pyrroles. Chemical Reviews, 61(1), 67-93. [Link]
-
Hart, H., & Rappoport, Z. (1967). Friedel-Crafts Acylation of Furan and Thiophene. The Journal of Organic Chemistry, 32(8), 2609-2612. [Link]
-
Johnson, J. R., & May, G. E. (1938). 2-Acetylthiophene. Organic Syntheses, 18, 1. [Link]
-
Cason, J., & Reist, E. J. (1958). The Friedel-Crafts Acylation of Thiophene. The Journal of Organic Chemistry, 23(10), 1492-1496. [Link]
Safety Operating Guide
Personal protective equipment for handling 2-Furyl(4-methylphenyl)methanone
Essential Safety and Handling Guide for 2-Furyl(4-methylphenyl)methanone
As a Senior Application Scientist, my primary goal is to ensure that innovative research can be conducted safely and effectively. This guide provides comprehensive, field-tested procedures for handling this compound, a member of the aromatic ketone family. While specific toxicological data for this exact compound is not widely published, we will proceed with a prudent approach, adopting safety protocols appropriate for analogous hazardous powdered chemicals. The core principle of laboratory safety is to plan ahead, minimize exposure, and be prepared for accidents.[1] This document is designed to build your confidence and control in the laboratory by explaining not just what to do, but why you're doing it.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is critical.[2] Based on data from structurally similar aromatic ketones and furans, this compound, a solid powder, should be treated with caution. The primary risks are associated with its potential toxicity if inhaled or ingested, and irritation upon contact with skin or eyes.[3]
-
Inhalation: Powders can easily become airborne, especially during weighing and transfer.[4] Inhaling fine dust can lead to respiratory tract irritation.[3] For some related furan compounds, inhalation can be fatal.[5] Therefore, preventing dust formation and ensuring adequate ventilation are paramount.
-
Skin (Dermal) Contact: Direct contact with the skin may cause irritation.[3] Certain ketones can be toxic upon skin contact, making the choice of appropriate gloves crucial.[5][6]
-
Eye Contact: As with most chemical powders, contact with the eyes can cause serious irritation or damage.[3][6]
-
Ingestion: Accidental ingestion may be harmful or toxic.[3][6] This is most likely to occur through cross-contamination of hands, so proper hygiene practices are essential.
Summary of Required Safety Measures
| Hazard Route | Engineering Control | Personal Protective Equipment (PPE) Required |
| Inhalation | Chemical Fume Hood / Ventilated Enclosure | NIOSH-approved Respirator (if engineering controls are insufficient) |
| Skin Contact | Enclosed Balance / Splash Guards | Chemical-Resistant Gloves / Lab Coat |
| Eye Contact | Fume Hood Sash / Safety Shields | Chemical Splash Goggles / Face Shield (for large quantities) |
| Ingestion | Designated Work Area / No Food or Drink in Lab | N/A (Prevented by hygiene and proper glove removal) |
Personal Protective Equipment (PPE): Your Primary Barrier
PPE is the last line of defense against chemical exposure, but it is a critical one.[7] The selection and correct use of PPE are non-negotiable. Always wear protective gloves, clothing, and eye/face protection.[5][6]
Step-by-Step PPE Protocol
This protocol ensures that you are fully protected before you begin work and that you do not contaminate yourself or your workspace when you are finished.
Part A: Donning PPE (Putting On)
-
Lab Coat and Attire: Begin with a clean, flame-resistant lab coat, fully fastened, over long pants and closed-toe shoes.[8] This protects your skin and personal clothing from minor splashes and spills.
-
Eye and Face Protection: Wear chemical splash goggles that provide a full seal around the eyes.[3][9] If handling larger quantities (e.g., >10g) or if there is a significant splash risk, a face shield should be worn over the goggles.[8] Safety glasses are insufficient as they do not protect against splashes from all angles.[9]
-
Gloves: The choice of glove material is critical. Aromatic ketones are solvents, and it's essential to select a glove with a low permeation rate for this chemical class.[10][11]
-
Selection: While disposable nitrile gloves are common in labs, they may offer only short-term protection.[8] For ketones, PVA (Polyvinyl Alcohol) or high-performance butyl gloves are recommended for extended handling, as they show excellent resistance.[10] Always check the manufacturer's chemical resistance guide.[9][11]
-
Inspection: Before putting them on, inspect gloves for any tears or pinholes.
-
Donning: Pull the gloves on, ensuring the cuffs go over the sleeves of your lab coat to prevent any skin exposure at the wrist.
-
-
Respiratory Protection: All handling of this compound powder should be performed within a certified chemical fume hood to control airborne dust.[9] If, for any reason, engineering controls are not sufficient to keep airborne concentrations low, a NIOSH-approved respirator with the appropriate particulate filter must be used.[3][12] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit testing.[8]
Part B: Doffing PPE (Taking Off)
The goal is to remove PPE without contaminating yourself. Assume the exterior of your gloves and lab coat are contaminated.
-
Gloves: This is the most critical step. Using one gloved hand, grasp the palm of the other and peel the glove off, turning it inside-out. Hold the removed glove in your remaining gloved hand. Slide the fingers of your now-bare hand under the cuff of the remaining glove and peel it off, also inside-out, over the first glove. Dispose of them immediately in a designated hazardous waste container.
-
Face/Eye Protection: Remove your face shield and/or goggles by handling the strap. Clean and store them according to lab protocol.
-
Lab Coat: Remove your lab coat by rolling it down your arms, keeping the contaminated exterior folded inward. Hang it in its designated location or dispose of it if it's a single-use coat.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[6] This removes any potential contamination that may have occurred during the doffing process.
Operational and Disposal Plans
A safe experiment is one that is planned from start to finish, including cleanup and disposal.
Safe Handling and Weighing Workflow
All manipulations of solid this compound should occur in a designated area to prevent cross-contamination.[4]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
